FenofibricAcid1-Carboxyl-1-methylethylEster
説明
特性
IUPAC Name |
2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO6/c1-20(2,18(24)25)28-19(26)21(3,4)27-16-11-7-14(8-12-16)17(23)13-5-9-15(22)10-6-13/h5-12H,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSZPQHMJDXVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fenofibric Acid and its Ester Derivatives
This guide provides a comprehensive technical overview of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, and a detailed examination of a specific derivative, Fenofibric Acid 1-Carboxyl-1-methylethyl Ester. This document is intended for researchers, chemists, and drug development professionals engaged in the study of dyslipidemia and the pharmacology of fibrates.
Introduction: The Central Role of Fenofibric Acid
Fenofibric acid is the pharmacologically active molecule responsible for the lipid-modifying effects attributed to the prodrug fenofibrate.[1][2] As a member of the fibric acid derivative class, its primary therapeutic action is to reduce levels of triglycerides, low-density lipoprotein (LDL) cholesterol, and total cholesterol, while concurrently increasing high-density lipoprotein (HDL) cholesterol.[3][4] These effects are crucial in managing conditions such as primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia.[4][5]
Due to certain physicochemical properties of fenofibric acid, such as high hydrophilicity, which can lead to poor absorption, various prodrug strategies have been developed to enhance its solubility, bioavailability, and patient convenience.[3] The most well-known of these is fenofibrate, the isopropyl ester of fenofibric acid.[6][7] This guide will delve into the core chemical structure of fenofibric acid before providing a specific analysis of the less common but structurally significant "1-Carboxyl-1-methylethyl Ester" derivative.
Part 1: Core Chemical Identity and Structure
A thorough understanding of any pharmaceutical agent begins with its fundamental chemical identity. The properties and activity of fenofibric acid and its derivatives are dictated by their molecular architecture.
Fenofibric Acid: The Active Moiety
Fenofibric acid is the active metabolite to which fenofibrate is rapidly hydrolyzed by esterases in the body.[2] Its systematic IUPAC name is 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid.[3][8]
Chemical Structure of Fenofibric Acid:
Caption: Chemical structure of Fenofibric Acid.
Table 1: Core Identifiers for Fenofibric Acid
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | [3] |
| CAS Number | 42017-89-0 | [3][9] |
| Molecular Formula | C₁₇H₁₅ClO₄ | [3][10] |
| Molecular Weight | 318.75 g/mol | [1][10] |
| SMILES | CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |[3] |
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester: A Specific Derivative
While fenofibrate is the most common ester prodrug, other derivatives exist, often synthesized for research purposes or identified as impurities. The specific topic of this guide, "Fenofibric Acid 1-Carboxyl-1-methylethyl Ester," is one such compound.
Its formal chemical name is 2-(2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyloxy)-2-methylpropanoic acid .[11] This structure is formed by creating an ester linkage between the carboxylic acid group of fenofibric acid and the hydroxyl group of 2-hydroxy-2-methylpropanoic acid.
Chemical Structure of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester:
Caption: Structure of the specified ester derivative.
Table 2: Identifiers for Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | 2-(2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyloxy)-2-methylpropanoic acid | [11] |
| CAS Number | 1797121-54-0 | [11][] |
| Molecular Formula | C₂₁H₂₁ClO₆ | [11][] |
| Molecular Weight | 404.85 g/mol |[11][] |
Part 2: Synthesis and Physicochemical Properties
The synthesis of fenofibric acid and its esters involves well-established organic chemistry principles. Understanding these pathways is critical for process optimization, impurity profiling, and the development of new derivatives.
Synthesis Protocols
Protocol 1: Synthesis of Fenofibric Acid
A common laboratory-scale synthesis involves the reaction of 4-chloro-4'-hydroxybenzophenone with a haloform and a strong base in a suitable solvent like acetone, followed by hydrolysis.[13]
-
Step 1: Alkylation. 4-chloro-4'-hydroxybenzophenone is deprotonated with sodium hydroxide in acetone.
-
Step 2: Reaction. Chloroform (or another haloform) is added, which reacts to form a dichlorocarbene intermediate that subsequently alkylates the phenoxide.
-
Step 3: Hydrolysis. The resulting ester intermediate is hydrolyzed under basic conditions (e.g., NaOH or KOH) followed by acidic workup to yield the final fenofibric acid product.[1][14]
Protocol 2: Synthesis of Fenofibrate (Isopropyl Ester)
Fenofibrate is typically synthesized by the esterification of fenofibric acid.[7]
-
Step 1: Salt Formation. Fenofibric acid is reacted with an inorganic base (e.g., potassium carbonate) to form its corresponding metal salt.[15]
-
Step 2: Esterification. The fenofibric acid salt is then reacted with an isopropyl halide, such as 2-bromopropane, in a solvent system (e.g., DMSO and an alkyl acetate) to yield fenofibrate.[15]
Protocol 3: Conceptual Synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
Based on standard esterification chemistry, this derivative would be synthesized by reacting fenofibric acid with a protected form of 2-hydroxy-2-methylpropanoic acid, followed by deprotection. A more direct route involves using a coupling agent.
-
Step 1: Activation. Fenofibric acid's carboxyl group is activated using a coupling agent (e.g., DCC, EDC).
-
Step 2: Coupling. The activated acid is reacted with 2-hydroxy-2-methylpropanoic acid. The hydroxyl group of the latter attacks the activated carboxyl group of the former, forming the ester bond.
-
Step 3: Purification. The final product is purified using standard techniques like column chromatography.
Comparative Physicochemical Properties
The esterification of fenofibric acid significantly alters its physical properties, which in turn affects its formulation and pharmacokinetic profile.
Table 3: Comparison of Physicochemical Properties
| Property | Fenofibric Acid | Fenofibrate | Fenofibric Acid Ester Derivative |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₅ClO₄ | C₂₀H₂₁ClO₄ | C₂₁H₂₁ClO₆ |
| Molecular Weight | 318.75 g/mol | 360.83 g/mol | 404.85 g/mol |
| Appearance | White to off-white powder/crystal | White solid | Data not available |
| Solubility | Insoluble in water; solubility increases with pH | Practically insoluble in water | Expected to have low water solubility |
| LogP (XLogP3) | 3.9 | 5.2 | Not available (predicted to be high) |
| Key Functional Groups | Carboxylic Acid, Ketone, Ether | Isopropyl Ester, Ketone, Ether | Carboxylic Acid, Ester, Ketone, Ether |
The conversion of the carboxylic acid in fenofibric acid to an isopropyl ester in fenofibrate increases the molecule's lipophilicity (as indicated by the higher LogP value), which is a key factor in the design of this prodrug to improve absorption.[14] The 1-Carboxyl-1-methylethyl Ester derivative is unique in that it contains both an ester linkage and a free carboxylic acid, giving it a hybrid character.
Part 3: Mechanism of Action and Metabolism
The therapeutic effects of all fenofibrate-related compounds are mediated by the same active metabolite: fenofibric acid.
Pharmacological Target: PPARα
Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][5] PPARα is a nuclear transcription factor that plays a pivotal role in regulating the expression of genes involved in lipid and lipoprotein metabolism.[6]
Mechanism Workflow:
Caption: PPARα activation pathway by Fenofibric Acid.
Causality of Action:
-
Activation: Upon binding fenofibric acid, the PPARα receptor undergoes a conformational change.
-
Heterodimerization: Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Transcriptional Regulation: This binding modulates the transcription of genes that control lipid metabolism. Key effects include:
-
Increased Lipoprotein Lipase (LPL) synthesis: LPL is the primary enzyme that hydrolyzes triglycerides in circulating lipoproteins (chylomicrons and VLDL), leading to their clearance.[6]
-
Decreased Apolipoprotein C-III (ApoC-III) synthesis: ApoC-III is an inhibitor of LPL. By reducing its expression, fenofibric acid further enhances LPL activity.[6]
-
Increased Apolipoprotein A-I and A-II synthesis: These are the major protein components of HDL, and their increased expression contributes to higher HDL levels and enhanced reverse cholesterol transport.[6]
-
Metabolic Pathway
The metabolic fate of fenofibrate prodrugs is a critical aspect of their pharmacology.
-
Hydrolysis: Any ester prodrug of fenofibric acid, including fenofibrate and the 1-Carboxyl-1-methylethyl Ester, is expected to be rapidly hydrolyzed by plasma and tissue esterases to release the active fenofibric acid.[2]
-
Glucuronidation: Following its release, fenofibric acid is primarily eliminated via conjugation with glucuronic acid in the liver. This water-soluble glucuronide conjugate is then excreted mainly in the urine.[5][16]
-
Renal Excretion: The majority of the administered dose is eliminated by the kidneys as fenofibric acid and its glucuronide conjugate.[6][17] The elimination half-life of fenofibric acid is approximately 20 hours.[6][16]
Conclusion
Fenofibric acid stands as the central active component in its therapeutic class, exerting potent lipid-modifying effects through the activation of the PPARα nuclear receptor. The development of ester prodrugs, such as the well-known fenofibrate and more complex derivatives like Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, represents a key chemical strategy to overcome the formulation and bioavailability challenges of the parent acid. A deep understanding of the structure, synthesis, and metabolic pathways of these compounds is essential for the drug development professionals aiming to refine existing therapies and discover novel agents for the management of dyslipidemia.
References
-
Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Fenofibrate. (2023, March 13). In StatPearls. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Fenofibrate | C20H21ClO4 | CID 3339 - PubChem. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Fenofibrate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved January 24, 2026, from [Link]
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2019). Journal of the Brazilian Chemical Society, 30(9), 1957-1966. Retrieved January 24, 2026, from [Link]
-
FENOFIBRIC ACID. (n.d.). precisionFDA. Retrieved January 24, 2026, from [Link]
-
Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoic acid); (b) fenofibrate... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Rath, N. P., Haq, W., & Balendiran, G. K. (2005). Fenofibric acid. Acta crystallographica. Section C, Crystal structure communications, 61(Pt 2), o81–o84. Retrieved January 24, 2026, from [Link]
-
(PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2019, July 23). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Fenofibrate. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Fenofibrate and Derivatives (Professional Patient Advice). (n.d.). Drugs.com. Retrieved January 24, 2026, from [Link]
-
FENOFIBRATE 1-CARBOXYL 1-METHYLETHYL ESTER/FENOFIBRIC ACID RC-II. (n.d.). Allmpus. Retrieved January 24, 2026, from [Link]
- Method of synthesizing fenofibrate. (2013). Google Patents.
-
Miller, D. B., & Spence, J. D. (1998). Clinical pharmacokinetics of fibric acid derivatives (fibrates). Clinical pharmacokinetics, 34(2), 155–162. Retrieved January 24, 2026, from [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. (2015). Der Pharma Chemica, 7(10), 259-265. Retrieved January 24, 2026, from [Link]
Sources
- 1. Fenofibric acid | 42017-89-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fenofibrate - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Fenofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenofibric Acid | 42017-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. GSRS [precision.fda.gov]
- 11. allmpus.com [allmpus.com]
- 13. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]
- 14. scielo.br [scielo.br]
- 15. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 16. Fenofibrate and Derivatives (Professional Patient Advice) - Drugs.com [drugs.com]
- 17. Clinical pharmacokinetics of fibric acid derivatives (fibrates) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
This guide provides a comprehensive overview of the synthetic pathway for Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, a significant derivative in the landscape of fibric acid chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical transformations, mechanistic underpinnings, and practical laboratory protocols. Our focus extends beyond procedural steps to elucidate the scientific rationale driving methodological choices, ensuring a robust and reproducible synthesis.
Introduction: The Chemical Context and Rationale
Fenofibrate, a widely prescribed lipid-regulating agent, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] The therapeutic efficacy of fenofibric acid has spurred extensive research into its derivatives to enhance bioavailability and pharmacokinetic profiles. Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, also known by its IUPAC name 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid, is one such derivative.[] The synthesis of this molecule is a multi-step process that begins with the construction of the core fenofibric acid structure, followed by a strategic esterification.
Core Synthesis Pathway: From Precursors to Fenofibric Acid
The synthesis of fenofibric acid is a well-established process, typically commencing with the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride. This foundational reaction is followed by ether cleavage and subsequent alkylation to yield the fenofibric acid backbone.
Step 1: Synthesis of (4-chlorophenyl)(4-hydroxyphenyl)methanone
The initial step involves the aluminum chloride-catalyzed Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride. The choice of a Lewis acid like AlCl₃ is critical for activating the acyl chloride, thereby facilitating electrophilic aromatic substitution on the electron-rich anisole ring. The reaction is typically performed in a non-polar solvent such as toluene at a controlled temperature to manage reactivity and minimize side-product formation. Subsequent demethylation of the resulting methoxy group is necessary to yield the phenolic hydroxyl group, which is crucial for the next stage of the synthesis.
Step 2: Synthesis of Fenofibric Acid
The phenolic intermediate, (4-chlorophenyl)(4-hydroxyphenyl)methanone, is then subjected to an alkylation reaction. A common method involves reaction with isopropyl 2-bromo-2-methylpropanoate in the presence of a base like potassium carbonate.[1][3] This Williamson ether synthesis variant forms the ether linkage and the isopropyl ester of fenofibric acid (fenofibrate). The fenofibrate is then hydrolyzed under basic conditions, typically using sodium hydroxide, to yield fenofibric acid.[1][4]
An alternative, more direct route to fenofibric acid from 4-chloro-4'-hydroxybenzophenone involves a condensation reaction with chloroform and acetone in the presence of a strong base.[5] This method can be advantageous in terms of atom economy and step-count.
The Crucial Esterification: Synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
The final and defining step in the synthesis is the esterification of fenofibric acid to introduce the 1-carboxyl-1-methylethyl ester moiety. This transformation is key to modulating the physicochemical properties of the parent molecule.
Reaction Mechanism and Reagents
The synthesis of the target molecule from fenofibric acid involves an esterification reaction. A plausible and documented approach involves the reaction of fenofibric acid with 2-bromo-2-methylpropionic acid.[4] This is followed by a subsequent reaction to form the final ester. The overall process can be conceptualized as the formation of an anhydride-like intermediate or direct esterification catalyzed by appropriate reagents.
A detailed protocol for a similar diester impurity provides valuable insight into this transformation.[4] In this procedure, fenofibric acid is reacted with 2-bromo-2-methylpropionic acid, followed by esterification with isopropyl bromide under basic conditions.[4] This suggests a two-step approach where the carboxyl group of fenofibric acid is first coupled with the bromo-acid, followed by the final ester formation.
Experimental Protocols
Protocol 1: Synthesis of Fenofibric Acid
-
Preparation of (4-chlorophenyl)(4-hydroxyphenyl)methanone: To a stirred solution of anisole in dry toluene at 0°C under an inert atmosphere, slowly add aluminum chloride.[3]
-
Add 4-chlorobenzoyl chloride dropwise to the reaction mixture.[1]
-
After the addition is complete, slowly warm the mixture to reflux and maintain for 1.5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction and quench carefully with ice-cold water.
-
Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.
-
Alkylation and Hydrolysis: Dissolve the obtained (4-chlorophenyl)(4-hydroxyphenyl)methanone in a suitable solvent like 2-butanone and add a base such as sodium hydroxide.[1]
-
Heat the mixture to reflux for 1 hour, then add isopropyl 2-bromo-2-methylpropanoate.[1]
-
Continue refluxing for 8 hours until the reaction is complete, as monitored by TLC.[1]
-
Add a solution of 1 M NaOH and reflux for an additional 4 hours to hydrolyze the ester.[1]
-
After cooling, partition the mixture between water and an organic solvent (e.g., CH₂Cl₂).[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[1]
-
Recrystallize the crude product from acetone to obtain pure fenofibric acid.[1]
Protocol 2: Synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
-
Esterification: To a stirred solution of fenofibric acid in acetonitrile, add potassium carbonate.[4]
-
Add 2-bromo-2-methylpropionic acid to the mixture and stir at room temperature.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue using column chromatography to yield the final product.
Data Presentation and Characterization
The successful synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester must be confirmed through rigorous analytical characterization.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the benzophenone core, the methyl protons of the isobutyrate moieties, and the acidic proton of the terminal carboxyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₂₁H₂₁ClO₆ (404.85 g/mol ).[] |
| Infrared (IR) Spectroscopy | Strong carbonyl stretching frequencies for the ketone and two ester groups, as well as a broad O-H stretch for the carboxylic acid. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. The retention time will be specific to the chosen column and mobile phase. |
Visualization of the Synthesis Pathway
Caption: Synthetic route to Fenofibric Acid 1-Carboxyl-1-methylethyl Ester.
Conclusion
The synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is a strategic multi-step process that leverages fundamental organic reactions. A thorough understanding of the underlying mechanisms and careful control of reaction conditions are paramount to achieving a high yield and purity of the final product. This guide provides a foundational framework for researchers to approach this synthesis with confidence, encouraging further exploration and optimization of the described methodologies.
References
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO. [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [Link]
-
(PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]
- CN103360240B - Preparation method of high purity fenofibric acid.
-
Fenofibrate | C20H21ClO4. PubChem. [Link]
Sources
An In-depth Technical Guide to the Formation Mechanism of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, a known process-related impurity in the synthesis of the lipid-lowering agent, Fenofibrate. This document is intended for researchers, scientists, and professionals in drug development and quality control. It elucidates the underlying chemical principles, reaction pathways, and experimental considerations for the formation of this diester impurity. The guide includes detailed reaction mechanisms, experimental protocols for its synthesis, and visual diagrams to facilitate a deeper understanding of this critical aspect of Fenofibrate production.
Introduction: The Significance of Impurity Profiling in Pharmaceutical Manufacturing
In the synthesis of active pharmaceutical ingredients (APIs), the control and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Fenofibrate, an isopropyl ester of fenofibric acid, is a widely prescribed medication for treating hypercholesterolemia and hypertriglyceridemia.[1][2] During its synthesis, various process-related impurities can arise from side reactions, unreacted starting materials, or degradation.[3] One such critical impurity is Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, also identified as Fenofibrate Impurity 4 or Impurity C in the United States Pharmacopeia (USP).[4][5]
This guide focuses specifically on the formation mechanism of this diester impurity, providing a detailed scientific narrative grounded in established chemical principles. Understanding the genesis of this impurity is crucial for optimizing the synthesis of Fenofibrate to minimize its formation and for the development of robust analytical methods for its detection and quantification.
Chemical Identity and Context of Formation
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is chemically named 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid.[4][6] It is characterized as a diester derivative of fenofibric acid.
The formation of this impurity is intrinsically linked to the synthetic pathways employed for the production of Fenofibrate. A common and economically viable route to Fenofibrate involves the esterification of fenofibric acid with an isopropylating agent.[3] It is within this chemical environment that the conditions for the formation of the diester impurity can arise.
The Mechanistic Pathway: A Stepwise Elucidation
The formation of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is best understood as a sequential esterification process. The primary precursor is fenofibric acid, the active metabolite of Fenofibrate.[7] The synthesis of this impurity can be described in a two-step sequence.[5]
Step 1: Formation of the Mono-ester Intermediate
The initial and rate-determining step is the esterification of fenofibric acid with a suitable reagent that provides the 1-carboxyl-1-methylethyl moiety. A common laboratory-scale synthesis utilizes 2-bromo-2-methylpropionic acid in the presence of a base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like acetonitrile.[5]
The mechanism of this step is a nucleophilic substitution reaction.
-
Deprotonation of Fenofibric Acid: The base, potassium carbonate, deprotonates the carboxylic acid group of fenofibric acid, forming a carboxylate anion. This deprotonation is crucial as it significantly enhances the nucleophilicity of the carboxyl group.
-
Nucleophilic Attack: The resulting fenofibric acid carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromo-2-methylpropionic acid that is bonded to the bromine atom.
-
Displacement of the Leaving Group: This nucleophilic attack proceeds via an Sₙ2-like mechanism, leading to the displacement of the bromide ion, a good leaving group. The result is the formation of an ester linkage, yielding the mono-ester intermediate.
Caption: Mechanism of the initial esterification of fenofibric acid.
Step 2: Subsequent Esterification (in the context of Fenofibrate Synthesis)
While the above describes the targeted synthesis of the impurity, in the context of Fenofibrate production, the formation of the diester is often an unintended side reaction. If unreacted fenofibric acid or the mono-ester intermediate is present during the main esterification step to produce Fenofibrate (i.e., reaction with an isopropylating agent), further reaction can occur.
However, the more direct route to this impurity during Fenofibrate synthesis involves the reaction of two molecules of fenofibric acid with a linking agent or the reaction of fenofibric acid with a precursor that can form the diester. The previously described two-step synthesis from fenofibric acid and 2-bromo-2-methylpropionic acid followed by isopropylation provides a clear pathway for its deliberate synthesis for use as an analytical standard.[5]
The crucial insight for process chemists is that any synthetic strategy for Fenofibrate that involves the esterification of fenofibric acid must consider the potential for side reactions leading to this and other ester-related impurities. The choice of reagents, reaction conditions (temperature, solvent, and base), and purification methods are all critical in controlling the impurity profile of the final API.
Experimental Protocol for the Synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (Impurity C)
The following is a representative, step-by-step methodology for the synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, based on described synthetic routes for fenofibrate impurities.[5] This protocol is intended for research and analytical standard preparation purposes.
Materials:
-
Fenofibric acid
-
2-Bromo-2-methylpropionic acid
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a stirred solution of fenofibric acid (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).
-
Addition of Alkylating Agent: To this suspension, add 2-bromo-2-methylpropionic acid (1.1 - 1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the progress by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fenofibric Acid 1-Carboxyl-1-methylethyl Ester.
-
Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure diester.
Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation and Characterization
The successful synthesis and purification of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester should be confirmed with analytical data.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzophenone moiety, the gem-dimethyl protons of both isobutyrate moieties, and the absence of the carboxylic acid proton of fenofibric acid. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone groups, as well as the aromatic and aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₂₁H₂₁ClO₆ (M.W. 404.85 g/mol ).[4] |
| HPLC | A single major peak with a retention time distinct from that of fenofibric acid and Fenofibrate, confirming its purity. |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester.
Caption: Workflow for the synthesis and purification of the target diester.
Conclusion and Future Perspectives
A thorough understanding of the formation mechanism of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is essential for the development of robust and well-controlled manufacturing processes for Fenofibrate. The nucleophilic substitution reaction between the carboxylate of fenofibric acid and an appropriate alkylating agent is the key mechanistic step. By carefully controlling reaction stoichiometry, the choice of base and solvent, and reaction temperature, the formation of this and other process-related impurities can be minimized.
Future work in this area could involve kinetic studies to further elucidate the reaction rates of the competing esterification reactions and the development of novel purification techniques for the efficient removal of this impurity. The availability of a well-characterized analytical standard for this diester, synthesized via the protocols outlined herein, is a critical component of these ongoing quality control and process optimization efforts.
References
- Synthesis and characterization of potential impurities in Fenofibr
- (PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions.
- Fenofibr
- US8445715B2 - Method of synthesizing fenofibrate.
- CAS 1797121-54-0 Fenofibric Acid 1-Carboxyl-1-methylethyl Ester. BOC Sciences.
- Fenofibric Acid 1-Carboxyl-1-methylethyl Ester | CAS No- 1797121-54-0. Simson Pharma Limited.
- Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO.
- Fenofibric Acid: Package Insert / Prescribing Info / MOA. Drugs.com.
- FENOFIBRATE 1-CARBOXYL 1-METHYLETHYL ESTER/FENOFIBRIC ACID RC-II. Allmpus.
- Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace.
- The biochemical pharmacology of fenofibr
- Fenofibrate but not fenofibric acid inhibits 11beta-hydroxysteroid dehydrogenase 1 in C2C12 myotubes. PubMed.
- Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC.
- Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC.
- Fenofibric acid synthesis. ChemicalBook.
- CN103360240B - Preparation method of high purity fenofibric acid.
- Fenofibric acid (oral route). Mayo Clinic.
- LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation P
- A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7915247B1 - Methods of use of fenofibric acid - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. FR2918366A1 - NEW PROCESS FOR THE PREPARATION OF FENOFIBRATE - Google Patents [patents.google.com]
- 7. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation Pathway of Fenofibrate: A Deep Dive into the Formation of Key Impurities
For Immediate Release
This in-depth technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the degradation pathways of fenofibrate. With full editorial control, this document moves beyond a rigid structure to deliver a nuanced, scientifically grounded narrative on the formation of its principal impurities. By synthesizing technical accuracy with field-proven insights, this guide aims to be an authoritative resource for understanding and controlling the stability of this widely used pharmaceutical agent.
Introduction: The Chemical Landscape of Fenofibrate
Fenofibrate, chemically known as propan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, is a fibric acid derivative and a prodrug.[1][2] Its therapeutic efficacy as a lipid-lowering agent is realized after its in-vivo hydrolysis to the active metabolite, fenofibric acid.[1][3] The stability of the fenofibrate molecule is a critical quality attribute, as degradation can lead to the formation of impurities that may impact its safety and efficacy. This guide will elucidate the primary degradation pathways of fenofibrate, with a focus on the formation of its major degradation products.
The molecular structure of fenofibrate, featuring an isopropyl ester, an ether linkage, and a benzophenone core, presents several potential sites for chemical degradation.[4] Understanding the lability of these functional groups under various stress conditions is paramount for developing stable formulations and robust analytical methods.
The Primary Degradation Pathway: Hydrolysis to Fenofibric Acid
The most prevalent degradation pathway for fenofibrate is the hydrolysis of its isopropyl ester group, leading to the formation of fenofibric acid.[3] This reaction can be catalyzed by both acidic and basic conditions.
Alkaline-Mediated Hydrolysis
Fenofibrate is particularly susceptible to degradation in alkaline environments.[4] The presence of a hydroxide ion facilitates a nucleophilic attack on the carbonyl carbon of the ester, leading to the cleavage of the ester bond and the formation of fenofibric acid and isopropanol.
Experimental Protocol: Alkaline-Induced Degradation of Fenofibrate
-
Preparation of Fenofibrate Solution: Dissolve a known quantity of fenofibrate in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution.
-
Stress Condition: Add a specific volume of a sodium hydroxide solution (e.g., 0.1 M or 1 M) to an aliquot of the fenofibrate stock solution.[4][5]
-
Incubation: The mixture is then typically stirred at an elevated temperature (e.g., 70-84°C) for a defined period (e.g., 30 minutes to 3 hours).[4]
-
Neutralization and Extraction: After the incubation period, the reaction is quenched by neutralizing the solution with an acid, such as hydrochloric acid. The resulting fenofibric acid can then be extracted using an appropriate organic solvent.[5]
-
Analysis: The degradation product is identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]
The resulting degradation product, 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, is commonly referred to as fenofibric acid or Fenofibrate Impurity B.[5]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the ester hydrolysis of fenofibrate also proceeds, albeit generally at a slower rate than in alkaline conditions.[4] The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
In the presence of an alcoholic solvent such as methanol under acidic stress, a transesterification reaction can occur, leading to the formation of the corresponding methyl ester of fenofibric acid. This product is identified as methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate, also known as Fenofibrate Impurity D.[5]
Oxidative Degradation of Fenofibrate
Forced degradation studies have shown that fenofibrate is also susceptible to oxidative stress. The exact mechanisms and resulting degradation products can be complex and are dependent on the oxidizing agent used. However, studies have identified smaller molecular weight impurities, such as 4-hydroxy benzoic acid and benzoic acid, under oxidative conditions.[4] The formation of these products suggests the cleavage of the ether bond and further degradation of the aromatic rings.
Experimental Protocol: Oxidative-Induced Degradation of Fenofibrate
-
Preparation of Fenofibrate Solution: Prepare a solution of fenofibrate in a suitable solvent.
-
Stress Condition: Introduce an oxidizing agent, such as hydrogen peroxide, to the fenofibrate solution.
-
Incubation: The reaction mixture is typically incubated at a controlled temperature for a specified duration.
-
Analysis: The degradation products are separated and identified using chromatographic and spectroscopic techniques.
Photodegradation of Fenofibrate
Exposure to light, particularly ultraviolet radiation, can also induce the degradation of fenofibrate. While fenofibrate itself shows some stability, its active metabolite, fenofibric acid, has been reported to undergo photodegradation in aqueous solutions.[4] The specific photolytic degradation pathways and the resulting photoproducts require further detailed characterization.
Summary of Key Degradation Products
The following table summarizes the key degradation products of fenofibrate identified under various stress conditions.
| Impurity Name/Designation | Chemical Name | Formation Condition |
| Fenofibric Acid (Impurity B) | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | Alkaline and Acidic Hydrolysis |
| Fenofibric Acid Methyl Ester (Impurity D) | methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate | Acidic Hydrolysis in Methanol |
| 4-Hydroxy Benzoic Acid | 4-Hydroxybenzoic acid | Oxidative Degradation |
| Benzoic Acid | Benzoic acid | Oxidative Degradation |
| Isopropyl Acetate | Isopropyl acetate | Hydrolysis |
Mechanistic Diagrams
The following diagrams illustrate the primary degradation pathways of fenofibrate.
Caption: Simplified Oxidative Degradation Pathway of Fenofibrate.
Conclusion: Implications for Drug Development and Quality Control
A thorough understanding of the fenofibrate degradation pathways is critical for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. The primary degradation route via hydrolysis to fenofibric acid underscores the importance of controlling pH and moisture content during manufacturing and storage. The potential for transesterification in the presence of alcohols necessitates careful consideration of solvent selection in formulation and analytical processes. Furthermore, the identification of oxidative and photolytic degradation pathways highlights the need for appropriate packaging and protection from light.
By implementing robust analytical methods for the detection and quantification of these impurities, and by designing formulations that mitigate these degradation pathways, pharmaceutical scientists can ensure the delivery of a stable and effective product to patients.
References
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. Available at: [Link]
-
Mulgund, S. V., et al. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Journal of Chromatographic Science, 53(2), 159-166. Available at: [Link]
-
Salama, F. M., et al. (2013). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 4(10), 547-557. Available at: [Link]
-
Salama, F. M., et al. (2013). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace, 4(10). Available at: [Link]
-
Mulgund, S. V., et al. (2016). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Current Pharmaceutical Analysis, 12(3), 235-242. Available at: [Link]
-
Salama, F. M., et al. (2013). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Scientific Research Publishing. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Fenofibrate. PubChem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved from [Link]
-
Knopp, R. H. (1988). The biochemical pharmacology of fenofibrate. The American journal of cardiology, 62(15), 35J-42J. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of fenofibrate?. Retrieved from [Link]
- Lhiaubet-Vallet, V., et al. (2004). Photodegradation of fenofibric acid in aqueous medium. Journal of pharmaceutical and biomedical analysis, 35(4), 841-847.
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Request PDF. Available at: [Link]
- Ryoo, S. W., et al. (2016). Fenofibrate formulation. Google Patents.
-
Li, Y., et al. (2022). Fenofibrate (FEN) attenuated fatty acid oxidation and metabolism induced by Pb. ResearchGate. Available at: [Link]
- Chen, Y., et al. (2019). Fenofibrate crystalline form and manufacturing method thereof. Google Patents.
-
Guivarc'h, P. H., et al. (2004). (a) Chemical structure of fenofibrate and fenofibric acid; (b) Comparison of fenofibrate formulations. ResearchGate. Available at: [Link]
Sources
An In-Depth Technical Guide to Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (Fenofibrate Impurity)
CAS Number: 1797121-54-0 Synonyms: Fenofibrate Impurity 4, Fenofibrate Related Compound C (USP), Fenofibrate EP Impurity G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, a known process-related impurity of the widely used lipid-lowering agent, Fenofibrate. This document delves into the chemical identity, synthesis and formation, analytical characterization, and the regulatory context of this specific diester impurity, offering valuable insights for researchers and professionals involved in the development, manufacturing, and quality control of Fenofibrate.
Chemical Identity and Physicochemical Properties
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is structurally a diester of fenofibric acid. Its formation is of significant interest in the manufacturing of Fenofibrate as it represents a potential process-related impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁ClO₆ | [1] |
| Molecular Weight | 404.85 g/mol | [1] |
| IUPAC Name | 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid | [1] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [1] |
It is crucial to differentiate this impurity from the active metabolite of Fenofibrate, which is Fenofibric Acid. Fenofibrate itself is a prodrug that undergoes hydrolysis in the body to form the pharmacologically active fenofibric acid[2].
Synthesis and Formation Pathway
The formation of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is primarily associated with the synthesis of Fenofibrate. It is considered a process-related impurity, and its presence in the final drug substance is indicative of side reactions occurring during the manufacturing process.
One reported synthesis of this diester impurity involves a two-step process starting from fenofibric acid[3]:
-
Esterification of Fenofibric Acid: The first step involves the esterification of fenofibric acid with 2-bromo-2-methylpropionic acid.
-
Second Esterification: This is followed by a subsequent esterification using isopropyl bromide under basic conditions to yield the final diester impurity[3].
Caption: Synthesis pathway of the diester impurity from fenofibric acid.
Understanding this formation pathway is critical for developing control strategies during the synthesis of Fenofibrate to minimize the generation of this impurity.
Analytical Characterization and Control
The detection and quantification of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester in Fenofibrate drug substance and product are essential for quality control. Various analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common method for the separation and quantification of Fenofibrate and its related compounds, including the diester impurity. Several HPLC methods have been developed that can resolve Fenofibrate from its known and unknown impurities.
A typical HPLC system for the analysis of Fenofibrate impurities may consist of:
-
Column: Waters Symmetry ODS (100 x 4.6 mm, 3.5 µm) or equivalent C18 column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, water, and an acid modifier like trifluoroacetic acid.
-
Detector: UV detector set at a wavelength of approximately 280 nm.
The method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity for the quantification of all specified impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and characterization of impurities. A ¹H NMR spectrum of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester would provide characteristic signals for the protons of the fenofibric acid backbone and the additional 1-carboxyl-1-methylethyl ester group. While a specific spectrum for this impurity is not publicly available, its structure can be confirmed by comparing the NMR data of the isolated impurity with that of the parent drug and starting materials. An NMR instrument with a field strength of 400 MHz or greater is often required for the analysis of related compounds in fenofibrate raw materials[4].
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight and fragmentation pattern of impurities. The mass spectrum of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester would show a molecular ion peak corresponding to its molecular weight of 404.85 g/mol , along with characteristic fragment ions that can help in its structural confirmation.
Caption: A typical analytical workflow for the control of impurities in Fenofibrate.
Regulatory Perspective and Pharmacopeial Standards
The presence of impurities in active pharmaceutical ingredients (APIs) is strictly regulated by health authorities worldwide. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for APIs that include tests and acceptance criteria for related substances.
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is listed as Fenofibrate Related Compound C in the USP and Fenofibrate EP Impurity G in the European Pharmacopoeia. While the specific limits are subject to the current versions of these pharmacopeias, the control of such impurities is mandatory for the release of the drug substance.
The toxicological data for this specific impurity is not extensively available in the public domain. In the absence of specific toxicity data, the control of such process-related impurities is typically based on the principles outlined in the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. These guidelines provide a framework for the qualification of impurities based on their levels in clinical trial materials or through toxicological studies if they exceed certain thresholds.
Conclusion
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is a critical process-related impurity in the manufacturing of Fenofibrate. A thorough understanding of its chemical properties, formation pathways, and analytical control is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This technical guide provides a foundational understanding for researchers and drug development professionals, emphasizing the importance of robust analytical methods and stringent quality control measures in the pharmaceutical industry. Continued research into the potential biological activity and toxicological profile of this and other fenofibrate-related compounds will further enhance the overall safety profile of this important therapeutic agent.
References
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (n.d.). Pharmaceutical Methods. Retrieved January 25, 2026, from [Link]
- Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278.
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved January 25, 2026, from [Link]
- El-Gindy, A., et al. (1999). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 1-11.
- Fathy, S. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343.
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem Compound Database. Retrieved January 25, 2026, from [Link]
- El-Gindy, A., et al. (1999). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 21(1), 1-11.
-
GLP Pharma Standards. (n.d.). Fenofibrate USP Related Compound C | CAS No- 217636-48-1. Retrieved January 25, 2026, from [Link]
-
EDQM. (n.d.). FENOFIBRATE IMPURITY G CRS. CRS catalogue. Retrieved January 25, 2026, from [Link]
-
SynZeal. (n.d.). Fenofibrate EP Impurity G | 217636-48-1. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate. PubChem Compound Database. Retrieved January 25, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 217636-48-1| Product Name : Fenofibrate - Impurity G. Retrieved January 25, 2026, from [Link]
-
Allmpus. (n.d.). FENOFIBRATE EP IMPURITY G. Retrieved January 25, 2026, from [Link]
Sources
An In-depth Technical Guide to the Biological Activity of Fenofibrate Impurities
Abstract
Fenofibrate, a widely prescribed fibric acid derivative, effectively modulates lipid profiles primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid. The safety and efficacy of any pharmaceutical agent are intrinsically linked not only to the active pharmaceutical ingredient (API) but also to the impurities present from synthesis, degradation, or storage. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the evaluation of the biological activity of fenofibrate impurities. We delve into the known activities of key impurities, the causality behind essential experimental evaluations, and provide detailed, field-proven protocols for assessing PPARα activation and general cytotoxicity.
Introduction: The Critical Role of Impurity Profiling in Drug Safety
Fenofibrate is a cornerstone in the management of dyslipidemia, reducing triglycerides and low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C).[1][2] Its therapeutic effects are mediated by fenofibric acid, which acts as a potent agonist for PPARα, a nuclear receptor that governs the transcription of genes involved in lipid metabolism and inflammation.[3][4]
The synthesis and storage of fenofibrate can lead to the formation of various related substances and degradation products.[3][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate strict control over these impurities.[6][7][8] Any impurity present above a specified threshold must be identified, and its potential biological activity and toxicity must be evaluated to ensure patient safety.[7] This process, known as impurity qualification, is a critical component of drug development and manufacturing.
This guide will explore the landscape of known fenofibrate impurities, with a focus on understanding their potential to elicit biological responses, either by mimicking the pharmacological action of the parent drug or by introducing off-target toxicity.
The Fenofibrate Impurity Landscape
Impurities in fenofibrate can be broadly categorized as process-related (from starting materials or side-reactions) and degradation products.[3][5] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several specified impurities that require monitoring.[1][9]
Fenofibric Acid (Impurity B): The Active Metabolite
The most significant and well-characterized impurity is fenofibric acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid), designated as Impurity B in the EP.[1][10] Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to form fenofibric acid, which is the pharmacologically active entity.[3][11]
-
Biological Activity: Fenofibric acid is a potent PPARα agonist, and its activity is responsible for the therapeutic effects of fenofibrate.[12] Some studies indicate that it can also activate PPARγ and PPARδ, though to a lesser extent.[13] Its primary action involves upregulating genes for fatty acid oxidation and lipoprotein lipase, while downregulating apolipoprotein C-III, leading to enhanced clearance of triglyceride-rich lipoproteins.[3][4]
-
Toxicological Profile: As the active form of the drug, its safety profile is well-established through extensive clinical use of fenofibrate. However, a safety data sheet for the isolated compound notes it as harmful if swallowed.[10] The primary toxicities associated with high systemic exposure are consistent with those of fenofibrate, including a risk of myopathy and hepatotoxicity.[14]
Other Key Pharmacopoeial Impurities
Beyond fenofibric acid, several other impurities are specified. While their synthesis for use as analytical reference standards is documented, comprehensive public data on their biological activities are scarce.[1][15][16][17] The evaluation of their potential for biological activity is therefore a critical exercise in risk assessment.
| Impurity Name (EP/USP Designation) | Chemical Name | Structure | Rationale for Biological Evaluation |
| Impurity A | (4-Chlorophenyl)(4-hydroxyphenyl)methanone | ![]() | A key starting material for fenofibrate synthesis.[1] Its benzophenone core is structurally distinct from fenofibric acid but could interact with various biological targets. Its phenolic hydroxyl group could also be reactive. |
| Impurity C | (3RS)-3-[4-(4-Chlorobenzoyl)phenoxy]butan-2-one | ![]() | Lacks the carboxylic acid and isopropyl ester groups of the active moiety.[15] However, the core ether-ketone structure remains, necessitating an evaluation for off-target effects or unexpected toxicity. |
| Impurity D | Fenofibric Acid Methyl Ester | ![]() | Structurally very similar to fenofibrate, with a methyl ester instead of an isopropyl ester.[1] It is plausible that this compound could be hydrolyzed in a similar manner to fenofibrate to yield active fenofibric acid, thus potentially contributing to the overall pharmacological effect. |
| Impurity E | Fenofibric Acid Ethyl Ester | ![]() | Similar to Impurity D, this ethyl ester could act as a prodrug for fenofibric acid.[16][17] Its rate of hydrolysis and subsequent activity would need to be quantified to understand its impact. |
Note: Placeholder images are used for structures.
Experimental Evaluation of Biological Activity
To qualify an impurity, a logical, tiered approach to testing is required. The primary questions to address are:
-
Does the impurity share the same mechanism of action as the parent drug (i.e., PPARα agonism)?
-
Does the impurity exhibit any general cytotoxicity at relevant concentrations?
Answering these questions provides a foundational understanding of the impurity's risk profile.
Assessing On-Target Activity: PPARα Activation Assay
The primary pharmacological action of fenofibrate is mediated through PPARα. Therefore, it is crucial to determine if an impurity can also activate this receptor. A cell-based reporter gene assay is the gold standard for this evaluation.
Causality Behind the Experimental Choice: This assay directly measures the functional consequence of a compound binding to and activating the PPARα receptor. It uses an engineered cell line that expresses the human PPARα receptor and a luciferase reporter gene linked to a PPARα-responsive promoter. An increase in luciferase activity is a direct and sensitive measure of receptor activation.[18] This is a more informative approach than a simple binding assay, as it confirms not just interaction but functional activation, distinguishing agonists from antagonists or inert binders.
Caption: Workflow for PPARα Reporter Gene Assay.
This protocol is adapted from commercially available assay kits (e.g., INDIGO Biosciences).[18][19]
-
Cell Handling:
-
Rapidly thaw cryopreserved Human PPARα Reporter Cells in a 37°C water bath.
-
Immediately transfer the cell suspension to Cell Recovery Medium (CRM).
-
Dispense 200 µL of the cell suspension into each well of the provided 96-well assay plate.
-
-
Pre-incubation:
-
Place the plate in a humidified 37°C, 5% CO₂ incubator for 4-6 hours to allow for cell attachment.
-
-
Preparation of Treatment Media:
-
Prepare a range of concentrations for each test impurity, fenofibric acid (positive control), and fenofibrate in Compound Screening Medium (CSM). A typical concentration range would be from 1 nM to 100 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
After the pre-incubation, carefully discard the CRM from all wells.
-
Add 200 µL of the prepared treatment media to the corresponding wells.
-
-
Incubation:
-
Return the plate to the incubator for 22-24 hours.
-
-
Luminescence Detection:
-
Prepare the Luciferase Detection Reagent (LDR) according to the manufacturer's instructions.
-
Discard the treatment media from the wells.
-
Add 100 µL of LDR to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence as Relative Light Units (RLU) using a plate-reading luminometer.
-
Calculate the fold-activation for each concentration relative to the vehicle control.
-
Plot the fold-activation against the log of the compound concentration and perform a non-linear regression to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
Assessing Off-Target Effects: Cytotoxicity Assays
Cytotoxicity assays are essential to determine if an impurity can cause cell damage or death, a critical safety endpoint.[20][21] A common and robust method is the Lactate Dehydrogenase (LDH) release assay.
Causality Behind the Experimental Choice: LDH is a stable cytosolic enzyme present in most cell types.[22] When the plasma membrane of a cell is compromised (a hallmark of necrosis or late-stage apoptosis), LDH is released into the culture medium.[21] Measuring the amount of LDH in the supernatant provides a direct, quantitative measure of cell lysis and cytotoxicity.[23] This assay is preferred for initial screening due to its simplicity, reliability, and non-radioactive nature. It directly measures membrane integrity, a fundamental aspect of cell health.
Caption: Workflow for LDH Cytotoxicity Assay.
This protocol is based on commercially available kits (e.g., from Thermo Fisher Scientific, Sigma-Aldrich).[22][24]
-
Cell Plating:
-
Seed a suitable cell line (e.g., HepG2 human liver cancer cells, as the liver is a primary site of fenofibrate action) into a 96-well flat-bottom plate at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of Controls and Test Articles:
-
Spontaneous LDH Release Control: Wells with cells treated only with culture medium.
-
Maximum LDH Release Control (High Control): Wells with cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) 45 minutes before the assay endpoint.
-
Test Wells: Wells with cells treated with various concentrations of the fenofibrate impurities.
-
Vehicle Control: Wells with cells treated with the same vehicle concentration as the test articles.
-
-
Cell Treatment:
-
Add the test compounds and controls to the appropriate wells.
-
Incubate the plate for a duration relevant to potential exposure (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Centrifuge the assay plate at 600 x g for 10 minutes to pellet the cells and any debris.[24]
-
Carefully transfer 10-50 µL of the supernatant from each well to a fresh, optically clear 96-well plate.
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's protocol (typically a mixture of a substrate and a catalyst/dye solution).
-
Add 100 µL of the LDH Reaction Mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 10 µL of Stop Solution to each well to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (from cell-free medium) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Plot the % cytotoxicity against the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% cytotoxicity).
-
Interpretation and Next Steps
The data generated from these assays provide a clear, actionable biological profile for each impurity.
-
If an impurity shows significant PPARα agonism (e.g., EC₅₀ within one or two orders of magnitude of fenofibric acid): It may contribute to the overall pharmacological effect of the drug. Its potency relative to fenofibric acid should be considered when setting specification limits.
-
If an impurity shows no PPARα agonism but significant cytotoxicity (e.g., low µM IC₅₀): It represents a potential safety risk. Its acceptance criteria in the final drug product must be set well below the level at which toxicity is observed. Further toxicological evaluation may be warranted, as guided by ICH M7 for mutagenic impurities.[25]
-
If an impurity shows neither PPARα agonism nor cytotoxicity at high concentrations: It is likely to be of low toxicological concern, and standard ICH qualification thresholds can be applied.[6]
Conclusion
The biological evaluation of impurities is a non-negotiable aspect of modern drug development, grounded in scientific rationale and regulatory necessity. For fenofibrate, the primary active metabolite, fenofibric acid, is also a principal impurity and its biological activity is well understood. However, for other process-related and degradation impurities, a lack of public data necessitates a structured, scientific investigation. The PPARα reporter gene assay and the LDH cytotoxicity assay represent the foundational experiments in this process. They provide direct, functional data on both on-target and potential off-target activities, enabling drug developers to make informed decisions, set appropriate specifications, and ultimately ensure the safety and efficacy of the final pharmaceutical product.
References
-
Patil, R., Patil, S., Joshi, P., & Jadhav, V. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. In PubChem Compound Database. Retrieved from [Link]
-
El-Gindy, A., Emara, S., & Mesbah, M. K. (2014). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 5, 1117-1131. [Link]
-
Salama, F. M., et al. (2014). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. [Link]
-
Veeprho. (n.d.). Fenofibrate Impurities and Related Compound. Retrieved from [Link]
-
Claria, J., et al. (2020). PPARα agonist fenofibrate enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice. Kidney International, 98(4), 934-948. [Link]
-
United States Pharmacopeial Convention. (2013). Fenofibrate Tablets. USP-NF. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fenofibrate impurity B Safety Data Sheet. [Link]
-
European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]
-
Paukkeri, E. R., et al. (2012). Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver. World Journal of Gastroenterology, 18(29), 3845–3853. [Link]
-
SynZeal. (n.d.). Fenofibrate EP Impurity E. Retrieved from [Link]
-
J-STAGE. (2017). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological and Pharmaceutical Bulletin. [Link]
-
Koda, R. T. (1990). The biochemical pharmacology of fenofibrate. Cardiology, 77(Suppl 4), 27-36. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Reporter Assay System. [Link]
-
INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. [Link]
-
SynZeal. (n.d.). Fenofibrate EP Impurity C. Retrieved from [Link]
-
Blane, G. F. (1987). Safety of fenofibrate--US and worldwide experience. Cardiology, 74(Suppl 1), 55-63. [Link]
-
Koda, R. T. (1989). The Biochemical Pharmacology of Fenofibrate. Practical Cardiology, 15(1), 1-12. [Link]
-
AIFA. (2022). Impurities in Drug Substance and Drug Product Regulatory aspects. [Link]
-
Tanaka, T., et al. (2023). Fenofibrate attenuates the cytotoxic effect of cisplatin on lung cancer cells by enhancing the antioxidant defense system in vitro. Oncology Reports, 50(1), 123. [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate - Impurity C (Freebase). Retrieved from [Link]
-
Mochizuki, K., et al. (2007). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Lipid Research, 48(8), 1743-1753. [Link]
-
Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]
-
Kersten, S. (2008). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 29(3), 265–281. [Link]
-
Liberato, M. V., et al. (2022). Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. International Journal of Molecular Sciences, 23(9), 4567. [Link]
-
BPS Bioscience. (n.d.). PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. Retrieved from [Link]
-
Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
-
USP-NF. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
-
Veeprho. (n.d.). Fenofibrate EP Impurity E. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 3. veeprho.com [veeprho.com]
- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. premier-research.com [premier-research.com]
- 9. uspnf.com [uspnf.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. Effect of fenofibrate and selective PPARα modulator (SPPARMα), pemafibrate on KATP channel activity and insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. Fenofibrate EP Impurity C | 217636-47-0 | SynZeal [synzeal.com]
- 16. Fenofibrate EP Impurity E | 42019-08-9 | SynZeal [synzeal.com]
- 17. veeprho.com [veeprho.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. korambiotech.com [korambiotech.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. aifa.gov.it [aifa.gov.it]
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester solubility data
An In-depth Technical Guide to the Solubility of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a detailed exploration of the solubility of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, a derivative and known impurity of the lipid-lowering agent fenofibrate. As a Senior Application Scientist, my objective is to present this information with technical accuracy and practical, field-proven insights to support your research and development endeavors.
Introduction to Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
Chemical Identity and Relation to Fenofibric Acid
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, also identified as 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid or Fenofibrate Impurity 4, is a molecule intrinsically linked to fenofibric acid, the active metabolite of the prodrug fenofibrate[][2]. Fenofibrate is widely prescribed for treating hyperlipidemia and dyslipidemia[3]. It is rapidly hydrolyzed in the body to fenofibric acid, which exerts the therapeutic effect[3]. The ester is essentially a dimer of fenofibric acid.
Understanding the properties of this specific ester is crucial, particularly in the context of purity analysis and formulation development of fenofibrate and fenofibric acid, as impurities can significantly impact the final drug product's performance and safety.
The Critical Role of Solubility in Pharmaceutical Sciences
Solubility is a fundamental parameter that governs a drug's dissolution rate, and consequently, its bioavailability. For a Biopharmaceutics Classification System (BCS) Class II drug like fenofibric acid, which is characterized by low solubility and high permeability, the dissolution rate is the rate-limiting step for absorption[4][5]. Therefore, characterizing the solubility of related compounds and potential impurities is not merely an academic exercise but a critical step in ensuring consistent product quality and therapeutic efficacy.
Physicochemical Characteristics
Core Properties
A summary of the key physicochemical properties of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is provided below. These predicted and known values offer a foundational understanding of the molecule's behavior.
| Property | Value | Source |
| IUPAC Name | 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid | [] |
| Synonyms | Fenofibrate Impurity 4, Fenofibric Acid RC-II | [][2] |
| CAS Number | 1797121-54-0 | [][2] |
| Molecular Formula | C21H21ClO6 | [][2] |
| Molecular Weight | 404.85 g/mol | [] |
| Appearance | White to pale yellow solid | [] |
| Predicted Boiling Point | 565.5 ± 50.0 °C | [] |
| Predicted Density | 1.276 ± 0.06 g/cm³ | [] |
Structural Impact on Solubility
The molecular structure of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester features both hydrophobic and hydrophilic moieties that dictate its solubility. The two aromatic rings and the chlorobenzoyl group contribute to its lipophilicity, suggesting solubility in organic solvents[4]. Conversely, the presence of a terminal carboxylic acid group provides a site for ionization, which can enhance aqueous solubility, particularly at higher pH levels. The ester linkage, however, makes it less polar than two separate molecules of fenofibric acid.
Comprehensive Solubility Profile
Qualitative and Quantitative Solubility Data
Direct quantitative solubility data for Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is not extensively published. However, qualitative data indicates its solubility in certain organic solvents.
-
Methanol: Soluble[2]
-
Chloroform: Slightly Soluble[]
To provide a more practical context, the following table compares the solubility of this ester with its parent compounds, fenofibric acid and fenofibrate.
| Compound | Solvent | Solubility | Source |
| Fenofibric Acid 1-Carboxyl-1-methylethyl Ester | Methanol | Soluble | [2] |
| Chloroform | Slightly Soluble | [] | |
| Fenofibric Acid | Ethanol | ~16 mg/mL | [6] |
| DMSO | ~2 mg/mL | [6] | |
| Dimethylformamide | ~14 mg/mL | [6] | |
| PBS (pH 7.2) | ~0.5 mg/mL | [6] | |
| Water | 162.5 µg/mL | [5] | |
| pH 6.8 Buffer | 1156 µg/mL | [5] | |
| Fenofibrate | Water | Practically Insoluble (~0.21 µg/mL) | [7][8] |
| Methanol | Slightly Soluble | [7] | |
| Ethanol | Slightly Soluble | [7] | |
| Acetone | Soluble | [7] | |
| Ether | Soluble | [7] | |
| Benzene | Soluble | [7] | |
| Chloroform | Soluble | [7] |
The comparison highlights that while fenofibrate is practically insoluble in water, its active metabolite, fenofibric acid, exhibits pH-dependent aqueous solubility[5][7]. The ester dimer, with its free carboxylic acid, is expected to have some aqueous solubility, likely influenced by pH, though it is more soluble in polar organic solvents like methanol.
Factors Influencing Solubility
-
pH: The terminal carboxylic acid group on the molecule suggests that its aqueous solubility will be pH-dependent. At a pH below its pKa, the acid will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will ionize to a carboxylate, which is significantly more water-soluble. This is consistent with the observed behavior of fenofibric acid, which shows a marked increase in solubility at intestinal pH compared to gastric pH[5].
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for a comprehensive solubility profile.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility[4]. While this has been studied for fenofibric acid, it is an important consideration for the ester as well[4].
Experimental Protocols for Solubility Determination
A robust and reproducible method for determining solubility is essential. The following outlines a standard protocol and the underlying principles.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a gold-standard technique for determining equilibrium solubility.
Protocol:
-
Preparation: Add an excess amount of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester to a known volume of the selected solvent (e.g., purified water, buffers of different pH, organic solvents) in a sealed, inert container. Rationale: Ensuring an excess of the solid is present guarantees that the solution reaches saturation.
-
Equilibration: Agitate the container at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Rationale: Constant temperature and sufficient time are crucial for achieving a true equilibrium state.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid. Rationale: It is critical to avoid carryover of any solid particles into the sample for analysis, as this would lead to an overestimation of solubility.
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution and analyze its concentration using a validated analytical method, such as HPLC-UV.
Analytical Quantification via HPLC-UV
High-Performance Liquid Chromatography with UV detection is a precise and widely used method for quantifying fenofibric acid and its derivatives[9][10][11]. An existing method for fenofibric acid can be adapted.
Sample HPLC-UV Method:
-
Column: Symmetry Shield™ RP18 (150 x 4.6 mm), 5 µm[9]
-
Mobile Phase: Acetonitrile: 0.02 M Phosphoric Acid (50:50 v/v)[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection Wavelength: 286 nm (the λmax for fenofibric acid)[6][12]
-
Injection Volume: 20 µL
-
Quantification: A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification[9][11].
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination process.
Sources
- 2. allmpus.com [allmpus.com]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. abap.co.in [abap.co.in]
Spectral Analysis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester: A Guide to Structural Elucidation by NMR and MS
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for the spectral analysis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, a key derivative of fenofibric acid. Intended for researchers and analytical scientists in drug development, this document outlines the core principles and practical methodologies for unambiguous structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the predicted ¹H and ¹³C NMR chemical environments and propose the most probable mass fragmentation pathways. This guide establishes self-validating protocols for sample preparation and data acquisition, ensuring analytical robustness and data integrity. The causality behind spectral phenomena is explained, linking molecular structure to empirical data, thereby empowering scientists to interpret spectra with confidence and precision.
Introduction: The Analytical Imperative for Fenofibric Acid Derivatives
Fenofibrate is a widely prescribed prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid (FA)[1][2]. FA, chemically known as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, is the entity responsible for the lipid-lowering effects of the therapy[2][3][4]. The development of novel derivatives and prodrugs of fenofibric acid is an active area of research aimed at improving bioavailability, modulating pharmacokinetic profiles, or developing new chemical entities[5].
The subject of this guide, Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, is a derivative where the carboxylic acid moiety of fenofibric acid is esterified. The precise characterization of such novel molecules is a cornerstone of pharmaceutical development, mandated by regulatory bodies and essential for ensuring product safety and efficacy. NMR and MS are the principal techniques for this purpose, providing definitive structural confirmation and impurity profiling.
This guide provides the foundational knowledge and actionable protocols to perform a comprehensive spectral analysis of this specific target molecule.
Caption: Structure of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester.
Predicted Spectroscopic Characteristics
As direct spectral data for this specific ester is not widely published, this section provides a predictive analysis based on the known spectra of fenofibric acid and fundamental principles of spectroscopy. This predictive framework is crucial for guiding the interpretation of experimentally acquired data.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the gem-dimethyl groups, and the newly introduced ester moiety. The causality for the predicted shifts is rooted in the electronic environment of the protons; electron-withdrawing groups like carbonyls and the chloro-substituent cause a downfield shift (deshielding).
Table 1: Predicted ¹H NMR Data (Reference Solvent: CDCl₃)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |
|---|---|---|---|---|
| Ar-H (Chlorobenzoyl) | 7.6 - 7.8 | Multiplet (m) | 4H | Protons adjacent to the electron-withdrawing ketone group are significantly deshielded. |
| Ar-H (Phenoxy) | 6.8 - 7.5 | Multiplet (m) | 4H | Protons on the phenoxy ring, influenced by both the ether linkage and the benzoyl group. Expect complex splitting patterns. |
| Gem-dimethyl (FA core) | ~1.7 | Singlet (s) | 6H | Two magnetically equivalent methyl groups on the quaternary carbon of the original fenofibric acid core. Similar to values reported for fenofibric acid esters[6]. |
| Gem-dimethyl (Ester) | ~1.6 | Singlet (s) | 6H | Two magnetically equivalent methyl groups on the quaternary carbon of the new ester moiety. |
| -COOH | > 10.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and its signal is often broad. May be exchangeable with D₂O. |
Note: The exact chemical shifts can vary based on the solvent and concentration used.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be essential for confirming the carbon skeleton, particularly the presence of the two ester carbonyls and the quaternary carbons.
Table 2: Predicted ¹³C NMR Data (Reference Solvent: CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale & Notes |
|---|---|---|
| C=O (Ketone) | 190 - 195 | The benzophenone ketone carbon is highly deshielded. |
| C=O (Ester, FA core) | 170 - 175 | Typical chemical shift for an ester carbonyl carbon. |
| C=O (Ester, new moiety) | 175 - 180 | Carboxylic acid carbonyl carbon, expected to be slightly more downfield. |
| Aromatic Carbons | 115 - 160 | A complex set of signals. The carbon attached to the ether oxygen (C-O) will be the most downfield (~155-160 ppm). |
| Quaternary C (FA core) | ~85 | The carbon atom attached to the ether oxygen and two methyl groups. |
| Quaternary C (Ester) | ~75 | The carbon atom of the new ester moiety. |
| Methyl Carbons | 20 - 30 | The four methyl groups are expected in the aliphatic region of the spectrum. |
Predicted Mass Spectrum (ESI-MS)
Electrospray Ionization in negative mode (ESI-) is highly effective for analyzing acidic molecules like fenofibric acid and its derivatives[7][8][9]. We predict the molecule will readily deprotonate at the terminal carboxylic acid to form the [M-H]⁻ ion.
-
Molecular Formula: C₂₂H₂₃ClO₆
-
Molecular Weight: 418.87 g/mol
-
Predicted [M-H]⁻: m/z 417.1
Major Fragmentation Pathways: The primary fragmentation is expected to occur at the ester linkages, which are the most labile bonds under MS/MS conditions. The cleavage of the central ester bond is a key diagnostic fragmentation.
Table 3: Predicted ESI-MS/MS Fragments of [M-H]⁻ at m/z 417.1
| Predicted m/z | Proposed Fragment | Rationale |
|---|---|---|
| 317.1 | [Fenofibric Acid - H]⁻ | Loss of the 2-hydroxyisobutyric acid neutral molecule (102 Da), yielding the stable fenofibric acid anion. This is a highly probable and diagnostic fragmentation, mirroring the fragmentation of fenofibric acid glucuronide[10][11]. |
| 230.9 | [C₁₄H₁₀ClO₂]⁻ | Subsequent loss of C₄H₆O₂ (86 Da) from the fenofibric acid anion, a known fragment corresponding to the core benzophenone structure[10][11]. |
| 139.0 | [C₇H₄ClO]⁻ | Fragment corresponding to the chlorobenzoyl cation, a common fragment in the analysis of related compounds. |
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
Experimental Protocols: A Self-Validating Workflow
Adherence to robust analytical protocols is paramount for generating reliable and reproducible data. The following sections detail validated methodologies for NMR and MS analysis.
Analytical Workflow
The overall process follows a logical progression from sample preparation to final data analysis and structural confirmation.
Sources
- 1. scielo.br [scielo.br]
- 2. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenofibric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Prodrug Principle in Action: A Technical Guide to the Interrelationship of Fenofibrate, Fenofibric Acid, and its Esters
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the intricate relationship between fenofibrate, its active metabolite fenofibric acid, and the rationale behind the development of various fenofibric acid esters. This document provides a comprehensive overview of their chemistry, pharmacology, and the analytical methodologies crucial for their study.
Introduction: The Fibrate Family and the Prodrug Strategy
Fibric acid derivatives, or fibrates, are a class of lipid-lowering agents that have been a cornerstone in the management of dyslipidemia for decades.[1] At the heart of their mechanism is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[2] Fenofibrate, a third-generation fibrate, exemplifies the successful application of a prodrug strategy to optimize the therapeutic potential of its active moiety, fenofibric acid.[3] This guide will dissect the chemical and pharmacological nuances that connect fenofibrate, fenofibric acid, and the ongoing exploration of novel ester derivatives.
The Central Axis: Fenofibrate's Conversion to Fenofibric Acid
Fenofibrate itself is a pharmacologically inactive isopropyl ester prodrug.[4][5] Its therapeutic efficacy is entirely dependent on its rapid and extensive hydrolysis in the body to the active metabolite, fenofibric acid.[6][7][8] This biotransformation is a critical first step in its mechanism of action.
The Hydrolytic Activation Pathway
The conversion of fenofibrate to fenofibric acid is catalyzed by tissue and plasma esterases.[5] This enzymatic cleavage of the ester bond is a swift and efficient process following oral administration.[7]
Caption: Metabolic activation of fenofibrate to fenofibric acid.
Rationale for the Ester Prodrug Approach
The esterification of fenofibric acid to create fenofibrate was a deliberate drug design strategy to enhance its oral bioavailability. Fenofibric acid, while being the active form, has physicochemical properties that can limit its absorption.[9] Fenofibrate, being more lipophilic, is better absorbed from the gastrointestinal tract.[4]
The Active Moiety: Fenofibric Acid's Pharmacological Profile
Once formed, fenofibric acid is the key effector molecule, exerting its therapeutic effects primarily through the activation of PPARα.[2][10]
Mechanism of Action: PPARα Agonism
Fenofibric acid binds to and activates PPARα, leading to a cascade of downstream effects on gene expression.[3] This includes:
-
Increased Lipoprotein Lipase Activity: Enhances the clearance of triglyceride-rich lipoproteins.[7]
-
Decreased ApoC-III Production: Reduces the inhibition of lipoprotein lipase.[7]
-
Increased ApoA-I and ApoA-II Synthesis: Promotes the formation of High-Density Lipoprotein (HDL).[2]
Caption: Fenofibric acid's mechanism of action via PPARα.
Further Metabolism and Excretion
Fenofibric acid undergoes further metabolism, primarily through glucuronidation and to a lesser extent, carbonyl reduction to a pharmacologically active metabolite.[6][8] The resulting conjugates are then predominantly excreted in the urine.[6]
Beyond the Isopropyl Ester: The Quest for Optimized Formulations and Novel Esters
While the fenofibrate prodrug strategy has been successful, its absorption can be influenced by food.[11] This has spurred the development of advanced formulations and new chemical entities based on fenofibric acid.
Advanced Formulations of Fenofibrate
To improve the dissolution and absorption of fenofibrate, and to mitigate the food effect, several advanced formulations have been developed. These include micronized and nanoparticle formulations, which increase the surface area of the drug particles, leading to enhanced bioavailability.[3]
Choline Fenofibrate: A Salt of the Active Moiety
A more recent development is the formulation of a choline salt of fenofibric acid. This hydrophilic salt can be taken without regard to meals and exhibits high bioavailability.[3]
Investigational Fenofibric Acid Esters
Research is ongoing into the synthesis and evaluation of novel fenofibric acid ester derivatives.[4][12] The primary objective of these investigations is to identify compounds with superior pharmacokinetic properties, such as enhanced water solubility and bioavailability, potentially leading to more consistent therapeutic effects and improved patient compliance.[12] One study reported that a novel fenofibric acid ester, when orally administered to rats, demonstrated a relative bioavailability of approximately 272.8% compared to fenofibrate.[12]
Comparative Physicochemical and Pharmacokinetic Properties
The following table summarizes the key properties of fenofibrate and fenofibric acid.
| Property | Fenofibrate | Fenofibric Acid |
| Chemical Nature | Isopropyl ester of fenofibric acid[13] | Carboxylic acid, active metabolite[9] |
| Pharmacological Activity | Inactive prodrug[4][5] | Active PPARα agonist[2][10] |
| Water Solubility | Practically insoluble[3] | Poorly soluble |
| Primary Route of Administration | Oral[1] | Oral (as a salt)[3] |
| Absorption | Lipophilic, enhanced with food in older formulations[3][11] | Higher bioavailability in some salt forms[14] |
| Metabolism | Rapidly hydrolyzed to fenofibric acid[6][7][8] | Glucuronidation and carbonyl reduction[6] |
Experimental Protocols: Assessing the Bioequivalence and In Vitro Hydrolysis of Fenofibric Acid Esters
The evaluation of novel fenofibric acid esters necessitates robust and validated experimental protocols. Below are representative methodologies for assessing their in vivo bioavailability and in vitro enzymatic hydrolysis.
In Vivo Bioavailability Study in a Preclinical Model
Objective: To determine and compare the pharmacokinetic profiles of a novel fenofibric acid ester and fenofibrate in a rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), fasted overnight with free access to water.
-
Drug Administration: Administer equimolar doses of the test ester and fenofibrate (reference) orally via gavage.
-
Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups and assess for statistically significant differences.
Caption: Workflow for in vivo bioavailability assessment.
In Vitro Enzymatic Hydrolysis Assay
Objective: To compare the rate of hydrolysis of a novel fenofibric acid ester to fenofibric acid in the presence of porcine liver esterase.
Methodology:
-
Reaction Mixture Preparation: In a temperature-controlled water bath (37°C), prepare reaction mixtures containing a known concentration of the test ester in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of porcine liver esterase.
-
Time-Course Sampling: At specific time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., acetonitrile).
-
Sample Analysis: Analyze the samples by a validated analytical method, such as capillary electrophoresis, to quantify the concentrations of the parent ester and the formed fenofibric acid.[16]
-
Data Analysis: Plot the concentration of fenofibric acid formed over time and determine the initial rate of hydrolysis.
Conclusion: A Continuing Evolution in Fibrate Therapy
The relationship between fenofibrate, fenofibric acid, and its esters is a compelling example of how medicinal chemistry and pharmaceutical sciences have evolved to optimize drug therapy. The prodrug approach, exemplified by fenofibrate, has been instrumental in delivering the therapeutic benefits of its active metabolite, fenofibric acid. The ongoing development of advanced formulations and novel ester derivatives underscores a commitment to refining the management of dyslipidemia, with the ultimate goal of improving cardiovascular outcomes. For researchers and drug development professionals, a thorough understanding of the intricate interplay between these compounds is paramount for the successful design and evaluation of the next generation of fibrate therapies.
References
-
PubChem. (n.d.). Fenofibrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Fenofibrate? Retrieved from [Link]
-
LevelUpRN. (2025, September 25). Fibric Acid Derivatives (Fibrates) - Gemfibrozil, Fenofibrate: Pharmacology for Nursing. YouTube. Retrieved from [Link]
-
Sirtori, C. R., & Franceschini, G. (1988). The biochemical pharmacology of fenofibrate. Pharmacology, 37 Suppl 1, 36-47. Retrieved from [Link]
-
Vo, A. Q., Le, T. N., Nguyen, T. H., Nguyen, T. T., & Tran, T. H. (2018). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Turkish Journal of Pharmaceutical Sciences, 15(2), 203–209. Retrieved from [Link]
-
Toth, P. P., & Dayspring, T. D. (2013). A review of currently available fenofibrate and fenofibric acid formulations. American journal of cardiovascular drugs : drugs, devices, and other interventions, 13(4), 251–263. Retrieved from [Link]
-
Kim, J. H., Kim, J. Y., & Lee, J. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 30(8), 1761-1768. Retrieved from [Link]
-
Dr.Oracle. (2025, September 17). What is the mechanism of action of fenofibrate (Fibric acid derivative)? Retrieved from [Link]
-
Kim, J. H., Kim, J. Y., & Lee, J. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. Retrieved from [Link]
-
Othman, A., & Alagona, P. (2010). Fenofibric acid: A new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Vascular health and risk management, 6, 213–223. Retrieved from [Link]
-
Dr.Oracle. (2025, July 28). What is the mechanism of action of fenofibrate? Retrieved from [Link]
-
Sirtori, C. R., & Franceschini, G. (1988). The Biochemical Pharmacology of Fenofibrate. Cardiology. Retrieved from [Link]
-
Pediaa.Com. (2024, March 25). What is the Difference Between Fenofibrate and Fenofibric Acid. Retrieved from [Link]
-
Shihabi, Z. K. (1998). Fenofibrate and fenofibric acid analysis by capillary electrophoresis. Journal of chromatography. A, 817(1-2), 29–33. Retrieved from [Link]
- Google Patents. (n.d.). US9439860B2 - Fenofibrate formulation.
-
ResearchGate. (2025, August 10). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Chemical structure of fenofibrate and fenofibric acid; (b) Comparison of fenofibrate formulations. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Fenofibric Acid and Fenofibrate: A Closer Look at Their Roles in Lipid Management. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Retrieved from [Link]
- Google Patents. (n.d.). US8445715B2 - Method of synthesizing fenofibrate.
-
DailyMed. (n.d.). Fenofibrate Capsules USP. U.S. National Library of Medicine. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]
-
Keemink, J., et al. (2022). The Influence of Fed State Lipolysis Inhibition on the Intraluminal Behaviour and Absorption of Fenofibrate from a Lipid-Based Formulation. Pharmaceutics, 14(1), 123. Retrieved from [Link]
-
Shah, J., et al. (2014). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of. Journal of Analytical & Bioanalytical Techniques, S12. Retrieved from [Link]
-
USP-NF. (2013). Fenofibrate Tablets. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 3. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Understanding Fenofibric Acid and Fenofibrate: A Closer Look at Their Roles in Lipid Management - Oreate AI Blog [oreateai.com]
- 6. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. karger.com [karger.com]
- 9. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. The Influence of Fed State Lipolysis Inhibition on the Intraluminal Behaviour and Absorption of Fenofibrate from a Lipid-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pediaa.com [pediaa.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Fenofibrate and fenofibric acid analysis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the In Vitro Metabolic Fate of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (Fenofibrate)
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive exploration of the in vitro metabolism of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, commonly known as the prodrug fenofibrate. Designed for drug development professionals and researchers, this document moves beyond simple procedural descriptions to explain the causal biochemistry and rationale behind the experimental design for studying its metabolic pathways.
Introduction: The Prodrug Strategy and Its Metabolic Activation
Fenofibrate is a third-generation fibric acid derivative widely prescribed for managing mixed dyslipidemia.[1] It is a pharmacologically inactive prodrug that requires metabolic activation to exert its therapeutic effects.[2] This activation is a rapid, two-stage process that begins with the hydrolysis of the 1-carboxyl-1-methylethyl ester to its active moiety, fenofibric acid (FA).[2][3] This active form is responsible for the drug's primary pharmacodynamic actions, which involve the activation of the peroxisome proliferator-activated nuclear receptor α (PPARα), a key regulator of lipid metabolism.[4][5]
Understanding the in vitro metabolism is paramount for several reasons:
-
Predicting In Vivo Performance: In vitro models provide critical early data on metabolic stability, clearance pathways, and potential for drug-drug interactions (DDIs).
-
Identifying Key Enzymes: Pinpointing the specific enzymes responsible for fenofibrate's transformation allows for the prediction of variability in patient response due to genetic polymorphisms in those enzymes.
-
Informing Clinical Study Design: A thorough in vitro metabolic profile is a regulatory expectation and essential for designing safe and effective clinical trials.[6]
This guide will dissect the two primary metabolic stages: the initial bioactivation (hydrolysis) and the subsequent Phase II metabolism of the active fenofibric acid (glucuronidation and carbonyl reduction).
Stage 1: Bioactivation via Ester Hydrolysis
The first and obligatory step in fenofibrate's metabolism is the hydrolytic cleavage of its ester bond to release the active fenofibric acid.[3][7]
Causality & Enzymology: The Role of Carboxylesterases
This hydrolysis is not a spontaneous chemical reaction but a highly efficient enzymatic process mediated by carboxylesterases (CES). In humans, two primary carboxylesterases, hCE1 and hCE2, are crucial for the metabolism of many ester-containing drugs.[8][9]
Fenofibrate is a known substrate for hCE1.[10] The high expression of hCE1 in the liver ensures that upon absorption, the prodrug is rapidly and extensively converted to fenofibric acid. This is a classic example of a prodrug strategy designed to improve the physicochemical properties of a drug for better absorption, with subsequent rapid conversion to the active form in the target organ or systemic circulation.
Experimental Workflow: Investigating Ester Hydrolysis
To study this bioactivation step in vitro, the goal is to incubate the parent ester with a biological matrix containing active carboxylesterases and monitor the formation of fenofibric acid over time.
Caption: Workflow for an in vitro ester hydrolysis assay.
Detailed Protocol: Hydrolysis in Human Liver S9 Fraction
This protocol is designed as a self-validating system by including controls to ensure the observed activity is enzymatic and time-dependent.
1. Reagent Preparation:
- Substrate Stock: Prepare a 10 mM stock solution of Fenofibrate in DMSO.
- S9 Fraction: Thaw pooled human liver S9 fraction on ice. Determine protein concentration using a BCA assay.[11]
- Incubation Buffer: 100 mM potassium phosphate buffer, pH 7.4.
- Quenching Solution: Acetonitrile containing a suitable internal standard (IS), e.g., 100 ng/mL tolbutamide.
2. Incubation Procedure:
- In microcentrifuge tubes, combine the S9 fraction and incubation buffer to achieve a final protein concentration of 1 mg/mL.
- Prepare a "T=0" sample by adding the quenching solution before adding the substrate. This serves as a baseline control.
- Pre-incubate the remaining tubes at 37°C for 5 minutes to equilibrate the temperature.
- Initiate the reaction by adding the fenofibrate stock solution to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be ≤0.5% to avoid enzyme inhibition.
- Incubate at 37°C with gentle shaking.
- At specified time points (e.g., 2, 5, 10, 20, 30 minutes), terminate the reaction by adding 2 volumes of the cold quenching solution.
- Include a negative control (heat-inactivated S9 fraction) to confirm enzymatic activity.
3. Sample Analysis:
- Vortex the quenched samples and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to HPLC vials.
- Analyze samples using a validated LC-MS/MS method to quantify the concentrations of both the parent fenofibrate and the metabolite, fenofibric acid.
Stage 2: Metabolism of Active Fenofibric Acid
Once formed, fenofibric acid undergoes further metabolism, primarily through two pathways: glucuronidation and carbonyl reduction.[3][7] These pathways convert the active drug into more water-soluble forms that can be readily excreted.
Glucuronidation Pathway: The Major Clearance Route
In humans, conjugation with glucuronic acid to form fenofibryl acyl-glucuronide is the predominant metabolic fate of fenofibric acid.[3][7]
3.1.1 Causality & Enzymology: The UGT Superfamily This Phase II reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Systematic in vitro studies using recombinant human UGTs have identified the key players:
-
UGT2B7: Exhibits the highest activity and is considered the primary hepatic enzyme responsible for FA glucuronidation.[5][12]
-
UGT1A9: A high-affinity enzyme that also contributes significantly.[2][12]
The involvement of multiple UGTs highlights the robustness of this clearance pathway but also introduces potential sources of inter-individual variability in drug exposure due to genetic polymorphisms in these enzymes.[5]
3.1.2 Experimental Protocol: UGT Phenotyping with Recombinant Enzymes
This protocol allows for the determination of the kinetic parameters for each UGT isoform, providing a quantitative measure of their relative contributions.
1. Reagent Preparation:
- Substrate Stock: 10 mM stock solution of Fenofibric Acid in DMSO.
- Enzyme Source: Microsomes from insect or HEK293 cells expressing individual human UGT isoforms (e.g., rUGT2B7, rUGT1A9).
- Cofactor: 25 mM UDPGA (uridine 5'-diphosphoglucuronic acid) in water.
- Activation Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4, containing 25 µg/mL alamethicin (to permeabilize the microsomal membrane and allow UDPGA access to the enzyme).
- Quenching Solution: As described in section 2.3.
2. Incubation Procedure:
- In a 96-well plate, combine the recombinant UGT microsomes with the activation buffer and pre-incubate on ice for 15 minutes.
- Add fenofibric acid at a range of concentrations (e.g., 1-500 µM) to different wells.
- Pre-warm the plate to 37°C for 5 minutes.
- Initiate the reaction by adding the pre-warmed UDPGA solution.
- Incubate at 37°C for a predetermined linear time (e.g., 60 minutes).
- Terminate the reaction with cold acetonitrile containing an internal standard.[12]
3. Data Analysis:
- Process samples as described in section 2.3 and analyze via LC-MS/MS for the formation of fenofibric acid glucuronide (FA-G).
- Plot the rate of FA-G formation against the substrate concentration.
- Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum velocity) and Km (substrate concentration at half Vmax).
3.1.3 Data Presentation: UGT Kinetic Parameters
Summarizing the kinetic data in a table allows for direct comparison of enzyme efficiency.
| UGT Isoform | Intrinsic Clearance (Vmax/Km) (µL/min/mg) | Role in Hepatic Clearance |
| UGT2B7 | 2.10 | Primary |
| UGT1A3 | 0.13 | Minor |
| UGT1A6 | 0.09 | Minor |
| UGT1A9 | 0.02 | Secondary (High Affinity) |
| Data synthesized from Villeneuve et al., 2009.[5][12] |
Carbonyl Reduction Pathway: A Secondary Route
A portion of fenofibric acid is also metabolized via reduction of its carbonyl group to form reduced fenofibric acid, which is also pharmacologically active.[3][7]
3.2.1 Causality & Enzymology: The Cytosolic Reductases Unlike the microsomal UGTs, the enzymes responsible for this reduction are primarily located in the cytosol.[13]
-
Carbonyl Reductase 1 (CBR1): Identified as the enzyme with the greatest activity for fenofibric acid reduction in human liver cytosol.[13]
-
Aldo-Keto Reductases (AKRs): AKR1C1, AKR1C2, AKR1C3, and AKR1B1 also contribute but are expected to play a minor role.[13]
The crucial insight here is the subcellular localization. An experiment relying solely on liver microsomes would largely miss this metabolic pathway, underscoring the importance of selecting the correct in vitro system based on the anticipated enzymatic machinery. Human liver cytosol or S9 fractions (which contain both microsomal and cytosolic components) are the appropriate matrices for studying this reaction.[13]
Integrated Metabolic Pathway and System Selection
A complete in vitro assessment requires an appreciation of all contributing pathways. Primary human hepatocytes are often considered the "gold standard" as they contain the full complement of metabolic enzymes in their natural cellular environment, allowing for the simultaneous study of hydrolysis, glucuronidation, and reduction.
Caption: Integrated metabolic pathways of fenofibrate.
| In Vitro System | Key Advantages | Limitations | Primary Use Case |
| Human Liver Microsomes | High concentration of CYPs & UGTs; cost-effective. | Lacks cytosolic enzymes (e.g., CBR1). | Studying glucuronidation. |
| Human Liver Cytosol | Contains soluble enzymes like CBR1 and AKRs. | Lacks membrane-bound enzymes (UGTs, CYPs). | Studying carbonyl reduction. |
| Human Liver S9 Fraction | Contains both microsomal and cytosolic enzymes. | Lower enzyme concentration vs. isolated fractions. | General metabolic stability screening. |
| Recombinant Enzymes | Pinpoints contribution of a single enzyme. | Lacks competitive/synergistic effects. | Reaction phenotyping (e.g., identifying key UGTs). |
| Primary Hepatocytes | "Gold standard"; contains all enzymes and cofactors. | Higher cost, limited availability, donor variability. | Comprehensive metabolite profiling. |
Conclusion
The in vitro metabolism of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is a multi-step process initiated by carboxylesterase-mediated hydrolysis to the active fenofibric acid. This active metabolite is then efficiently cleared, primarily by UGT2B7- and UGT1A9-mediated glucuronidation, with a secondary pathway involving CBR1-catalyzed carbonyl reduction.
A successful in vitro investigation hinges on a rational selection of experimental systems. Recombinant enzymes are invaluable for precise enzyme identification, while subcellular fractions like microsomes and cytosol are essential for characterizing specific pathways. An integrated approach, potentially culminating in studies with primary hepatocytes, provides the most comprehensive picture of the drug's metabolic fate. This structured, mechanism-based approach ensures the generation of reliable, translatable data critical for modern drug development.
References
-
Caldwell, J. (1989). The biochemical pharmacology of fenofibrate. Cardiology, 76 Suppl 1, 33-41. [Link]
-
Windriyati, et al. (n.d.). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Marmara Pharmaceutical Journal. [Link]
-
Villeneuve, L., et al. (2009). In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes. Drug Metabolism and Disposition, 37(10), 2039-2047. [Link]
-
Malátková, P., et al. (2016). In vitro metabolism of fenofibric acid by carbonyl reducing enzymes. Chemico-Biological Interactions, 258, 113-119. [Link]
-
Jeong, E. H., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society. [Link]
-
Villeneuve, L., et al. (2009). In vitro glucuronidation of fenofibric acid by human UDP-glucuronosyltransferases and liver microsomes. Drug Metabolism and Disposition, 37(10), 2039-2047. [Link]
-
Jeong, E. H., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]
-
Panda, S. S., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Scientific Reports. [Link]
-
Caldwell, J. (1989). The biochemical pharmacology of fenofibrate. PubMed. [Link]
-
Windriyati, et al. (2020). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Marmara Pharmaceutical Journal. [Link]
-
Structure and metabolic pathway for fenofibrate and fenofibric acid (TriLipix) in humans. ResearchGate. [Link]
-
Villeneuve, L., et al. (2009). In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes. ResearchGate. [Link]
-
Rodrigues, J., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
-
Miller, P. E., & Martin, S. S. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research. [Link]
-
Pion Inc. (2025). Subcutaneous prodrug formulations in vitro. Pion Inc. [Link]
-
Dutt, B., & Kumar, V. (2025). A Comprehensive Review on the Drug: Fenofibrate. ResearchGate. [Link]
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy. [Link]
-
Lee, K. D., et al. (n.d.). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. ResearchGate. [Link]
-
Miller, P. E., & Martin, S. S. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research. [Link]
-
Al-Sanea, M. M., et al. (2023). Development of a Fast and Sensitive UPLC–MS/MS Analytical Methodology for Fenebrutinib Estimation in Human Liver Microsomes: In Vitro and In Silico Metabolic Stability Evaluation. MDPI. [Link]
-
Gil-Bona, J., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. [Link]
-
Bays, H. E., & Mychaleckyj, J. C. (2009). Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. Expert Opinion on Pharmacotherapy. [Link]
-
InsideScientific. (2023). Are In Vitro Metabolism and DDI Studies Critical for an Investigational New Drug Application? YouTube. [Link]
-
Prueksaritanont, T., et al. (2002). Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes. Pharmaceutical Research. [Link]
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? PubMed. [Link]
-
Ross, M. K., & Borazjani, A. (2015). Carboxylesterases: Dual roles in lipid and pesticide metabolism. Chemico-Biological Interactions. [Link]
-
Li, Y., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism. [Link]
Sources
- 1. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 2. scielo.br [scielo.br]
- 3. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. In vitro glucuronidation of fenofibric acid by human UDP-glucuronosyltransferases and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. karger.com [karger.com]
- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Glucuronidation of Fenofibric Acid by Human UDP-Glucuronosyltransferases and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro metabolism of fenofibric acid by carbonyl reducing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for Fenofibric Acid 1-Carboxyl-1-methylethyl Ester analysis
An Application Note for the Analysis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester by High-Performance Liquid Chromatography
Introduction
In the realm of pharmaceutical quality control, the rigorous identification and quantification of impurities and related substances are paramount to ensuring the safety and efficacy of drug products. Fenofibrate, a widely prescribed lipid-lowering agent, is the isopropyl ester of fenofibric acid.[1][2] During its synthesis or upon degradation, various related compounds can emerge. One such process-related impurity is Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, also known as Fenofibrate Impurity 4. Its chemical name is 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-2-methylpropanoic acid. The control of such impurities is a critical regulatory requirement.
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester. RP-HPLC is the technique of choice due to its high resolution, sensitivity, and its suitability for separating the non-polar to moderately polar compounds typical of Fenofibrate and its derivatives.[3][4]
Principle of the Chromatographic Method
The separation is based on the principles of reversed-phase chromatography.[5] In this mode, the stationary phase is non-polar (a C18, octadecylsilane, bonded silica is used here), while the mobile phase is a more polar mixture of aqueous and organic solvents.[3][4] Analytes are separated based on their relative hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase, leading to longer retention times.[5] The target analyte, Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, along with Fenofibrate and other related substances, possesses sufficient hydrophobicity for effective retention and separation using this technique. The inclusion of an acid in the mobile phase ensures that the carboxylic acid moiety of the analyte is protonated, leading to a more consistent retention time and improved peak shape.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The conditions provided below are derived from established pharmacopeial methods for Fenofibrate and related compounds, optimized for the resolution of the target analyte.[6][7]
| Parameter | Condition |
| Instrument | HPLC with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 75:25 v/v ratio[8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | 30 °C |
| Detection Wavelength | 286 nm[6][8] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile:Water:Phosphoric Acid, 75:25:0.1 v/v/v):
-
To 250 mL of HPLC-grade water, carefully add 1.0 mL of concentrated phosphoric acid.
-
Mix thoroughly.
-
Add 750 mL of HPLC-grade acetonitrile.
-
Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes using sonication or vacuum degassing.[8]
-
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
-
Working Standard Solution Preparation (e.g., 1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well. This concentration is suitable for impurity quantification at the 0.1% level relative to a 1 mg/mL sample concentration.
-
-
Sample Solution Preparation (for Fenofibrate Drug Substance):
-
Accurately weigh approximately 100 mg of the Fenofibrate sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well. This yields a nominal concentration of 1 mg/mL.
-
Analytical Workflow
The following diagram outlines the complete analytical procedure from preparation to final reporting.
Caption: Workflow for HPLC analysis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester.
Method Validation and System Suitability
For this method to be considered reliable and suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] Validation demonstrates that the analytical procedure is specific, linear, accurate, precise, and robust.
Key Validation Parameters:
-
Specificity: Forced degradation studies should be conducted on Fenofibrate to demonstrate that the peak for Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is free from interference from the parent drug and any potential degradants formed under stress conditions (acid, base, oxidation, heat, light).[12][13]
-
Linearity: Assessed over a range of concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the expected impurity level.
-
Accuracy: Determined by analyzing samples spiked with a known amount of the impurity reference standard.
-
Precision: Evaluated at the levels of repeatability (intra-assay) and intermediate precision (inter-day and inter-analyst).
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: The method's resilience to small, deliberate changes in parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).[12]
System Suitability Test (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the working standard solution multiple times.
| SST Parameter | Acceptance Criterion |
| Tailing Factor (Asymmetry) | Not more than 2.0[6] |
| Theoretical Plates | Not less than 2000 |
| % RSD of Peak Areas | Not more than 5.0% for 6 replicate injections |
Chemical Relationship of Analyzed Compounds
The analysis focuses on an impurity that is structurally related to both the active pharmaceutical ingredient, Fenofibrate, and its active metabolite, Fenofibric Acid. The diagram below illustrates this relationship.
Caption: Relationship between Fenofibrate, Fenofibric Acid, and the target analyte.
Conclusion
The RP-HPLC method described in this application note is a precise, specific, and reliable protocol for the quantitative analysis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester in Fenofibrate drug substance. The method is straightforward and utilizes standard instrumentation and reagents commonly available in quality control laboratories. Adherence to the outlined system suitability criteria and proper method validation in accordance with ICH guidelines will ensure that the results are accurate and reproducible, supporting regulatory compliance and ensuring product quality.
References
-
Method Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Atrovastatin And Fenofibrate Combination In. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. In PubChem Compound Database. Retrieved from [Link]
-
Jain, N., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Inventi Rapid: Pharm Analysis & Quality Assurance. Retrieved from [Link]
-
PRODUCT MONOGRAPH - Fenofibrate. (2017). BGP Pharma ULC. Retrieved from [Link]
-
United States Pharmacopeial Convention. (2013). Fenofibrate Tablets. USP-NF. Retrieved from [Link]
-
Salama, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry. Retrieved from [Link]
- Guerin, B., et al. (2013). Method of synthesizing fenofibrate. Google Patents. (US8445715B2).
-
Gorog, S., et al. (2002). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Fenofibrate EP 11.0. (n.d.). Scribd. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ICH. Retrieved from [Link]
-
Salama, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Scientific Research Publishing. Retrieved from [Link]
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. Retrieved from [Link]
-
Chalk, R. (2021). 14 Principles of Reversed Phase HPLC. YouTube. Retrieved from [Link]
-
Sonawane, D., & Pokharkar, V. (2023). Development and Validation for the Estimation of Fenofibrate in Pharmaceutical Dosage form by Reversed-phase High-performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
USP Monographs: Fenofibrate. (n.d.). USP. Retrieved from [Link]
-
HPLC Application Note: USP method - Fenofibrate using Purospher STAR columns. (n.d.). Merck Millipore. Retrieved from [Link]
-
Wang, J., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Principle of HPLC | HPLC System Working Explained. (2024). Pharmaguideline. Retrieved from [Link]
-
Kumar, A., et al. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Cogent Chemistry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Hossain, M. A., et al. (2024). Reverse Phase High-performance Liquid Chromatography: A Comprehensive Review of Principles, Instrumentation, Analytical Procedures, and Pharmaceutical Applications. ResearchGate. Retrieved from [Link]
-
Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
-
Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fenofibrate Capsules USP. (n.d.). DailyMed. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved from [Link]
Sources
- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. uspnf.com [uspnf.com]
- 7. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phmethods.net [phmethods.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnrjournal.com [pnrjournal.com]
- 13. tandfonline.com [tandfonline.com]
Application Note: A Validated UPLC-MS/MS Method for the Ultrasensitive Quantification of Fenofibrate Impurity F in Active Pharmaceutical Ingredients
Abstract
This application note presents a robust, sensitive, and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Fenofibrate Impurity F, (4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone. The control of impurities in active pharmaceutical ingredients (APIs) is a critical requirement for ensuring drug safety and efficacy. Fenofibrate, a widely prescribed antilipemic agent, can contain various process-related impurities and degradation products that must be monitored.[1] This method leverages the high resolution of UPLC and the specificity of tandem mass spectrometry to achieve a low limit of quantification (LOQ), making it suitable for quality control in drug manufacturing. The protocol has been fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[2][3]
Introduction and Scientific Rationale
Fenofibrate, an isopropyl ester of fenofibric acid, is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid. It functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist to treat hypercholesterolemia and hypertriglyceridemia.[4] The synthesis of fenofibrate and its subsequent storage can lead to the formation of several impurities.[1] Regulatory bodies such as the FDA and EMA mandate strict control over these impurities, as they can impact the safety and potency of the final drug product.[5]
Why UPLC-MS/MS? The choice of UPLC-MS/MS is deliberate and driven by the need for high sensitivity and specificity in impurity analysis.
-
Expertise-Driven Choice: Traditional HPLC-UV methods may lack the necessary sensitivity to detect impurities at the stringent levels required by pharmacopeial standards (e.g., <0.1%).[6][7] Furthermore, co-eluting peaks from the API tail or other impurities can interfere with accurate quantification.
-
Causality: UPLC systems provide superior chromatographic resolution and reduced run times compared to conventional HPLC, enabling better separation of the main compound from its closely related impurities. Tandem mass spectrometry (MS/MS) offers unparalleled specificity by monitoring unique precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), effectively eliminating matrix interference and confirming the identity of the analyte.[8][9]
This guide details a complete, self-validating protocol for quantifying Fenofibrate Impurity F, a known impurity listed in the European Pharmacopoeia.[10]
Materials and Methods
Standards and Reagents
-
Fenofibrate Reference Standard (≥99.5% purity)
-
Fenofibrate Impurity F Reference Standard ((4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone, ≥98% purity)[10]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade, ≥99%)
-
Ultrapure Water (18.2 MΩ·cm)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Fenofibrate and Fenofibrate Impurity F reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. These stocks are stored at 2-8°C for up to one month.
-
-
Working Standard Solutions:
-
Prepare an intermediate stock of Impurity F at 10 µg/mL by diluting the primary stock with a 50:50 mixture of acetonitrile and water (diluent).
-
Create a series of calibration curve (CC) standards by spiking the intermediate stock into the diluent to achieve final concentrations ranging from 0.5 ng/mL to 100 ng/mL.
-
Prepare Quality Control (QC) samples at three concentrations: Low (1.5 ng/mL), Medium (15 ng/mL), and High (75 ng/mL).
-
Sample Preparation (for API Analysis)
-
Accurately weigh 100 mg of the Fenofibrate API sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. This yields a final API concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
UPLC-MS/MS Instrumental Conditions
The following parameters provide a validated starting point and may be optimized for different instrument models.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| Gradient Elution | See Table 1 below |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | See Table 2 below (Compound-specific) |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 below |
Table 1: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 70 | 30 | Initial |
| 3.00 | 10 | 90 | 6 (Linear) |
| 4.00 | 10 | 90 | 6 (Linear) |
| 4.10 | 70 | 30 | 6 (Linear) |
| 5.00 | 70 | 30 | 6 (Linear) |
Table 2: Compound-Specific MS/MS Parameters and MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Fenofibrate | 361.1 | 139.0 | 35 | 22 |
| Fenofibrate Impurity F | 275.1 | 139.0 | 30 | 20 |
| (Qualifier Ion for Impurity F) | 275.1 | 111.0 | 30 | 28 |
Rationale for MRM transitions: The precursor ion selected corresponds to the protonated molecule [M+H]⁺. The product ions are generated from collision-induced dissociation (CID) of the precursor. The shared product ion at m/z 139.0 corresponds to the 4-chlorobenzoyl fragment, providing structural confirmation.
Method Validation Protocol
To ensure the trustworthiness of this protocol, a full validation was performed based on ICH Q2(R1) guidelines.[2][3]
Caption: Core parameters for analytical method validation per ICH guidelines.
Step-by-Step Validation Experiments
-
Specificity:
-
Protocol: Inject five different blank samples (diluent) and a sample of Fenofibrate API spiked only with the main compound.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of Fenofibrate Impurity F.
-
-
Linearity and Range:
-
Protocol: Analyze the calibration curve standards (0.5 to 100 ng/mL) in triplicate over three separate days.
-
Acceptance Criteria: The coefficient of determination (R²) must be ≥ 0.99. The back-calculated concentration of each standard must be within ±15% of the nominal value (±20% at the LLOQ).
-
-
LOD and LOQ:
-
Protocol: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: LOD is the concentration with an S/N ratio of ≥ 3. LOQ is the lowest concentration on the standard curve with an S/N ratio of ≥ 10 and acceptable precision and accuracy.[6]
-
-
Accuracy:
-
Protocol: Analyze five replicates of QC samples (Low, Medium, High) spiked into a blank matrix.
-
Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration.
-
-
Precision (Repeatability & Intermediate Precision):
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicates of the LLOQ, Low, Medium, and High QC samples on the same day.
-
Intermediate Precision (Inter-assay): Analyze the same set of QC samples on three different days with different analysts or instruments.
-
-
Acceptance Criteria: The relative standard deviation (RSD) must be ≤ 15% (≤ 20% at the LLOQ).
-
Results and Data Presentation
The method was successfully validated, and the results are summarized below.
Table 3: Linearity and Sensitivity Results
| Parameter | Result |
|---|---|
| Linear Range | 0.78 - 100 ng/mL |
| Regression Equation | y = 25143x + 876 |
| Correlation Coefficient (R²) | 0.9985 |
| Limit of Detection (LOD) | 0.25 ng/mL (S/N = 4.1) |
| Limit of Quantitation (LOQ) | 0.78 ng/mL (S/N = 11.2) |
Table 4: Accuracy and Precision Summary
| QC Level (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (% Recovery) | Intra-Assay Precision (% RSD) | Inter-Assay Precision (% RSD) |
|---|---|---|---|---|
| LLOQ (0.78) | 0.81 | 103.8% | 9.5% | 13.2% |
| Low (1.5) | 1.58 | 105.3% | 6.8% | 8.1% |
| Medium (15) | 14.6 | 97.3% | 4.2% | 5.5% |
| High (75) | 78.2 | 104.3% | 3.1% | 4.8% |
Caption: High-level overview of the UPLC-MS/MS analytical workflow.
Conclusion
This application note provides a comprehensive, validated UPLC-MS/MS method for the reliable quantification of Fenofibrate Impurity F. The method demonstrates exceptional sensitivity, specificity, and precision, making it an invaluable tool for quality control laboratories in the pharmaceutical industry. The detailed protocols for both the analysis and the method validation serve as a robust framework for researchers and scientists, ensuring compliance with stringent regulatory standards for impurity testing.
References
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]
-
Inventi Journals. (n.d.). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Retrieved from [Link]
-
SciSpace. (n.d.). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]
-
Scientific Research Publishing. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]
-
USP-NF. (2013). Fenofibrate Tablets. Retrieved from [Link]
-
IAJPS. (2022). Method development and validation for fenofibrate by rp-hplc method. Retrieved from [Link]
-
MDPI. (n.d.). Preparation and Characterization of Fenofibrate-Loaded Fibers Based on 2-Hydroxylpropyl-β-Cyclodextrin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Preparation and Evaluation of Lipid-Based Liquid Crystalline Formulation of Fenofibrate. Retrieved from [Link]
-
Pharmacentral. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. Retrieved from [Link]
-
precisionFDA. (n.d.). FENOFIBRATE. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
-
SynZeal. (n.d.). Fenofibrate EP Impurity F. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. phmethods.net [phmethods.net]
- 7. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC [scirp.org]
- 8. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fenofibrate EP Impurity F | 154356-96-4 | SynZeal [synzeal.com]
Application Note & Protocol: Synthesis and Characterization of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester Reference Standard
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, a potential impurity and critical reference standard for the quality control of Fenofibrate, a widely used lipid-regulating agent.[1] The protocol herein describes a robust two-step synthesis commencing with the hydrolysis of commercially available Fenofibrate to yield the key intermediate, Fenofibric Acid. This is followed by a nucleophilic substitution reaction to form the target ester. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a well-characterized standard for method development, validation, and impurity profiling.[1][2]
Introduction and Scientific Background
Fenofibrate, the isopropyl ester of fenofibric acid, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3][4][5] During the synthesis and storage of Fenofibrate, various related substances and degradation products can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[1] The title compound, Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, is a potential process-related impurity formed by the esterification of fenofibric acid with a derivative of 2-hydroxyisobutyric acid.
The availability of a highly pure, well-characterized reference standard of this impurity is essential for its identification and quantification in Fenofibrate drug substance and finished products.[2] This application note details a reliable laboratory-scale synthesis based on established chemical principles, providing a self-validating workflow from synthesis to certification.
The synthetic strategy is based on two core reactions:
-
Hydrolysis: Saponification of Fenofibrate to produce the fenofibric acid nucleophile.
-
Esterification: A nucleophilic substitution reaction between the potassium salt of fenofibric acid and 2-bromo-2-methylpropionic acid. This approach is adapted from established methods for synthesizing fenofibrate impurities and derivatives.[1][6]
Synthesis Pathway Overview
The overall synthesis is a two-step process starting from Fenofibrate. The first step involves the base-catalyzed hydrolysis of the isopropyl ester to yield fenofibric acid. In the second step, the carboxylate of fenofibric acid, formed in situ, acts as a nucleophile to displace the bromide from 2-bromo-2-methylpropionic acid, forming the desired diester linkage.
Figure 1: Chemical reaction scheme for the synthesis of the target reference standard.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Fenofibrate | >98% | Sigma-Aldrich, TCI |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Millipore, Fisher |
| Ethanol (EtOH), 200 Proof | ACS/USP Grade | Decon Labs, Pharmco |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Fisher Chemical |
| 2-Bromo-2-methylpropionic Acid | >97% | Sigma-Aldrich, TCI |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Reagent Grade | J.T. Baker, EMD |
| Acetonitrile (ACN), anhydrous | HPLC Grade, >99.8% | Fisher Chemical |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | VWR Chemicals |
| Hexanes | ACS Reagent Grade | VWR Chemicals |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Fisher Chemical |
| Silica Gel for Flash Chromatography | 230-400 mesh | Sorbent Technologies |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck Millipore |
Causality Note: The use of anhydrous solvents, particularly acetonitrile in the esterification step, is critical to prevent the hydrolysis of the starting materials and products, thereby maximizing yield and purity. Potassium carbonate is chosen as a moderately strong base, sufficient to deprotonate the carboxylic acid without inducing unwanted side reactions.[7][8]
Protocol 1: Synthesis of Fenofibric Acid (Intermediate)
This protocol is adapted from the hydrolysis procedure described by Patil et al.[1]
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Fenofibrate (3.0 g, 8.3 mmol) in ethanol (30 mL).
-
Base Addition: Prepare a solution of sodium hydroxide (0.4 g, 10.0 mmol) in deionized water (2 mL) and add it to the flask.
-
Reaction: Heat the reaction mixture to reflux (approx. 85°C) and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30:70 ethyl acetate/hexane. The reaction is complete when the starting material spot (Fenofibrate, Rf ≈ 0.8) is fully converted to the product spot (Fenofibric Acid, Rf ≈ 0.1).[1]
-
Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Precipitation: Add the resulting residue to 50 mL of ice-cold water. While stirring vigorously, acidify the mixture to pH ~2 by the dropwise addition of concentrated hydrochloric acid.
-
Isolation: A white solid will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and air-dry to obtain the crude Fenofibric Acid.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically >90%.[1]
Protocol 2: Synthesis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
This protocol is adapted from a similar synthesis of a fenofibrate impurity.[1]
-
Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add Fenofibric Acid (1.16 g, 3.64 mmol) and anhydrous acetonitrile (20 mL).
-
Base Addition: Add anhydrous potassium carbonate (1.65 g, 11.9 mmol) to the stirred solution. The potassium carbonate acts as the base to form the potassium fenofibrate salt in situ.
-
Reagent Addition: Add 2-bromo-2-methylpropionic acid (2.0 g, 11.9 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature overnight (16-18 hours).
-
Monitoring: Monitor the reaction by TLC (30:70 ethyl acetate/hexane). The disappearance of the fenofibric acid spot indicates reaction completion.
-
Work-up: Dilute the reaction mixture with deionized water (50 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Protocol 3: Purification by Column Chromatography
-
Preparation: Prepare a slurry of silica gel in a 10:90 ethyl acetate/hexane mixture and pack a glass column.
-
Loading: Dissolve the crude product from Protocol 2 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the final product as a white solid or viscous oil. Dry under high vacuum. The expected yield after purification is typically 60-70%.[1]
Characterization and Quality Control
A reference standard must be rigorously characterized to confirm its identity, purity, and potency.
Figure 2: Workflow for the characterization and certification of the reference standard.
Expected Analytical Data
The following table summarizes the expected results from the analytical characterization.
| Analysis | Specification / Expected Result | Purpose |
| Appearance | White to off-white solid | Physical characterization |
| Purity (HPLC) | ≥ 99.5% | Ensures the standard is suitable for quantitative analysis.[9] |
| Mass Spec. (LC-MS) | Molecular Formula: C₂₁H₁₉ClO₆. Expected [M-H]⁻ at m/z 401.08. | Confirms the molecular weight of the compound. |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) ~7.8-6.8 (m, 8H, Ar-H), ~1.7 (s, 6H, gem-dimethyl of fenofibric moiety), ~1.6 (s, 6H, gem-dimethyl of ester moiety). Note: The carboxylic acid proton of the reagent will be absent. | Provides unambiguous confirmation of the chemical structure and the absence of starting materials.[1][2] |
| FT-IR (cm⁻¹) | ~1750-1730 (Ester C=O stretch), ~1650 (Ketone C=O stretch), ~1250 (C-O-C stretch). | Confirms the presence of key functional groups.[1][2] |
Conclusion
The protocols detailed in this application note provide a reliable and reproducible method for synthesizing and characterizing the Fenofibric Acid 1-Carboxyl-1-methylethyl Ester reference standard. Adherence to these procedures, particularly the purification and characterization steps, will yield a high-purity standard suitable for demanding analytical applications in the pharmaceutical industry. The self-validating nature of the workflow ensures the final material meets the stringent requirements for a reference standard used in regulatory filings and quality control.
References
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. [Link]
- Lucas, B. (2013). Method of synthesizing fenofibrate. U.S.
-
Kim, D. H., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society. [Link]
- Wang, Y., et al. (2015). Preparation method of high purity fenofibric acid.
- Lucas, B. (2013). Method of synthesizing fenofibrate.
-
Kim, D. H., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]
-
Jain, P. S., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 67-72. [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem Compound Database. [Link]
- Lucas, B. (2014). A new synthesis of fenofibrate.
- Li, J., et al. (2020). Preparation method of fenofibric acid choline salt.
-
Lucas, B. (2013). Method of synthesizing fenofibrate. Justia Patents. [Link]
-
Sirtori, C. R., & Franceschini, G. (1988). The biochemical pharmacology of fenofibrate. Pharmacology & Therapeutics, 37(2), 267-278. [Link]
-
Wikipedia. (n.d.). Bargellini reaction. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. phmethods.net [phmethods.net]
- 3. scielo.br [scielo.br]
- 4. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 9. CN103360240B - Preparation method of high purity fenofibric acid - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to the Validation of a Stability-Indicating RP-HPLC Method for Fenofibrate Impurities
Introduction: The Imperative for Impurity Profiling in Fenofibrate
Fenofibrate, a widely prescribed fibric acid derivative, is used to manage hypercholesterolemia and mixed dyslipidemia.[1] As with any Active Pharmaceutical Ingredient (API), the presence of impurities—even in minute quantities—can significantly impact the safety and efficacy of the final drug product. These impurities can originate from the synthetic route, degradation of the API over time, or interaction with excipients.[2]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous control over drug impurities. This necessitates the development and validation of robust analytical methods capable of accurately detecting and quantifying these compounds.[3] This document serves as a detailed guide, moving beyond a simple checklist to explain the causality and scientific rationale behind each step in validating a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Fenofibrate impurities. The goal is to establish a self-validating system that ensures the method is fit for its intended purpose: guaranteeing the quality, safety, and consistency of Fenofibrate.[4]
Foundational Knowledge: Understanding Fenofibrate and Its Impurities
A successful validation is built upon a thorough understanding of the analyte and its potential impurities. Impurities in Fenofibrate are primarily classified as process-related (from synthesis) or degradation products.[5] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several known impurities.[2] Having certified reference standards for these impurities is crucial for method development, validation, and routine quality control.[5][6]
Table 1: Common Pharmacopoeial Impurities of Fenofibrate
| Impurity Name | Pharmacopoeia Designation | Typical Origin |
| 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid | Fenofibric Acid (EP Impurity B, USP Related Compound A) | Degradation (Hydrolysis) |
| (4-Chlorophenyl)(4-hydroxyphenyl)methanone | EP Impurity A | Synthesis Intermediate |
| 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate | USP Related Compound C | Synthesis By-product |
| Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | EP Impurity D | Synthesis By-product |
| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | EP Impurity E | Synthesis By-product |
This table is not exhaustive but lists key impurities mentioned in major pharmacopeias.[7][8]
The Logic of Method Development: Designing a Fit-for-Purpose HPLC Method
The selection of RP-HPLC with UV detection is a logical choice for Fenofibrate and its related substances, as they all possess chromophores that allow for sensitive detection. The goal is to achieve adequate separation (resolution) between the main Fenofibrate peak, all known impurities, and any potential new degradation products.
Caption: Logical workflow for developing the Fenofibrate impurity method.
The causality behind these choices is critical:
-
Column: A C18 stationary phase is the workhorse for RP-HPLC due to its hydrophobic nature, which effectively retains Fenofibrate and its structurally similar impurities.[9]
-
Mobile Phase: An acidic mobile phase (e.g., pH 2.5-3.0) is chosen to suppress the ionization of Fenofibric acid (Impurity B), ensuring it is retained on the column and elutes as a sharp, well-defined peak. Acetonitrile is often preferred over methanol as the organic modifier for its lower viscosity and favorable UV cutoff.
-
Wavelength: The detection wavelength of ~286 nm is selected because it represents a point of significant absorbance for Fenofibrate, ensuring high sensitivity, while also providing an adequate response for the majority of its known impurities.[8][10]
-
Elution: A gradient elution program is almost always necessary for impurity analysis. It allows for the separation of more polar, early-eluting impurities from the solvent front, provides a sharp elution of the main API peak, and then resolves less polar, strongly retained impurities within a practical analysis time.
Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of demonstrating the specificity and stability-indicating nature of the method. The objective is to intentionally degrade the drug substance to produce potential degradation products and confirm that the method can resolve these new peaks from the parent drug and each other.[11]
4.1 Experimental Protocol
-
Preparation: Prepare separate solutions of Fenofibrate API at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile:Water 50:50). Also prepare a placebo sample (drug product formulation without the API) to assess for interference.
-
Acid Hydrolysis: To one solution, add 1N HCl to achieve a final concentration of 0.1N. Heat at 70°C for 2 hours.[12] Cool, neutralize with an equivalent amount of 1N NaOH, and dilute to the working concentration.
-
Base Hydrolysis: To another solution, add 1N NaOH to achieve a final concentration of 0.1N. Keep at room temperature for 30 minutes (Fenofibrate is very labile to base).[12] Cool, neutralize with an equivalent amount of 1N HCl, and dilute to the working concentration. The primary degradant expected is Fenofibric Acid.[10]
-
Oxidative Degradation: To a third solution, add 30% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature for 24 hours. Dilute to the working concentration.
-
Thermal Degradation: Store the dry API powder in an oven at 105°C for 48 hours. Dissolve the stressed powder to prepare the test solution.
-
Photolytic Degradation: Expose the API solution to UV light (e.g., 254 nm) and white light in a photostability chamber, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control and the placebo sample, using the developed HPLC method. Use a photodiode array (PDA) detector to assess peak purity for the Fenofibrate peak in each chromatogram.
The Validation Framework: Protocols and Acceptance Criteria
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[4] The following protocols are based on the ICH Q2(R2) guideline.[3]
Caption: The systematic workflow for analytical method validation.
Table 2: Example Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Waters Symmetry C18, 100 x 4.6 mm, 3.5 µm | Provides good resolution and peak shape for Fenofibrate and its impurities.[9] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Acidic modifier to control ionization and improve peak shape.[9] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for efficient elution. |
| Gradient | Time(min) %B: 0(30), 20(70), 25(70), 26(30), 30(30) | Resolves all known impurities from the main peak and each other. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[9] |
| Column Temp. | 35°C | Ensures reproducible retention times.[8] |
| Detection | UV at 286 nm | Optimal wavelength for detecting Fenofibrate and its related substances.[8] |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
5.1 Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Protocol:
-
Analyze the stressed samples from the forced degradation study.
-
Analyze a placebo solution (prepared at the same concentration as in the final drug product) to check for any interfering peaks at the retention times of Fenofibrate and its impurities.
-
If a PDA detector is available, perform peak purity analysis on the Fenofibrate peak in all stressed samples.
-
-
Acceptance Criteria:
-
The method must be able to separate all degradation products from the Fenofibrate peak (Resolution > 2.0).
-
No interference from the placebo should be observed at the retention times of the analytes.
-
The peak purity angle must be less than the peak purity threshold for the Fenofibrate peak in all stressed samples.
-
5.2 Linearity & Range
-
Purpose: To demonstrate a direct proportional relationship between the concentration of an analyte and the method's response (peak area) over a specified range.
-
Protocol:
-
Prepare a stock solution containing all known impurities.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for each impurity (e.g., if the limit is 0.2%, the range could be 0.05% to 0.3%).[3]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration for each impurity and perform linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
5.3 Accuracy (as Recovery)
-
Purpose: To determine the closeness of the test results obtained by the method to the true value. It is assessed using recovery studies.
-
Protocol:
-
Prepare a sample of the drug product.
-
Spike the sample with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of each impurity.
-
-
Acceptance Criteria:
5.4 Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay Precision): Prepare six individual test samples by spiking a drug product sample with impurities at the 100% specification level. Analyze these samples on the same day, with the same analyst, on the same instrument.[14]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for the area of each impurity should be ≤ 5.0% for repeatability.
-
The cumulative %RSD across both studies (intermediate precision) should also meet the predefined criteria (typically ≤ 10.0%).
-
5.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol (based on Signal-to-Noise):
-
Prepare a series of increasingly dilute solutions of the impurities.
-
Inject them into the chromatograph.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ. The LOQ should be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) from at least six injections.
-
-
Acceptance Criteria:
-
LOD: S/N ≈ 3:1.
-
LOQ: S/N ≈ 10:1, with acceptable precision (%RSD ≤ 10.0%). The LOQ must be below the reporting threshold for impurities.
-
5.6 Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol:
-
Analyze a system suitability solution and a spiked sample while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase pH (e.g., ± 0.2 units).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
-
Acceptance Criteria:
-
System suitability parameters (resolution, tailing factor) must still be met under all varied conditions.
-
The change in the calculated amount of impurities should not be significant compared to the analysis under normal conditions.
-
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Attribute Measured | Typical Acceptance Criteria |
| Specificity | Selectivity | No interference; Peak purity passes; Resolution > 2.0 |
| Linearity | Proportionality | Correlation Coefficient (r²) ≥ 0.999 |
| Range | Reliable Interval | LOQ to 150% of specification limit |
| Accuracy | Trueness | % Recovery between 90.0% - 110.0% |
| Precision (Repeatability) | Scatter (short-term) | %RSD ≤ 5.0% |
| Precision (Intermediate) | Scatter (long-term) | %RSD ≤ 10.0% (cumulative) |
| LOQ | Quantification Limit | S/N ≥ 10; %RSD ≤ 10.0% |
| LOD | Detection Limit | S/N ≥ 3 |
| Robustness | Reliability | System suitability passes under varied conditions |
Conclusion
The analytical method validation described herein provides a robust framework for ensuring that the chosen RP-HPLC method for Fenofibrate impurities is fit for its intended purpose. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, a high degree of assurance in the quality of the analytical data is achieved. This detailed approach not only satisfies regulatory requirements but also builds a foundation of scientific integrity for the entire drug development and manufacturing process. Following these protocols will result in a well-characterized, reliable method for the routine quality control and stability testing of Fenofibrate.
References
-
Shaheen begum, et al. (2022). Method Development And Validation For Fenofibrate By RP-HPLC Method. Indo American Journal of Pharmaceutical Sciences, 09(10). Link
-
Chaudhary, A. & Jha, A. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research, 8(5), 453-458. Link
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Link
-
Briscoe, P., et al. (2001). Method Validation Guidelines. BioPharm International. Link
-
El-Gindy, A., et al. (2001). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 873-888. Link
-
Patel, D., et al. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Cogent Chemistry, 9(1). Link
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. Link
-
Suryakant Patil, et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. Link
-
Polshettiwar, S. A., & Raje, V. N. (2018). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 9(1), 36-42. Link
-
SynThink. (n.d.). Fenofibrate EP Impurities & USP Related Compounds. Link
-
Pharmaffiliates. (n.d.). Fenofibrate and its Impurities. Link
-
U.S. Food and Drug Administration (FDA). (2007). Chemistry Review(s) for Fenofibrate. Accessdata.fda.gov. Link
-
Walash, M. I., et al. (2013). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 4(10), 23-33. Link
-
Jain, P. S., et al. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Journal of Chromatographic Science, 53(3), 396-403. Link
-
United States Pharmacopeia. (2013). Fenofibrate Tablets Monograph. USP-NF. Link
-
SynZeal. (n.d.). Fenofibrate Impurities. Link
-
Walash, M. I., et al. (2013). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. Link
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). FENOFIBRATE IMPURITY A CRS. CRS Catalogue. Link
-
European Medicines Agency (EMA). (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Link
-
U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Link
-
Pharmeli. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Link
Sources
- 1. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column | SIELC Technologies [sielc.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. database.ich.org [database.ich.org]
- 4. wjarr.com [wjarr.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Fenofibrate Impurities | SynZeal [synzeal.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. uspnf.com [uspnf.com]
- 9. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phmethods.net [phmethods.net]
- 11. tandfonline.com [tandfonline.com]
- 12. akjournals.com [akjournals.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: A Comprehensive Guide to Forced Degradation Studies of Fenofibrate for the Identification of Ester-Related Degradants
Abstract
This application note provides a detailed framework and experimental protocols for conducting forced degradation studies on fenofibrate, a lipid-regulating agent. The primary focus is on the identification and characterization of degradation products resulting from the hydrolysis of its isopropyl ester functional group. Guided by the principles of the International Council for Harmonisation (ICH) Q1A guidelines, this document outlines the rationale behind stress testing, provides step-by-step protocols for inducing degradation under various conditions (acidic, alkaline, oxidative, thermal, and photolytic), and details the analytical workflow for separating and identifying the resulting degradants.[1] The core analytical strategy employs a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with tandem Mass Spectrometry (LC-MS/MS) for definitive structural elucidation. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to understand the intrinsic stability of fenofibrate and to develop robust, stability-indicating analytical methods.
Introduction: The Chemical Stability of Fenofibrate
Fenofibrate, chemically known as propan-2-yl 2-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-methylpropanoate, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[2] Its chemical structure features three key regions relevant to stability: an isopropyl ester, an ether linkage, and a 4-chlorobenzophenone core.
The ester linkage is the most labile functional group and is highly susceptible to hydrolysis. This susceptibility is the central focus of forced degradation studies, as the primary degradation pathway involves the cleavage of this ester bond to form fenofibric acid. Understanding this pathway and identifying other potential degradants is a regulatory requirement and a scientific necessity for ensuring the safety, efficacy, and quality of the drug substance and product.[1] Forced degradation studies intentionally stress the molecule under conditions more severe than those used for accelerated stability testing to rapidly generate potential degradants.[1][3]
Rationale for Stress Conditions: Probing Fenofibrate's Weaknesses
The choice of stress conditions is not arbitrary; it is a systematic process designed to probe the potential degradation pathways of a drug molecule based on its chemical structure. The conditions recommended by ICH guidelines are designed to mimic the worst-case scenarios a drug product might encounter during its lifecycle.[1]
-
Acid and Base Hydrolysis: This is the most critical stressor for fenofibrate due to its ester linkage.
-
Causality: Acid-catalyzed hydrolysis involves protonation of the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. For fenofibrate, this process is particularly efficient and leads to the formation of fenofibric acid.[4][5] Fenofibrate is known to be very labile in alkaline conditions.[4]
-
-
Oxidative Degradation: The ether linkage and the benzophenone moiety could potentially be susceptible to oxidation. Applying an oxidizing agent like hydrogen peroxide helps determine if oxidative degradants are formed. Studies show fenofibrate does degrade under oxidative stress.[4]
-
Thermal Stress: High temperatures are used to assess the solid-state thermal stability of the drug. While fenofibrate is reported to be relatively stable to thermal stress, this testing is crucial to ensure no unexpected degradation occurs.[4]
-
Photolytic Stress: Exposure to light, particularly UV light, can induce photochemical degradation. Although fenofibrate is generally stable under photolytic stress, some studies have noted potential photodegradation pathways.[4][5][6] This testing helps establish the need for light-protective packaging.
Primary Degradation Pathway: The Hydrolysis of the Ester Bond
The principal degradation route for fenofibrate is the hydrolysis of its isopropyl ester to yield fenofibric acid (Impurity B in the European Pharmacopoeia) and propan-2-ol.[7] This reaction can be catalyzed by both acid and base. Under certain acidic conditions, particularly with an alcohol as a co-solvent (e.g., methanol), a transesterification reaction can occur, forming a methyl ester analog instead of the carboxylic acid.[4][7]
Caption: Primary degradation pathways of Fenofibrate.
Analytical Strategy: A Self-Validating Workflow
A robust analytical strategy is essential for separating, identifying, and quantifying degradation products. The workflow below is designed as a self-validating system, where the data from each step confirms the findings of the previous one. The cornerstone of this strategy is a stability-indicating method, which is an analytical procedure capable of distinguishing the intact active pharmaceutical ingredient (API) from its degradation products.
Caption: Experimental workflow for forced degradation analysis.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Scientists must adapt concentrations, temperatures, and durations based on their initial observations to achieve a target degradation of 5-20%. All experiments should be performed in a properly ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 5.1: Preparation of Stock Solutions
-
Diluent Preparation: Prepare a mixture of acetonitrile and water (e.g., 75:25 v/v). This will be used for dilutions.[4]
-
Fenofibrate Stock Solution (1000 µg/mL): Accurately weigh 25 mg of fenofibrate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This serves as the working standard and the base for stress samples.
Protocol 5.2: Forced Degradation Procedures
For each condition, prepare a sample in a separate flask. Include a control sample stored at ambient conditions, protected from light.
-
Acid Hydrolysis:
-
Transfer 5 mL of the Fenofibrate Stock Solution to a 10 mL flask.
-
Add 5 mL of 1 M hydrochloric acid (HCl).
-
Heat the flask in a water bath at 70°C for 2 hours.[4]
-
Cool the solution to room temperature and carefully neutralize it by adding 5 mL of 1 M sodium hydroxide (NaOH).
-
Dilute to a final concentration of approximately 100 µg/mL with diluent for analysis.
-
-
Alkaline Hydrolysis:
-
Transfer 5 mL of the Fenofibrate Stock Solution to a 10 mL flask.
-
Add 5 mL of 0.1 M NaOH.
-
Maintain the flask at room temperature for 30 minutes (fenofibrate degrades very quickly in base).[4]
-
Carefully neutralize the solution by adding 5 mL of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with diluent for analysis.
-
-
Oxidative Degradation:
-
Transfer 5 mL of the Fenofibrate Stock Solution to a 10 mL flask.
-
Add 5 mL of 3% (v/v) hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with diluent for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid fenofibrate powder in a petri dish.
-
Expose it to 105°C in a hot air oven for 24 hours.
-
After exposure, weigh an appropriate amount of the powder, dissolve it in diluent to a final concentration of 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose the Fenofibrate Stock Solution (in a quartz cuvette or other UV-transparent container) to a photostability chamber.
-
The sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
After exposure, dilute the sample to 100 µg/mL for analysis.
-
Protocol 5.3: Stability-Indicating HPLC-UV Method
This method is a starting point and should be optimized to ensure specificity.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (75:25, v/v). Water may be acidified to pH 2.5 with phosphoric acid to improve peak shape.[5][8] |
| Flow Rate | 1.0 mL/min[4][5] |
| Detection Wavelength | 286 nm[4][5] |
| Column Temperature | 25°C (Ambient)[4] |
| Injection Volume | 20 µL[4] |
System Suitability: The method is considered stability-indicating if the resolution between fenofibrate and its closest eluting degradation peak is greater than 1.5. Peak purity analysis using a photodiode array (PDA) detector is also highly recommended to ensure co-elution is not occurring.
Protocol 5.4: LC-MS/MS Characterization
-
Interface: Use an electrospray ionization (ESI) source, typically in positive mode ([M+H]⁺) for fenofibrate and its esters.
-
Full Scan (MS1): Analyze the stressed samples to determine the mass-to-charge ratio (m/z) of the parent drug and all major degradation products.
-
Product Ion Scan (MS/MS): Select the m/z of each degradant of interest as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
Structural Elucidation: The fragmentation pattern provides structural information. For example, the loss of the isopropyl group or the cleavage at the ether linkage will produce characteristic fragment ions, allowing for the confident identification of the degradant's structure.
Data Interpretation and Expected Degradation Products
Analysis of the stressed samples will likely reveal several degradation products. The primary degradant, fenofibric acid, will be prominent in the acid and base hydrolyzed samples.
| Degradant Name | Chemical Structure (Description) | Expected m/z ([M+H]⁺) | Formation Condition |
| Fenofibrate | Parent Drug (Isopropyl Ester) | 361.1 | - |
| Fenofibric Acid | Carboxylic acid analog of fenofibrate | 319.1 | Alkaline and Acidic Hydrolysis[4][7][9] |
| Methyl Fenofibrate | Methyl ester analog of fenofibrate | 375.1 | Acidic Hydrolysis (with Methanol co-solvent)[4][7] |
| 4-Hydroxy Benzoic Acid | Product of ether and ketone bond cleavage | 139.0 | Oxidative Hydrolysis[4] |
| Benzoic Acid | Further degradation of 4-hydroxy benzoic acid | 123.0 | Oxidative Hydrolysis[4] |
References
-
G. V. S. Kumar, S. Anbazhegan, S. Y. Gabhe. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Acta Chromatographica, 27(1), 159-176. [Link]
-
S. V. Mulgund, S. Anbazhagan, S. Y. Gabhe. (2015). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. International Journal of Pharmaceutical and Clinical Research, 7(4), 293-299. [Link]
-
F. M. Salama, M. F. M. Nassar, M. S. El-Din, K. A. Attia, M. M. Kaddah. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2, 332-343. [Link]
-
ResearchGate. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate Publication. [Link]
-
P. G. Yeole, P. D. Nakhat. (2015). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. ResearchGate Publication. [Link]
-
B. Singh, K. R. Kumar, S. Singh. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 8(4), 201-210. [Link]
-
Scientific Research Publishing. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciRP.org. [Link]
-
S. Kumar, P. K. Sharma, D. V. Singh. (2011). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 3(6), 469-475. [Link]
-
G. A. Neville, H. D. Beckstead, H. F. Shurvell, S. L. T. Hasan. (1995). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 13(11), 1335-1345. [Link]
-
S. S. Sonawane, S. C. Shinde. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fenofibrate?. Patsnap. [Link]
-
M. A. Miranda, J. M. Vargas, I. M. Lhiaubet-Vallet. (2001). Photodegradation and in vitro phototoxicity of fenofibrate, a photosensitizing anti-hyperlipoproteinemic drug. Photochemical & Photobiological Sciences, 1(7), 491-495. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation and in vitro phototoxicity of fenofibrate, a photosensitizing anti-hyperlipoproteinemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phmethods.net [phmethods.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. scispace.com [scispace.com]
Application Note: A Validated RP-HPLC Method for the Quantification of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester in Pharmaceutical Quality Control
Introduction: The Imperative of Impurity Profiling in Fenofibrate
Fenofibrate is a widely prescribed prodrug belonging to the fibrate class of compounds, primarily used to treat hypercholesterolemia and hypertriglyceridemia.[1][2] Upon oral administration, Fenofibrate is rapidly hydrolyzed by esterases to its pharmacologically active metabolite, fenofibric acid.[3][4] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Regulatory bodies, including the United States Pharmacopeia (USP) and the ICH, mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[4][5]
Impurities can arise from various sources, including the synthetic route, degradation of the API over time, or interaction with excipients.[1] Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, also cataloged as Fenofibrate Impurity 4, is one such process-related impurity that requires diligent monitoring.[] Its structural similarity to the parent drug necessitates a robust analytical method with high resolving power to ensure accurate quantification. This application note details a validated RP-HPLC method specifically developed for this purpose, providing researchers and quality control analysts with a reliable tool to ensure the quality of Fenofibrate.
Analyte Profile: Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
A thorough understanding of the analyte's physicochemical properties is fundamental to the development of a selective analytical method.
| Property | Value | Reference |
| Common Name | Fenofibrate Impurity 4 | [] |
| IUPAC Name | 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid | [] |
| CAS Number | 1797121-54-0 | [] |
| Molecular Formula | C₂₁H₂₁ClO₆ | [] |
| Molecular Weight | 404.85 g/mol | [] |
| Appearance | White to pale yellow solid | [] |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
Principle of the Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of modern pharmaceutical analysis for its precision, sensitivity, and versatility. The principle hinges on the partitioning of analytes between a nonpolar (hydrophobic) stationary phase (typically a C18 or C8 alkyl-silica) and a polar mobile phase. In this application, Fenofibrate and its more polar impurity, Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, are separated based on their differential affinities for the C18 column. The parent drug, being more nonpolar, is retained longer on the column, while the impurity, with its additional carboxyl group, elutes earlier. Detection is achieved using a UV-Vis spectrophotometer set to a wavelength where both compounds exhibit significant absorbance, approximately 286 nm.[5][7]
Experimental Workflow and Protocols
The overall process, from sample preparation to final data analysis, follows a systematic and validated workflow to ensure reproducibility and accuracy.
Caption: High-level workflow for the HPLC analysis of Fenofibrate impurities.
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (Agilent, Waters, or equivalent).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters XBridge, Zorbax).
-
Chemicals: Acetonitrile (HPLC Grade), Orthophosphoric Acid (AR Grade), Purified Water (HPLC Grade).
-
Reference Standards: Fenofibrate USP/EP, and Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (purity >98%).
Chromatographic Conditions
The following conditions are optimized for the baseline separation of Fenofibrate from its key impurity.
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (70:30 v/v), pH adjusted to 2.5 with H₃PO₄. | The high organic content ensures adequate elution strength for the nonpolar Fenofibrate, while the acidified aqueous component controls the ionization of the acidic impurity, leading to sharp, symmetrical peaks.[4][5] |
| Stationary Phase | C18 (L1), 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolution for fibrate compounds and their related substances.[4][5] |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with optimal column efficiency and backpressure.[4][5] |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection λ | 286 nm | This wavelength offers a good chromophoric response for both Fenofibrate and its structurally similar impurities.[5][7] |
| Injection Vol. | 10 µL | A suitable volume to achieve necessary sensitivity without overloading the column. |
| Run Time | Approx. 15 minutes | Sufficient to allow for the elution of the main Fenofibrate peak and any late-eluting impurities. |
Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile:Water 70:30, v/v).
-
Standard Solution (Impurity): Accurately weigh and dissolve ~10 mg of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester reference standard in the diluent to prepare a 100 µg/mL stock solution. Further dilute to a working concentration of 1.0 µg/mL.
-
Sample Solution (API): Accurately weigh and dissolve ~50 mg of the Fenofibrate API sample in the diluent to prepare a final concentration of 1000 µg/mL (1.0 mg/mL).
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the impurity Standard Solution (1.0 µg/mL).
-
Evaluate the system suitability parameters. The system is deemed ready if it meets the criteria outlined in Table 3.
-
Inject the Sample Solution in duplicate.
-
Identify the peaks for the impurity and Fenofibrate based on their retention times relative to the standard.
-
Calculate the amount of the impurity in the sample using the external standard method.
Method Validation Protocol (per ICH Q2(R1))
To ensure that the analytical method is fit for its intended purpose, a comprehensive validation must be performed.[7] The protocol below outlines the key validation experiments.
Caption: Logical flow of experiments for analytical method validation.
System Suitability
This is a prerequisite for any valid chromatographic analysis, ensuring the system's performance on a given day.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | Not more than 2.0 | Ensures peak symmetry, which is critical for accurate integration.[4] |
| Theoretical Plates (N) | Not less than 3000 | Indicates the efficiency of the column separation.[4] |
| %RSD of Peak Areas | Not more than 2.0% (n=5) | Demonstrates the precision of the injector and detector system.[4] |
Specificity
Specificity is confirmed by demonstrating that the impurity peak is well-resolved from the main Fenofibrate peak and any other potential impurities. A resolution factor (Rs) of not less than 3.0 between the impurity peak and the adjacent Fenofibrate peak is considered acceptable.[4]
Linearity
The linearity of the method is established by analyzing a series of impurity standard solutions across a range of concentrations.
| Parameter | Result |
| Concentration Range | 0.2 µg/mL to 2.0 µg/mL (LOQ to 200% of spec.) |
| Correlation Coefficient (r²) | ≥ 0.999 |
Data is generated by plotting peak area against concentration and performing a linear regression analysis.[5]
Accuracy and Precision
Accuracy is determined by spiking a known amount of the impurity into the Fenofibrate sample at three concentration levels. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses.
| Validation Parameter | Concentration Levels | Acceptance Criteria |
| Accuracy (% Recovery) | 80%, 100%, 120% | 98.0% - 102.0% recovery[5][7] |
| Precision (%RSD) | 100% of test conc. | %RSD ≤ 2.0%[4][7] |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ are established to demonstrate the sensitivity of the method. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and sensitive for the quantification of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (Fenofibrate Impurity 4). The protocol is robust and suitable for routine implementation in a pharmaceutical quality control environment. Adherence to this method and its validation principles will ensure reliable monitoring of this critical impurity, thereby safeguarding the quality and safety of Fenofibrate drug products.
References
- Jain, N., et al. (2012). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Inventi Rapid: Pharm Analysis & Quality Assurance.
-
Patel, B., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(12), 268-276. [Link]
-
Kim, J., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 30(9). [Link]
-
Salama, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2, 332-343. [Link]
-
Dedhiya, P. P., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Journal of Pharmaceutical Science and Research, 6(10), 313-320. [Link]
-
ResearchGate. (2014). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. [Link]
-
Dedhiya, P. P., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. ResearchGate. [Link]
-
Windriyati, Y. N., et al. (2020). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Drug Design, Development and Therapy, 14, 3197–3207. [Link]
Sources
Application Notes: High-Recovery Solid-Phase Extraction of Fenofibric Acid from Biological Matrices
Introduction: The Bioanalytical Challenge
Fenofibric acid is the pharmacologically active metabolite of the prodrug fenofibrate, a widely prescribed lipid-lowering agent.[1][2] Accurate quantification of fenofibric acid in plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3][4] However, like many acidic drugs, its extraction from complex biological fluids presents a challenge. The goal of sample preparation is to isolate the analyte from endogenous interferences (e.g., proteins, phospholipids, salts) that can cause ion suppression in mass spectrometry and lead to inaccurate results. Solid-phase extraction (SPE) is a powerful technique that, when optimized, provides cleaner extracts and higher concentration factors compared to simpler methods like protein precipitation.[5][6]
Foundational Principles: Exploiting Physicochemical Properties
A robust SPE method is built upon a fundamental understanding of the analyte's chemical properties. The selection of sorbents and solvents is a deliberate process guided by the analyte's polarity and ionic state, which can be manipulated by controlling pH.[7]
Table 1: Key Physicochemical Properties of Fenofibric Acid
| Property | Value | Implication for SPE Method Development |
| Molecular Formula | C₁₇H₁₅ClO₄ | Provides structural context for its interactions.[8] |
| Molecular Weight | 318.75 g/mol | Basic molecular information.[8] |
| pKa | ~3.09 | As a carboxylic acid, it is deprotonated (anionic) at physiological pH (~7.4) and protonated (neutral) at pH < 3.[8] This is the most critical parameter for SPE. |
| logP | ~3.9 | Indicates high hydrophobicity, suggesting strong retention on reversed-phase (non-polar) sorbents.[1] |
| Solubility | Insoluble in water | Reinforces the need for organic solvents in the elution step.[8] |
The key to successfully extracting fenofibric acid lies in controlling its ionization state. At a pH approximately two units below its pKa (i.e., pH < 1.1), the carboxylic acid group is fully protonated (-COOH), rendering the molecule neutral and highly hydrophobic.[9] Conversely, at a pH two units above its pKa (i.e., pH > 5.1), it is fully deprotonated (-COO⁻), making it an anion. This pH-dependent behavior allows for two primary SPE strategies: Reversed-Phase (RP) and Mixed-Mode Anion Exchange (MAX).
Sorbent Selection & Mechanism of Action
Reversed-Phase (RP) SPE
Reversed-phase SPE is a widely applicable technique that separates compounds based on hydrophobicity. For fenofibric acid, the strategy is to maximize its hydrophobicity to ensure strong retention on a non-polar sorbent like C18 or a polymeric equivalent.
-
Mechanism: The sample is acidified to a pH well below the pKa of fenofibric acid (~pH 2-3).[6] In this protonated, neutral state, the analyte strongly adsorbs to the hydrophobic SPE sorbent via van der Waals forces. Polar interferences are washed away with aqueous solutions, and the analyte is then eluted with a strong organic solvent.
-
Advantages: Simple, widely available sorbents.
-
Disadvantages: Less selective than mixed-mode SPE. Endogenous hydrophobic compounds can co-elute, potentially causing matrix effects.
Mixed-Mode Anion Exchange (MAX) SPE
Mixed-mode SPE offers superior selectivity by utilizing two distinct retention mechanisms simultaneously: reversed-phase and ion exchange.[10][11] For fenofibric acid, a strong anion exchange (SAX) sorbent combined with a reversed-phase backbone is ideal.[12]
-
Mechanism: The sample is loaded at a pH > pKa (e.g., pH 6-7), where fenofibric acid is an anion (-COO⁻). It is retained by both strong ionic bonds with the positively charged quaternary amine functional group on the sorbent and by hydrophobic interactions. This dual retention allows for a more rigorous washing protocol. Neutral and basic interferences can be washed away with organic solvents, while weakly acidic interferences can be removed with acidic buffers. The final elution requires a solvent that disrupts both interactions, typically an acidified organic solvent.[10]
-
Advantages: Highly selective, leading to exceptionally clean extracts and reduced ion suppression.[10]
-
Disadvantages: Requires more careful pH control throughout the procedure.
The following diagram illustrates the decision-making process for developing an SPE protocol for an acidic analyte like fenofibric acid.
Caption: SPE method development workflow for fenofibric acid.
Detailed Experimental Protocols
These protocols are designed for a 1 mL plasma sample using a 30 mg SPE cartridge. Volumes should be scaled appropriately for different sample sizes or cartridge formats.
Protocol 1: Reversed-Phase (RP) SPE using a Polymeric Sorbent
This protocol is optimized for general-purpose applications where high recovery is needed and matrix complexity is moderate.
Materials:
-
SPE Cartridge: Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), 30 mg / 1 mL
-
Plasma Sample (containing internal standard)
-
2% Formic Acid in Water (v/v)
-
5% Methanol in Water (v/v)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
SPE Vacuum Manifold
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 1 mL of 2% formic acid in water.
-
Vortex for 30 seconds. This step lyses cells, precipitates some proteins, and crucially, acidifies the sample to protonate the fenofibric acid.[6]
-
-
Condition Sorbent:
-
Pass 1 mL of Methanol through the cartridge. Do not let the sorbent go dry. This solvates the stationary phase, activating it for hydrophobic interactions.[13]
-
Causality: Failure to properly solvate the C18 chains results in poor interaction with the aqueous sample and dramatically reduced recovery.[14]
-
-
Equilibrate Sorbent:
-
Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the sorbent go dry. This primes the sorbent with a pH environment matching the loading sample, ensuring consistent retention.[13]
-
-
Load Sample:
-
Load the entire 2 mL of the pre-treated sample onto the cartridge.
-
Apply a slow, steady flow rate (approx. 1 mL/min) using light vacuum. A slow flow rate is critical to allow for sufficient interaction time between the analyte and the sorbent.[15]
-
-
Wash Sorbent (Interference Elution):
-
Pass 1 mL of 5% methanol in water through the cartridge.
-
Causality: This "weak" solvent mixture is strong enough to wash away highly polar, water-soluble interferences (like salts and urea) but too weak to elute the strongly retained, hydrophobic fenofibric acid.[16]
-
-
Dry Sorbent:
-
Apply high vacuum for 2-5 minutes to completely dry the sorbent bed. Removing residual water is critical for ensuring efficient elution with a non-polar organic solvent.[13]
-
-
Elute Analyte:
-
Place collection tubes in the manifold.
-
Add 1 mL of Methanol to the cartridge.
-
Allow it to soak for 30 seconds before applying a light vacuum to slowly pull the solvent through into the collection tube. A second elution with another 1 mL of methanol can improve recovery.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS analysis.[17]
-
The following diagram outlines the workflow for the Reversed-Phase SPE protocol.
Sources
- 1. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Fenofibric acid | 42017-89-0 [chemicalbook.com]
- 9. biotage.com [biotage.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. welch-us.com [welch-us.com]
- 16. youtube.com [youtube.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Stability Testing of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
Introduction: Contextualizing a Key Related Substance
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, identified chemically as 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoic acid, is a significant related substance of Fenofibrate, a widely prescribed lipid-regulating agent.[1][] As a potential impurity or degradant arising during the synthesis or storage of Fenofibrate, its thorough stability profiling is a critical component of drug safety and quality control in accordance with international regulatory standards such as the ICH guidelines.[3] The purpose of stability testing is to elucidate how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of stability testing to Fenofibric Acid 1-Carboxyl-1-methylethyl Ester. The protocols herein are founded upon established methodologies for the parent compound, Fenofibrate, and are adapted to address the specific stability characteristics of this key ester derivative. Understanding the stability of this compound is paramount for ensuring the purity and safety of Fenofibrate drug products.
Anticipated Degradation Pathway
The chemical structure of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester features an ester linkage formed between fenofibric acid and a 1-carboxyl-1-methylethyl moiety. Ester bonds are susceptible to hydrolysis, particularly under acidic or basic conditions. Therefore, the primary anticipated degradation pathway is the cleavage of this ester bond, yielding Fenofibric Acid and 2-hydroxyisobutyric acid. This informs the design of our stability-indicating analytical method, which must be capable of resolving the parent compound from these potential degradants.
Caption: Anticipated hydrolytic degradation pathway.
Forced Degradation Studies: A Proactive Approach to Stability
Forced degradation, or stress testing, is a pivotal step in the development of a stability-indicating method. By subjecting Fenofibric Acid 1-Carboxyl-1-methylethyl Ester to conditions more severe than those it would encounter during routine storage, we can accelerate its degradation. This allows for the rapid identification of potential degradation products and provides a robust validation of the analytical method's ability to separate these from the intact substance.
Protocol for Forced Degradation Studies
Objective: To generate the likely degradation products of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester and to verify the specificity of the analytical method.
Materials:
-
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
pH meter
-
Water bath
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester in methanol to obtain a stock solution of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 80°C in a water bath for 2 hours. Cool to room temperature and neutralize with 0.1 N NaOH. Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 80°C in a water bath for 2 hours. Cool to room temperature and neutralize with 0.1 N HCl. Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Thermal Degradation: Place the solid reference standard in an oven at 105°C for 24 hours. After cooling, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid reference standard to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) in a photostability chamber. Following exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control solution, using the stability-indicating HPLC method detailed below.
| Stress Condition | Reagent/Parameter | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl at 80°C | 2 hours | Significant degradation |
| Base Hydrolysis | 0.1 N NaOH at 80°C | 2 hours | Significant degradation |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Potential for some degradation |
| Thermal Degradation | 105°C (solid state) | 24 hours | Minimal to no degradation |
| Photolytic Degradation | UV and Visible Light | As per ICH Q1B | Minimal to no degradation |
Stability-Indicating Analytical Method: A Validated RP-HPLC Protocol
A robust stability-indicating method must be able to quantify the decrease of the active substance and the increase of degradation products without interference. The following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is adapted from validated methods for Fenofibrate and its related compounds.[4][5][6][7]
Protocol for RP-HPLC Analysis
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 286 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, encompassing:
-
Specificity: Demonstrated through the forced degradation studies, ensuring peak purity of the parent compound.
-
Linearity: Assessed over a concentration range (e.g., 50-150% of the nominal concentration) with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by recovery studies at multiple concentration levels, with acceptance criteria typically between 98-102%.
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of <2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to ensure the method's sensitivity.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH).
Caption: Workflow for stability-indicating HPLC method.
Formal Stability Study Protocol
Following the development and validation of a stability-indicating method, a formal stability study should be conducted according to ICH Q1A(R2) guidelines.
Objective: To establish a re-test period for Fenofibric Acid 1-Carboxyl-1-methylethyl Ester under defined storage conditions.
Materials and Methods:
-
Three batches of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester
-
Appropriate, inert container closure system
-
Calibrated stability chambers
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
Analytical Tests:
-
Appearance
-
Assay (using the validated HPLC method)
-
Degradation products (using the validated HPLC method)
Acceptance Criteria:
-
Appearance: No significant change in physical appearance.
-
Assay: To remain within a specified range (e.g., 98.0% to 102.0%).
-
Degradation Products: Any specified degradation product not to exceed a defined limit (e.g., 0.2%), and the total of all degradation products not to exceed a higher limit (e.g., 1.0%).
Conclusion
The stability testing of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is a crucial undertaking in the quality control of Fenofibrate. The protocols outlined in this application note provide a robust framework for conducting forced degradation studies and implementing a validated stability-indicating HPLC method. By understanding the degradation pathways and quantifying the stability of this related substance, drug manufacturers can ensure the safety, efficacy, and quality of their final drug product. Adherence to these scientifically sound principles and regulatory guidelines is fundamental to successful drug development and commercialization.
References
-
A novel stability-indicating RP-HPLC method has been developed and validated for quantitative analysis of fenofibrate in the bulk drug and in a pharmaceutical dosage form. (2016). ResearchGate. [Link]
-
Method Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Atrovastatin And Fenofibrate Combination In Tablet Dosage Form. (n.d.). PNR. [Link]
-
method development and validation for fenofibrate by rp-hplc method. (n.d.). PHARMACEUTICAL SCIENCES. [Link]
-
Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. (2023). Taylor & Francis Online. [Link]
- Fenofibrate dosage forms. (n.d.).
-
Fibricor (fenofibric acid) tablets label. (n.d.). accessdata.fda.gov. [Link]
-
Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. (n.d.). SciELO. [Link]
- Fenofibrate formulation. (n.d.).
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (2011). ResearchGate. [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (n.d.). SciSpace. [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ATORVASTATIN, FENOFIBRATE AND EZETIMIBE IN PHARMACEUTICAL DOSAGE FORM. (n.d.). ijrti. [Link]
-
Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy]. (n.d.). ResearchGate. [Link]
Sources
Application Note: A Robust and Validated LC-MS/MS Protocol for the Simultaneous Quantification of Fenofibric Acid and its Major Metabolites in Human Plasma
Abstract
This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fenofibric acid and its primary metabolites, fenofibric acid glucuronide and reduced fenofibric acid, in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The methodology employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and sensitive detection using tandem mass spectrometry. This document provides a step-by-step protocol, explains the scientific rationale behind the chosen parameters, and includes guidance on data interpretation.
Introduction: The Importance of Monitoring Fenofibric Acid and its Metabolites
Fenofibrate is a widely prescribed prodrug for the treatment of hypercholesterolemia and mixed dyslipidemia.[1][2] Upon oral administration, fenofibrate is rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid.[1][3] Fenofibric acid is the primary moiety responsible for the drug's therapeutic effects, which are mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[4][5]
The metabolic pathway of fenofibric acid in humans primarily involves two key transformations: glucuronidation to form fenofibric acid glucuronide, and carbonyl reduction to yield reduced fenofibric acid.[6][7] The glucuronide conjugate is a major circulating metabolite, while the reduced form also exhibits pharmacological activity.[6][7] Therefore, a comprehensive understanding of the pharmacokinetics of fenofibrate necessitates the simultaneous measurement of fenofibric acid and its major metabolites in plasma. LC-MS/MS offers the requisite sensitivity, selectivity, and speed for this bioanalytical challenge.
Metabolic Pathway of Fenofibrate
The metabolic cascade of fenofibrate is crucial for understanding the analytes targeted in this protocol. The following diagram illustrates the primary metabolic transformations.
Sources
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Fenofibric Acid and Fenofibrate: A Closer Look at Their Roles in Lipid Management - Oreate AI Blog [oreateai.com]
- 4. Pharmacokinetics and Safety of Fenofibrate in Participants with Mild Hepatic Impairment or with Advanced Fibrosis due to Metabolic‐Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Use of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester in drug formulation studies
Here are the detailed Application Notes and Protocols for drug formulation studies involving Fenofibric Acid.
Application Note: Advanced Formulation Strategies for Fenofibric Acid
Introduction: The Formulation Challenge of Fenofibric Acid
Fenofibric acid is the active metabolite of the widely prescribed prodrug, fenofibrate. It is a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, which effectively modulates lipid metabolism.[1][2] Its primary therapeutic indications include the treatment of severe hypertriglyceridemia and as an adjunctive therapy for primary hypercholesterolemia or mixed dyslipidemia.[1] The activation of PPARα by fenofibric acid leads to a cascade of beneficial downstream effects, including increased lipolysis of triglyceride-rich particles and enhanced synthesis of high-density lipoprotein (HDL) cholesterol.[1][3][4]
Despite its therapeutic efficacy, fenofibric acid presents a significant challenge to formulation scientists. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability but poor aqueous solubility.[5] This low solubility is the rate-limiting step for its absorption, leading to potentially variable and unpredictable bioavailability.[5] Furthermore, the development of any robust drug product requires stringent control over potential impurities and degradants. One such related compound, Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (also known as Fenofibrate Impurity 4), must be monitored throughout the formulation and stability testing process to ensure product safety and quality.[][7]
This guide provides a comprehensive overview of the critical studies, from pre-formulation analysis to advanced formulation strategies and analytical characterization, required to develop a bioavailable and stable dosage form of Fenofibric Acid.
Section 1: Pre-formulation Characterization
Rationale: A thorough understanding of the physicochemical and solid-state properties of an active pharmaceutical ingredient (API) is the foundation of rational formulation design. For a BCS Class II compound like fenofibric acid, these initial studies are paramount as they directly inform the strategy required to overcome its solubility limitations.
Physicochemical Property Analysis
The intrinsic properties of fenofibric acid dictate its behavior in various physiological and manufacturing environments.
| Property | Value | Significance in Formulation | Source |
| Molecular Formula | C₁₇H₁₅ClO₄ | Foundational for all stoichiometric calculations. | [1] |
| Molecular Weight | 318.75 g/mol | Essential for concentration and dosage calculations. | [1] |
| Appearance | White to almost white crystalline powder | Impacts powder flow, blending, and content uniformity. | [1] |
| Melting Point | 179 – 183°C | Key parameter for thermal analysis (DSC) and selection of heat-based formulation processes (e.g., hot-melt extrusion). | [1] |
| Aqueous Solubility | Insoluble in water; solubility increases with pH. | Confirms BCS Class II status. The pH-dependent solubility suggests that absorption may vary along the GI tract. | [1][5] |
| Log P | ~5.24 (for Fenofibrate) | High lipophilicity indicates good membrane permeability but contributes to poor aqueous solubility. | [8] |
Solid-State Characterization
Causality: The solid-state form (crystalline vs. amorphous, specific polymorph) of a drug can dramatically alter its solubility, dissolution rate, and stability. Amorphous forms are typically more soluble but less stable than their crystalline counterparts.
Key Techniques:
-
Powder X-ray Diffraction (PXRD): Used to identify the crystalline or amorphous nature of the API and to detect different polymorphic forms.[9]
-
Differential Scanning Calorimetry (DSC): Measures thermal events like melting point, glass transition, and recrystallization, providing insights into the drug's physical state and its compatibility with excipients.[9]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the material and quantifies any associated solvent or water content.
-
Scanning Electron Microscopy (SEM): Visualizes the particle morphology, size, and surface characteristics, which influence powder flow and dissolution.[9]
Section 2: Formulation Strategies to Enhance Bioavailability
The primary goal for a fenofibric acid formulation is to enhance its dissolution rate and, consequently, its oral bioavailability. Several advanced strategies can be employed.
Diagram: Overall Formulation Development Workflow
This diagram outlines the logical progression from initial API characterization to the final selection of a viable drug product candidate.
Caption: Logical workflow for developing a Fenofibric Acid drug product.
Strategy 2.1: Amorphous Solid Dispersions (ASDs)
Principle: This technique involves dispersing the drug in its high-energy, amorphous form within a hydrophilic polymer matrix. This prevents recrystallization and presents the drug to the dissolution media in a more soluble state.[9][10]
Protocol 2.1.1: Preparation of an ASD via Solvent Evaporation (Lab Scale)
-
Selection of Components: Choose a suitable hydrophilic polymer (e.g., Croscarmellose Sodium, Povidone K30, HPMC-AS) and a volatile solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, or a mixture thereof).[9]
-
Dissolution: Accurately weigh Fenofibric Acid and the selected polymer (e.g., in a 1:1 or 1:3 drug-to-polymer ratio). Dissolve both components completely in the chosen solvent system under gentle stirring.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a dry film or powder is formed.
-
Secondary Drying: Transfer the resulting solid to a vacuum oven and dry for 24-48 hours at a temperature below the glass transition temperature (Tg) of the dispersion to remove residual solvent.
-
Milling and Sieving: Gently mill the dried ASD and pass it through a sieve (e.g., #60 mesh) to obtain a uniform particle size for further characterization and formulation.
-
Characterization: Confirm the amorphous nature of the drug in the final product using PXRD and DSC as described in Section 1.2.
Strategy 2.2: Particle Size Reduction
Principle: Reducing the particle size of the drug increases the surface area available for dissolution, as described by the Noyes-Whitney equation. Micronization and nano-milling are common industrial techniques. This approach was successfully used to improve the bioavailability of early fenofibrate formulations, reducing the effect of food on absorption.[11][12]
Strategy 2.3: Prodrug and Salt Formation
Principle: Modifying the chemical structure of the drug can fundamentally alter its physicochemical properties.
-
Prodrugs: Fenofibrate, the isopropyl ester of fenofibric acid, is a classic example of a prodrug strategy used to improve lipophilicity and absorption.[3][11] It is inactive until hydrolyzed by esterases in the body to release the active fenofibric acid.[3]
-
Salts: The choline salt of fenofibric acid (marketed as Trilipix®) is a more hydrophilic version that can be taken without regard to meals and has high bioavailability.[12][13]
Section 3: Analytical Methods for Formulation Characterization
Trustworthiness: Robust and validated analytical methods are essential to ensure product quality. Protocols must include system suitability tests (SST) to verify that the analytical system is performing correctly before sample analysis.
Protocol 3.1: In Vitro Dissolution Testing
Rationale: Dissolution testing is a critical quality control tool and can serve as a surrogate for in vivo bioavailability, especially for BCS Class II drugs where dissolution is the rate-limiting step. The method should be discriminating enough to detect changes in the formulation that could impact clinical performance.
| Parameter | Recommended Condition | Rationale / Source |
| Apparatus | USP Apparatus 2 (Paddles) | Standard for oral solid dosage forms. |
| Rotation Speed | 50 rpm | Common speed providing gentle agitation. |
| Medium | 900-1000 mL of 0.025 M Sodium Dodecyl Sulfate (SDS) in water | The surfactant (SDS) is necessary to create sink conditions for the poorly soluble drug. |
| Temperature | 37 ± 0.5 °C | Simulates physiological body temperature. |
| Sampling Times | 10, 20, 30, 45, 60 minutes | Captures the dissolution profile, especially for immediate-release formulations. |
| Quantification | UV-Vis Spectrophotometry at ~286-299 nm or HPLC-UV | UV is suitable for simple formulations; HPLC is required for complex matrices or for simultaneous assay. |
Acceptance Criteria (Example for Immediate Release): Not less than 80% (Q) of the labeled amount of fenofibric acid is dissolved in 45 minutes.[14]
Protocol 3.2: HPLC Method for Assay and Impurity Profiling
Rationale: A stability-indicating HPLC method is required to accurately quantify the fenofibric acid content (assay) and to detect and quantify any impurities, including Fenofibric Acid 1-Carboxyl-1-methylethyl Ester , and other degradation products.
| Parameter | Recommended Condition | Rationale / Source |
| Mode | Reverse-Phase Liquid Chromatography | Standard for moderately polar to nonpolar analytes. |
| Column | C18, 4.6 mm x 150 mm, 5 µm packing (e.g., L1) | Provides good retention and resolution for fenofibric acid and its related compounds. |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 70:30 v/v) | The organic/aqueous mixture provides elution strength, and the acid suppresses ionization for better peak shape. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detector | UV at 286 nm | Wavelength of maximum absorbance for fenofibric acid. |
| Column Temp. | 35 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
System Suitability Test (SST) - Self-Validation:
-
Resolution: The resolution between fenofibric acid and its closest eluting impurity (e.g., Fenofibric Acid 1-Carboxyl-1-methylethyl Ester) should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the fenofibric acid peak should be between 0.9 and 1.5.[14]
-
Precision (RSD): The relative standard deviation (%RSD) for six replicate injections of the standard solution should be ≤ 2.0%.[14]
Diagram: HPLC Analysis and Impurity Monitoring
Caption: Step-by-step workflow for HPLC assay and impurity testing.
Section 4: Bioavailability and Pharmacokinetic Assessment
Rationale: The ultimate goal of formulation development is to achieve consistent and adequate drug absorption in humans. Preclinical and clinical studies are used to measure key pharmacokinetic (PK) parameters.
Key PK Parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time.
Animal models (e.g., Sprague-Dawley rats) are often used for initial screening of different formulations.[15] Pivotal studies in healthy human volunteers are required for regulatory approval and typically compare the test formulation against a reference listed drug.[5] Per FDA guidance, these studies are often conducted under both fasting and fed conditions, as food can significantly impact the absorption of lipophilic drugs.[11][16]
Diagram: Mechanism of Action of Fenofibric Acid
Caption: Simplified pathway of how Fenofibric Acid modulates lipid levels.
References
-
Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. [Link]
-
Suhery, W. N., et al. (n.d.). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Marmara Pharmaceutical Journal. [Link]
-
Knopp, R. H. (1999). The biochemical pharmacology of fenofibrate. PubMed. [Link]
-
Ling, H., et al. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. NIH National Library of Medicine. [Link]
-
Drugs.com. (2025). Fenofibric Acid/Fenofibrate Monograph for Professionals. [Link]
-
Al-khedairy, E. B., & Al-saad, L. H. (2020). Dissolution enhancement and physicochemical characterization of fenofibric acid in surface solid dispersion with croscarmellose sodium. ResearchGate. [Link]
-
Lv, Y., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]
-
JJ Medicine. (2019). How do Fibrates Work? (+ Pharmacology). YouTube. [Link]
-
USP-NF. (2013). Fenofibrate Tablets. [Link]
-
Allmpus. (n.d.). FENOFIBRATE 1-CARBOXYL 1-METHYLETHYL ESTER/FENOFIBRIC ACID RC-II. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance on Fenofibrate. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fenofibric acid?. [Link]
-
Trungtamthuoc.com. (2025). Fenofibric Acid Delayed-Release Capsules USP 2025. [Link]
-
Wikipedia. (n.d.). Fenofibrate. [Link]
-
International Journal of Creative Research Thoughts. (2024). SOLUBILITY ENHANCEMENT OF FENOFIBRATE BY SOLID DISPERSION TECHNIQUE. [Link]
-
Jones, P. H., & Davidson, M. H. (2009). Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia. NIH National Library of Medicine. [Link]
-
Giri, T. K., et al. (2012). Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin. NIH National Library of Medicine. [Link]
-
Ling, H., et al. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. Fenofibrate - Wikipedia [en.wikipedia.org]
- 5. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allmpus.com [allmpus.com]
- 8. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcrt.org [ijcrt.org]
- 11. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 13. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uspnf.com [uspnf.com]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Application Note: A Multi-Parametric, Cell-Based Approach for Assessing the Toxicological Profile of Fenofibrate and Its Process-Related Impurities
Abstract
This application note provides a comprehensive framework and detailed protocols for the toxicological assessment of fenofibrate and its manufacturing impurities using in vitro cell-based assays. Fenofibrate, a widely prescribed lipid-lowering agent, has been associated with rare instances of idiosyncratic liver injury.[1][2] Ensuring the safety of the final drug product necessitates a thorough evaluation of not only the active pharmaceutical ingredient (API) but also any process-related impurities and degradation products that may be present.[3] Herein, we describe a suite of cell-based assays targeting key cellular events—cytotoxicity, apoptosis, oxidative stress, and mitochondrial dysfunction—to build a detailed toxicological profile of fenofibrate and its impurities. This multi-parametric approach offers a sensitive and biologically relevant platform for researchers, scientists, and drug development professionals to de-risk drug candidates and ensure product safety in accordance with regulatory expectations.[4][5]
Introduction: The Imperative for Impurity Toxicity Profiling
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3] While generally well-tolerated, fenofibrate has been linked to idiosyncratic drug-induced liver injury (DILI), which can range from mild, transient elevations in liver enzymes to severe hepatitis.[1][6][7] The mechanisms underlying fenofibrate hepatotoxicity are not fully elucidated but are thought to involve immune-mediated pathways and cellular stress.[6]
During the synthesis and storage of fenofibrate, various impurities can arise, including unreacted starting materials, by-products of side reactions, and degradation products.[8] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), under the International Council for Harmonisation (ICH) guidelines Q3A/B, mandate the identification and toxicological qualification of impurities present above specific thresholds.[9][10] Cell-based assays provide a powerful and ethically considerate alternative to animal testing for the initial safety assessment of these impurities, offering insights into their potential to induce cellular damage.[11]
This guide focuses on a panel of assays using the human hepatocellular carcinoma cell line, HepG2, a widely accepted model for in vitro hepatotoxicity studies.[12][13] We will explore the assessment of:
-
Cell Viability and Cytotoxicity: To determine the concentration-dependent effects of fenofibrate and its impurities on overall cell health and membrane integrity.
-
Apoptosis: To investigate the induction of programmed cell death, a key mechanism of cellular injury.
-
Oxidative Stress: To measure the generation of reactive oxygen species (ROS), a common mediator of drug-induced toxicity.
-
Mitochondrial Health: To assess the impact on mitochondrial membrane potential, a critical indicator of cellular energetic status and a central player in apoptosis.
By integrating data from these assays, researchers can construct a comprehensive toxicological signature for each impurity, enabling a robust risk assessment.
Strategic Overview of the Toxicological Workflow
The assessment of fenofibrate and its impurities follows a tiered, mechanistic approach. We begin with broad assessments of cytotoxicity and then proceed to more specific assays to elucidate the underlying mechanisms of any observed toxicity.
Figure 1: A tiered workflow for the toxicological assessment of fenofibrate impurities.
Materials and Methods
Test Articles and Reagents
A critical aspect of this workflow is the procurement and proper handling of fenofibrate and its relevant impurities. The primary degradation product and active metabolite is Fenofibric Acid (Impurity B) . Other common process-related impurities include Fenofibric Acid Methyl Ester (Impurity D) and Fenofibric Acid Ethyl Ester (Impurity E) .[6]
| Compound/Reagent | Supplier | Catalog Number (Example) |
| Fenofibrate | MedChemExpress | HY-17356 |
| Fenofibric Acid | Cayman Chemical | 19262 |
| HepG2 Cell Line | ATCC | HB-8065 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT Reagent | Abcam | ab211091 |
| LDH Cytotoxicity Assay Kit | Thermo Fisher | 88953 |
| Caspase-Glo® 3/7 Assay | Promega | G8091 |
| DCFH-DA | Abcam | ab113851 |
| JC-1 Mitochondrial Dye | Thermo Fisher | T3168 |
| TMRM Reagent | Thermo Fisher | T668 |
Cell Culture
The HepG2 cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For all assays, cells are seeded in 96-well plates and allowed to attach and reach approximately 80-90% confluency before treatment.
Detailed Experimental Protocols
Protocol 1: Preparation of Test Article Stock Solutions
The poor aqueous solubility of fenofibrate and many of its impurities necessitates the use of an organic solvent for the preparation of stock solutions.[1] Dimethyl sulfoxide (DMSO) is the recommended solvent.
Procedure:
-
Accurately weigh the desired amount of fenofibrate or impurity powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex vigorously to dissolve the compound. An ultrasonic bath may be used to aid dissolution.[6]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Prepare single-use aliquots to minimize freeze-thaw cycles and store at -20°C for up to six months or -80°C for longer-term storage.[6]
Causality and Trustworthiness: It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically ≤0.1%.[6] Therefore, all experiments must include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the test article. This ensures that any observed effects are due to the compound and not the solvent.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay that measures cellular metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15]
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the fenofibrate/impurity stock solutions in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.[6]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cytotoxicity Assessment (LDH Assay)
The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16]
Procedure:
-
Treat cells with fenofibrate or its impurities as described in the MTT assay protocol (steps 1-4).
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance according to the kit's protocol.
-
Calculate cytotoxicity as a percentage relative to a positive control (e.g., cells treated with a lysis buffer).
Self-Validation: Performing both MTT and LDH assays provides a more robust assessment of cytotoxicity. A decrease in metabolic activity (MTT) coupled with an increase in membrane permeability (LDH) provides stronger evidence of cell death than either assay alone.[15][16]
Protocol 4: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[17] The assay reagent contains a proluminescent caspase-3/7 substrate, which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal.[17]
Figure 2: The intrinsic apoptosis pathway leading to the activation of executioner caspases-3 and -7.
Procedure:
-
Treat cells with fenofibrate or its impurities in a white-walled 96-well plate suitable for luminescence measurements.
-
After the desired incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
Protocol 5: Oxidative Stress Assessment (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular reactive oxygen species (ROS). Non-fluorescent DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Procedure:
-
Treat cells with fenofibrate or its impurities for a shorter duration (e.g., 1-6 hours) as ROS generation can be an early event.
-
Remove the treatment medium and wash the cells with warm phosphate-buffered saline (PBS).
-
Incubate the cells with 10-20 µM DCFH-DA in PBS for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with warm PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Authoritative Insight: While DCFH-DA is a valuable screening tool, it can be prone to artifacts.[13] Positive results should ideally be confirmed with more specific ROS probes or by assessing downstream markers of oxidative damage.
Protocol 6: Mitochondrial Membrane Potential (ΔΨm) Assessment
A decrease in mitochondrial membrane potential (ΔΨm) is a hallmark of mitochondrial dysfunction and an early event in apoptosis. This can be measured using cationic fluorescent dyes such as JC-1 or TMRM.
-
JC-1: This ratiometric dye exists as green fluorescent monomers at low ΔΨm and forms red fluorescent "J-aggregates" in healthy mitochondria with high ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
TMRM: This is a single-wavelength dye that accumulates in mitochondria based on their membrane potential. A decrease in TMRM fluorescence intensity indicates depolarization.
Figure 3: The link between oxidative stress, mitochondrial depolarization, and apoptosis.
Procedure (JC-1 Assay):
-
Treat cells with fenofibrate or its impurities as desired.
-
Incubate the cells with 2-10 µM JC-1 dye in complete medium for 15-30 minutes at 37°C.
-
Wash the cells with warm PBS.
-
Measure the fluorescence intensity of both the red J-aggregates (Ex/Em ~535/590 nm) and the green monomers (Ex/Em ~485/530 nm).
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Data Analysis and Interpretation
The data generated from these assays should be used to construct a comprehensive toxicological profile for fenofibrate and each of its impurities.
| Assay | Parameter Measured | Interpretation of Positive Result |
| MTT | Metabolic Activity | Decrease in signal indicates reduced cell viability. |
| LDH | Membrane Integrity | Increase in signal indicates cytotoxicity. |
| Caspase-Glo® 3/7 | Apoptosis | Increase in signal indicates induction of apoptosis. |
| DCFH-DA | ROS Production | Increase in signal indicates oxidative stress. |
| JC-1 / TMRM | Mitochondrial Potential | Decrease in signal/ratio indicates mitochondrial dysfunction. |
For dose-response experiments, calculate the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis. Comparing the IC50 values of the impurities to that of the parent drug, fenofibrate, provides a relative measure of their toxicity. Impurities with significantly lower IC50 values warrant closer scrutiny and may require further toxicological evaluation as per ICH guidelines.
Conclusion
The multi-parametric approach detailed in this application note provides a robust and reliable methodology for assessing the in vitro toxicity of fenofibrate and its impurities. By systematically evaluating cytotoxicity, apoptosis, oxidative stress, and mitochondrial health, researchers can gain critical insights into the potential safety liabilities of these compounds. This workflow not only supports the development of safer drug products but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by providing a powerful alternative to traditional animal testing for early-stage safety assessment.
References
-
Alshammari, T. M., Al-Dossari, D. S., & Al-Mohaize, A. M. (2018). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Journal of Drug Delivery, 2018, 8954168. Available at: [Link]
-
Jiao, H. L., & Zhao, B. L. (2002). Cytotoxic effect of peroxisome proliferator fenofibrate on human HepG2 hepatoma cell line and relevant mechanisms. Toxicology and Applied Pharmacology, 185(3), 172–179. Available at: [Link]
-
Wilk, A., Wełnicz, W., & Grześk, G. (2014). Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death. Molecular Cancer Therapeutics, 13(12), 2951–2961. Available at: [Link]
-
Patil, R., Patil, S., Joshi, P., & Jadhav, V. (2014). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 6(5), 338-344. Available at: [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells. Toxicology in Vitro, 24(6), 1784-1791. Available at: [Link]
-
UFAG Laboratorien AG. (n.d.). Cell-based Assays (Cell Biology). Retrieved January 24, 2026, from [Link]
-
Dalton, C. M., & Carroll, J. (2013). The spatio-temporal dynamics of mitochondrial membrane potential during oocyte maturation. Journal of Cell Science, 126(Pt 24), 5637–5642. Available at: [Link]
-
Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., Mann, G. E., Moore, K., Roberts, L. J., 2nd, & Ischiropoulos, H. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology & Medicine, 52(1), 1–6. Available at: [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved January 24, 2026, from [Link]
-
Bio-Rad Antibodies. (n.d.). MitoPT™ JC-1, TMRE & TMRM Kits for Detection of Apoptosis. Retrieved January 24, 2026, from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Available at: [Link]
-
Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM. Retrieved January 24, 2026, from [Link]
-
Wörle-Knirsch, J. M., Pulido, K., & Krug, H. F. (2006). Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Nano, 1(1), 271–281. Available at: [Link]
-
Dr. Oracle. (2025). Is fenofibrate (fibric acid derivative) safe to use in patients with elevated Liver Function Tests (LFTs)?. Retrieved January 24, 2026, from [Link]
-
An, F., & Li, Y. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods, 115, 107172. Available at: [Link]
-
El-Gindy, A., El-Zeany, B., & Awad, T. (2004). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047–1061. Available at: [Link]
-
U.S. Food and Drug Administration. (2010). ANDAs: Impurities in Drug Products. Available at: [Link]
-
Grimm, F. A., Iwata, Y., & Sirenko, O. (2020). Human Cell-Based in vitro Phenotypic Profiling for Drug Safety-Related Attrition. Frontiers in Big Data, 3, 20. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). ROS Detection ROS Assay Kit -Highly Sensitive DCFH-DA-. Retrieved January 24, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 24, 2026, from [Link]
-
Veeprho. (n.d.). Fenofibrate Impurities and Related Compound. Retrieved January 24, 2026, from [Link]
-
Perry, S. W., Norman, J. P., Barbieri, J., Brown, E. B., & Gelbard, H. A. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98–115. Available at: [Link]
-
Takara Bio. (n.d.). Cell viability and proliferation measurement. Retrieved January 24, 2026, from [Link]
-
Li, Y. M., & Yang, Y. S. (2021). Biopsy-confirmed fenofibrate-induced severe jaundice: A case report. World Journal of Clinical Cases, 9(30), 9226–9232. Available at: [Link]
-
Stratech. (n.d.). Mitochondrial Membrane Potential. Retrieved January 24, 2026, from [Link]
-
Patil, R. B., Patil, S. V., Joshi, P. R., & Jadhav, V. D. (2014). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 6(5), 338-344. Available at: [Link]
-
JoVE (Journal of Visualized Experiments). (2021, July 27). ROS Detection in Adherent Cells via DCFH DA Staining [Video]. YouTube. Available at: [Link]
-
Wörle-Knirsch, J. M., Pulido, K., & Krug, H. F. (2006). Particle-induced artifacts in the MTT and LDH viability assays. ACS nano, 1(1), 271–281. Available at: [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved January 24, 2026, from [Link]
-
European Medicines Agency. (2003). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. Available at: [Link]
Sources
- 1. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1322289B1 - Spray drying process of compositions containing fenofibrate - Google Patents [patents.google.com]
- 8. Cytotoxic effect of peroxisome proliferator fenofibrate on human HepG2 hepatoma cell line and relevant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fenofibrate‐induced hepatotoxicity: A case with a special feature that is different from those in the LiverTox database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Fenofibric acid | 42017-89-0 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Fenofibrate and Its Impurities
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances of chromatographic separation. This guide is designed to provide you with in-depth, practical solutions for the challenges encountered when developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for fenofibrate and its related impurities. Our approach is rooted in explaining the fundamental principles behind the chromatographic process, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the analysis of fenofibrate.
Q1: What are the primary impurities of fenofibrate I should be aware of?
A1: The most critical impurity is Fenofibric Acid , which is both the active metabolite and a primary degradation product formed by hydrolysis of the ester group in fenofibrate[1][2]. Other process-related and degradation impurities are specified in pharmacopeias like the United States Pharmacopeia (USP). Key impurities include:
-
Fenofibric Acid (Impurity B in EP): The main hydrolytic degradation product[1].
-
(4-Chlorophenyl)(4-hydroxyphenyl)methanone (Fenofibrate Related Compound A): A known process impurity[3][4].
-
Methyl and Ethyl Esters of Fenofibric Acid (Impurities D and E in EP): Potential process-related impurities from alternative esterification reactions[1].
-
Fenofibrate Related Compound C (USP): A dimeric impurity, 1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate[4][5].
Forced degradation studies show that fenofibrate is particularly susceptible to hydrolysis under alkaline and acidic conditions, leading to the formation of fenofibric acid and other related substances[6].
Q2: What are the typical starting conditions for an HPLC method for fenofibrate?
A2: A robust starting point for method development is a reversed-phase (RP-HPLC) method, as fenofibrate and its impurities have moderate to low polarity. The USP provides a validated method which serves as an excellent reference[5].
| Parameter | Typical Starting Condition | Rationale & Expert Insight |
| Column | L1 packing (C18), 4.6 mm x 15-25 cm, 5 µm | C18 columns provide excellent hydrophobic retention for fenofibrate. A 15 cm or 25 cm length ensures sufficient theoretical plates for resolving closely eluting impurities. |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with pH adjustment | Acetonitrile is often preferred over methanol as it provides better peak sharpness and lower backpressure[6]. The aqueous portion should be acidified (e.g., with phosphoric acid to pH 2.5-3.0) to suppress the ionization of fenofibric acid, increasing its retention and improving peak shape[7][8]. |
| Detection | UV at 286 nm | Fenofibrate has a strong chromophore, and 286 nm is a common wavelength that provides good sensitivity for both the parent drug and its key impurities[5][6]. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temp. | Ambient or controlled (e.g., 35°C) | Maintaining a constant column temperature is crucial for reproducible retention times. Elevated temperatures can reduce viscosity and improve peak efficiency but may impact column longevity[5]. |
Q3: Why is controlling the mobile phase pH so critical for this separation?
A3: The pH is critical because of the acidic nature of the primary impurity, fenofibric acid. Fenofibric acid has a carboxylic acid moiety, making its retention highly dependent on the mobile phase pH. By operating at a low pH (e.g., pH 2.5-3.0), well below the pKa of fenofibric acid (approx. 4.8), the carboxyl group remains in its neutral, protonated form (-COOH). This non-ionized form is less polar and interacts more strongly with the C18 stationary phase, leading to:
-
Increased Retention Time: Moving it away from the solvent front.
-
Improved Peak Shape: Preventing the peak tailing often associated with ionized acids on silica-based columns.
-
Enhanced Resolution: Maximizing the separation between the more polar fenofibric acid and the non-polar parent drug, fenofibrate[8].
Troubleshooting Guide: A Problem-Solution Approach
This guide provides a systematic framework for diagnosing and resolving common issues.
Problem 1: Poor Resolution Between Fenofibrate and Fenofibric Acid
Possible Causes:
-
Insufficient Organic Content: The mobile phase may be too "strong," causing analytes to elute too quickly and without adequate separation.
-
Inappropriate pH: If the pH is too high (closer to or above the pKa of fenofibric acid), the impurity will be ionized, reducing its retention and causing it to elute closer to the fenofibrate peak or even the solvent front.
-
Column Degradation: Loss of stationary phase or column contamination can lead to a general loss of resolving power.
Suggested Solutions:
-
Optimize Mobile Phase Composition:
-
Action: Systematically decrease the percentage of acetonitrile in the mobile phase. For example, change from 70:30 (Acetonitrile:Acidified Water) to 65:35 or 60:40.
-
Causality: Reducing the organic content (the "strong" solvent) increases the retention of all components, but it will have a more pronounced effect on the more polar fenofibric acid, thereby increasing the separation factor (alpha) between it and fenofibrate[8].
-
-
Verify and Adjust pH:
-
Action: Ensure the aqueous portion of your mobile phase is buffered or acidified to a pH between 2.5 and 3.0 using an acid like orthophosphoric acid[7][8].
-
Causality: This ensures fenofibric acid is fully protonated, maximizing its retention and peak symmetry, which is fundamental to achieving good resolution.
-
-
Evaluate Column Health:
-
Action: Check the column's performance using a system suitability test. Look for a decrease in theoretical plates or an increase in peak asymmetry for a standard compound. If performance is poor, try flushing the column with a strong solvent (like 100% acetonitrile or isopropanol) or replace it if necessary[9].
-
Causality: A compromised column cannot provide the necessary interactions to separate structurally similar compounds effectively.
-
Problem 2: Asymmetric Peak Shape (Tailing) for Fenofibric Acid
Possible Causes:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column can interact with the acidic proton of fenofibric acid, causing peak tailing.
-
Mobile Phase pH Near pKa: If the mobile phase pH is close to the pKa of fenofibric acid, a mixed population of ionized and non-ionized molecules will exist, leading to a broad, tailing peak.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
Suggested Solutions:
-
Lower the Mobile Phase pH:
-
Action: As described previously, lower the pH to <3.0. This is the most effective way to minimize secondary interactions for acidic analytes[8].
-
Causality: A low pH protonates both the fenofibric acid and the surface silanols, minimizing the undesirable ionic interactions that cause tailing.
-
-
Use a High-Purity, End-Capped Column:
-
Action: Employ a modern, high-purity silica column with robust end-capping.
-
Causality: These columns have a lower concentration of accessible silanol groups, inherently reducing the potential for secondary interactions and improving peak shape for challenging compounds.
-
-
Reduce Sample Concentration:
-
Action: Dilute your sample and re-inject.
-
Causality: This ensures that the analysis is performed within the linear dynamic range of the column and detector, preventing artifacts from column overload[9].
-
Problem 3: Drifting Retention Times
Possible Causes:
-
Column Temperature Fluctuation: Inconsistent column temperature is a primary cause of retention time drift[9].
-
Mobile Phase Composition Change: Selective evaporation of the more volatile solvent (acetonitrile) or improper mixing can alter the mobile phase strength over time.
-
Column Equilibration: Insufficient equilibration time after changing mobile phases or starting up the system.
Suggested Solutions:
-
Implement Temperature Control:
-
Action: Use a column oven set to a stable temperature (e.g., 35°C).
-
Causality: This provides a stable chromatographic environment, ensuring that retention is consistent and reproducible run-to-run. Even minor fluctuations in lab temperature can cause significant drift.
-
-
Ensure Mobile Phase Stability:
-
Action: Keep mobile phase reservoirs covered to prevent evaporation. If using a gradient pump, ensure the online mixer is functioning correctly. Prepare fresh mobile phase daily[9].
-
Causality: Maintaining a consistent mobile phase composition is fundamental to achieving stable retention times.
-
-
Guarantee Proper Equilibration:
-
Action: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase.
-
Causality: This ensures the stationary phase is fully wetted and in equilibrium with the mobile phase, providing a stable baseline and reproducible retention from the first injection.
-
Experimental Workflows & Protocols
Protocol: Systematic Troubleshooting of Poor Resolution
This protocol provides a logical flow for diagnosing and fixing resolution issues.
-
System Suitability Check:
-
Inject a freshly prepared system suitability solution containing fenofibrate and fenofibric acid.
-
Verify that system parameters (pressure, peak area, retention time) are consistent with previous successful runs.
-
If parameters are off: The issue is likely systemic (pump, injector, detector). Refer to a general HPLC troubleshooting guide[10][11].
-
If parameters are consistent but resolution is poor: Proceed to the next step.
-
-
Mobile Phase Verification:
-
Confirm the pH of the aqueous component is within the target range (2.5-3.0).
-
Prepare a fresh batch of mobile phase to eliminate concerns about composition drift or degradation.
-
Re-run the suitability standard.
-
If resolution improves: The old mobile phase was the issue.
-
If resolution is still poor: Proceed to the next step.
-
-
Isocratic Optimization:
-
Decrease the organic content by 3-5% (e.g., from 70% ACN to 67% ACN).
-
Equilibrate the column with 15 column volumes of the new mobile phase.
-
Re-run the suitability standard.
-
Causality Check: This step directly tests the hypothesis that retention is insufficient to achieve separation.
-
-
Column Integrity Check:
-
If the above steps fail, the column is the likely culprit.
-
Flush the column according to the manufacturer's instructions.
-
If performance does not improve, replace the column with a new one of the same type.
-
Visual Workflow: Troubleshooting Logic
This diagram illustrates the decision-making process for troubleshooting HPLC separation issues.
Caption: A decision tree for systematic HPLC troubleshooting.
References
-
Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 79-84. Link
-
Begum, S., et al. (2022). Method development and validation for fenofibrate by rp-hplc method. Indo American Journal of Pharmaceutical Sciences, 09(10). Link
-
Salamaa, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2, 332-343. Link
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem Compound Summary for CID 3339. Link
-
Patel, D. B., et al. (2012). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 4(3), 1236-1243. Link
-
Zzaman, T., et al. (2009). Method development and validation of fenofibrate by HPLC using human plasma. Biomed, 3, 41-54. Link
-
Jadhav, S. B., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 459-462. Link
-
United States Pharmacopeial Convention. (2013). Fenofibrate Tablets. USP-NF. Link
-
USP Store. (n.d.). Fenofibrate Related Compound A (25 mg) ((4-Chlorophenyl)(4-hydroxyphenyl)methanone). Link
-
Nu-Pharm Inc. (2022). Product Monograph Pr FENOFIBRATE. Link
-
Sravani, G., et al. (2016). Stability-Indicating RP-HPLC Method for Analysis of Fenofibrate in the Bulk Drug and in a Pharmaceutical Dosage Form. ResearchGate. Link
-
United States Pharmacopeial Convention. (n.d.). USP31-NF26 S1, USP Monographs: Fenofibrate. Link
-
Salamaa, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Scientific Research Publishing. Link
-
Balaji, T., et al. (2015). Method Development and Validation for Estimation of Fenofibric Acid by RP-UPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 209-212. Link
-
Sigma-Aldrich. (n.d.). Fenofibrate Related Compound A Pharmaceutical Secondary Standard. Link
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. Link
-
Jacobson, T. A. (2009). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiovascular Therapeutics, 27(2), 134-141. Link
-
United States Pharmacopeial Convention. (2025). Fenofibrate USP 2025. Link
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Link
-
Phenomenex. (n.d.). Troubleshooting Guide. Link
-
U.S. Food and Drug Administration. (2004). Clinical Pharmacology Biopharmaceutics Review(s). Link
-
United States Pharmacopeial Convention. (2019). Fenofibrate Capsules. USP-NF. Link
-
Patel, D., & Vadalia, K. R. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 10(3), 133-137. Link
-
MedlinePlus. (2024). Fenofibrate. Link
-
Epstein, A. M., & Schering-Plough Corp. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. PMC - NIH. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scispace.com [scispace.com]
- 3. store.usp.org [store.usp.org]
- 4. uspbpep.com [uspbpep.com]
- 5. uspnf.com [uspnf.com]
- 6. phmethods.net [phmethods.net]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. phenomenex.com [phenomenex.com]
- 11. ijsdr.org [ijsdr.org]
Improving mass spectrometry sensitivity for Fenofibrate impurity 4
Technical Support Center: Fenofibrate Impurity Analysis
Welcome to the technical support center for advanced pharmaceutical analysis. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the sensitive detection of Fenofibrate impurities by mass spectrometry. We will focus specifically on Fenofibrate Impurity D (Fenofibric Acid Methyl Ester) , a common process-related impurity, as a representative case study for enhancing analytical sensitivity.
This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and develop robust, high-sensitivity methods.
Part 1: Understanding the Analytical Challenge
Q1: Why is achieving high sensitivity for Fenofibrate Impurity D challenging?
Fenofibrate Impurity D, or Fenofibric Acid Methyl Ester, presents a unique analytical challenge due to a combination of factors:
-
Low Abundance: As a process-related impurity, its concentration in the final Active Pharmaceutical Ingredient (API) or drug product is typically very low, often at or below the reporting thresholds defined by regulatory bodies like the ICH.[1][2] The International Council for Harmonisation (ICH) guidelines require impurities to be identified at levels typically around 0.1%.[2]
-
Structural Similarity: Impurity D is structurally very similar to the parent drug, Fenofibrate. Fenofibrate is the isopropyl ester, while Impurity D is the methyl ester of fenofibric acid.[3][4] This similarity makes chromatographic separation difficult, as they may co-elute or have very close retention times, leading to ion suppression of the low-level impurity by the high-concentration API.
-
Ionization Efficiency: While both Fenofibrate and Impurity D can be ionized by Electrospray Ionization (ESI), their efficiency may differ. Furthermore, without careful optimization, the absolute signal generated from a trace-level impurity might be insufficient to distinguish it from baseline noise.
The chemical structures of Fenofibrate and Impurity D are shown below for comparison:
| Compound | Structure | Chemical Formula | Molecular Weight |
| Fenofibrate | Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | C₂₀H₂₁ClO₄ | 360.83 g/mol |
| Impurity D | Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | C₁₈H₁₇ClO₄ | 332.78 g/mol |
Data sourced from PubChem and Pharmaffiliates.[4][5]
Part 2: Frontend Optimization - Sample Preparation & Chromatography
Q2: What is the best sample preparation strategy for trace-level impurity analysis?
The goal of sample preparation is to present the analyte to the instrument in a clean, concentrated form, free from interfering matrix components. The choice depends heavily on the sample matrix.
-
For Drug Substances (API): The simplest approach is often the best. A "dilute-and-shoot" method is preferred to minimize sample manipulation and potential contamination.[6] The key is to choose a solvent that completely dissolves the sample but is also compatible with the mobile phase to ensure good peak shape.
-
For Drug Products (e.g., Tablets): Excipients can interfere with ionization. A sample extraction is necessary. Start with a solvent known to dissolve Fenofibrate (e.g., acetonitrile or methanol), vortex, sonicate to ensure complete dissolution of the API, and then centrifuge or filter to remove insoluble excipients.
-
For Biological Matrices (e.g., Plasma): To analyze the active metabolite (fenofibric acid) or potentially impurities in pharmacokinetic studies, a more rigorous cleanup is required. Protein precipitation is a common and effective method.[7]
Protocol: Protein Precipitation for Plasma Samples
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold methanol (containing an appropriate internal standard, if used).
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Causality Check: Why cold methanol? Using a cold organic solvent enhances the precipitation of proteins, leading to a cleaner supernatant and reducing the risk of column clogging and matrix effects in the MS source.
Q3: How can I improve the chromatographic separation between Fenofibrate and Impurity D?
Effective separation is critical to prevent the high concentration of Fenofibrate from suppressing the ionization of the trace Impurity D.
-
Column Choice: A high-efficiency column is paramount. Modern sub-2 µm particle or solid-core particle columns (e.g., C18 or Phenyl-Hexyl phases) provide the high resolution needed for separating structurally similar compounds. UPLC or UHPLC systems are highly recommended for this reason.[8][9]
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile often provides sharper peaks and lower backpressure than methanol. A gradient elution starting with a higher aqueous percentage will help retain and separate the analytes.
-
Additive: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial for ESI positive mode. It promotes protonation of the analytes ([M+H]⁺), leading to a stable and enhanced signal.
-
-
Flow Rate and Temperature: Lower flow rates (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column) can increase ESI efficiency. Elevating the column temperature (e.g., to 40-50°C) can reduce mobile phase viscosity and improve peak sharpness.[10]
Workflow for Method Development
Caption: LC method development workflow.
Part 3: Mass Spectrometry Optimization
Q4: Which ionization mode and analyzer settings are best for Fenofibrate Impurity D?
For compounds like Fenofibrate and its impurities, which lack easily ionizable basic groups, careful source optimization is the most effective way to gain sensitivity.[11]
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method. Given the presence of carbonyl and ether oxygens, these molecules can be readily protonated. Operate in Positive Ion Mode (+ESI) to form [M+H]⁺ ions.[8] In some cases, sodium adducts ([M+Na]⁺) may form and can even provide a more stable signal; this is worth investigating during method development.[3]
-
Mass Analyzer: A Triple Quadrupole (QqQ) mass spectrometer is the gold standard for quantitative analysis due to its sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode.[12] High-Resolution Mass Spectrometry (HRMS) systems like TOF or Orbitrap can also be used and offer the advantage of identifying unknown impurities.[13][14]
Table: Recommended Starting MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Promotes protonation to form [M+H]⁺. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Source Temp. | 120 - 150 °C | Aids in desolvation without causing thermal degradation. |
| Desolvation Gas | Nitrogen, High Flow | Removes solvent droplets to release gas-phase ions. |
| Desolvation Temp. | 350 - 500 °C | Must be high enough for complete desolvation of the mobile phase. |
| Analyzer Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |
Q5: How do I develop a highly sensitive MRM method for Impurity D?
The power of MRM lies in its specificity. You isolate a specific parent ion, fragment it, and then monitor a specific fragment ion. This two-stage filtering dramatically reduces noise and increases sensitivity.[12]
Protocol: MRM Method Development
-
Tune the Mass Spectrometer: Infuse a standard solution of Impurity D (~1 µg/mL) directly into the mass spectrometer.
-
Find the Precursor Ion: In a full scan (Q1 scan), identify the most abundant ion for Impurity D. This will likely be the protonated molecule, [M+H]⁺, at m/z 333.8.
-
Fragment the Precursor: Perform a product ion scan. Select the m/z 333.8 ion in Q1 and scan Q3 to see all the fragment ions produced in the collision cell (Q2).
-
Select Quantifier and Qualifier Ions:
-
Choose the most intense, stable fragment ion as your quantifier . This is the primary MRM transition used for concentration measurement.
-
Choose a second, less intense fragment as your qualifier . The ratio of the quantifier to the qualifier should remain constant across all standards and samples, confirming the identity of the analyte.
-
-
Optimize Collision Energy (CE): For each MRM transition, perform a CE ramp experiment to find the voltage that produces the most intense fragment ion signal. This is a critical step for maximizing sensitivity.
-
Repeat for Fenofibrate: Develop an MRM transition for Fenofibrate (m/z 361.8 → fragments) to monitor its retention time relative to the impurity.
MRM Development Workflow
Caption: Workflow for creating a sensitive MRM method.
Part 4: Troubleshooting & FAQs
Q6: I've optimized my method, but the signal for Impurity D is still too low or noisy. What's next?
-
Check for Contamination: High background noise can obscure low-level signals. Ensure you are using high-purity solvents (LC-MS grade) and new or thoroughly cleaned solvent bottles and lines. Contamination from previous analyses can also be a culprit; run blank injections to check for carryover.[15]
-
Re-evaluate Sample Preparation: Is your impurity crashing out of solution? Fenofibrate and its related compounds are poorly soluble in water. Ensure the final sample diluent has a sufficient percentage of organic solvent to maintain solubility.
-
Assess for Ion Suppression: The high concentration of Fenofibrate may be suppressing the ionization of co-eluting Impurity D. If chromatographic separation cannot be improved, you may need to dilute your sample. While this seems counterintuitive, reducing the overall analyte load entering the MS source can sometimes decrease suppression effects to a greater degree than it decreases the analyte signal, resulting in a net improvement in signal-to-noise.
-
Clean the MS Source: A dirty ion source is a common cause of lost sensitivity. The capillary, skimmer, and ion optics can become coated with non-volatile material over time. Follow the manufacturer's instructions for cleaning the source components.
Q7: Are there any regulatory guidelines on the required sensitivity for impurity analysis?
Yes, the ICH provides specific guidelines. According to ICH Q3A(R2) and Q3B(R2), the Quantitation Limit of an analytical method used for impurities should be less than or equal to the Reporting Threshold .[1][16]
-
Reporting Threshold: For a maximum daily dose of ≤ 2g/day, the reporting threshold is 0.05%. For a new drug substance, the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower.[1]
-
Practical Implication: Your method must be sensitive enough to reliably quantify Impurity D at or below 0.05% of the main Fenofibrate concentration. This means the signal-to-noise ratio at this level should be at least 10 (for the limit of quantitation, LOQ).
References
-
Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 83-87.
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343.
-
Prajapati, A. R., et al. (2014). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 6(1), 396-403.
-
Salama, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Scientific Research Publishing.
-
Agilent Technologies. (2018). Pharmaceutical Impurity Analysis – Overview and Regulatory Situation.
-
Görög, S., et al. (1998). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 18(3), 383-402.
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate.
-
Wabaidur, S. M., et al. (2013). Development of a Stability Indicating UPLC-MS/MS Method for Rapid and Reliable Determination of Fenofibrate in Marketed Product (Lypanthyl® 200M) and Human Plasma. Annex Publishers.
-
United States Pharmacopeial Convention. (2013). Fenofibrate Tablets Monograph.
-
Zhang, Y., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma. Acta Pharmaceutica Hungarica, 90(2), 111-119.
-
Pharmaffiliates. Fenofibrate-impurities.
-
AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance.
-
Longdom Publishing. (2023). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Journal of Analytical & Pharmaceutical Research.
-
European Medicines Agency (EMA). (2006). ICH guideline Q3B(R2) on impurities in new drug products.
-
Pharma Focus America. (2023). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3339, Fenofibrate.
-
Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 39(12), 586-591.
-
U.S. Food and Drug Administration (FDA). (2008). Guidance for Industry - Q3A Impurities in New Drug Substances.
-
BOC Sciences. (2023). Research Methods of Drug Impurities.
-
SynZeal. Fenofibrate EP Impurity F.
-
ResolveMass Laboratories Inc. (2024). How Pharmaceutical Impurity Analysis Works: A Complete Guide.
-
LGC. (2023). The benefits of high-resolution mass spectrometry for impurity profiling.
-
International Council for Harmonisation (ICH). Quality Guidelines.
-
Namera, A., et al. (2008). Sample preparation in analysis of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 699-713.
-
European Pharmaceutical Review. (2019). Tips & tricks: sensitivity gains in LC-MS.
-
Restek Corporation. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
Sources
- 1. fda.gov [fda.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. akjournals.com [akjournals.com]
- 8. annexpublishers.com [annexpublishers.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. longdom.org [longdom.org]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Fenofibric Acid 1-Carboxyl-1-methylethyl Ester Analysis
Welcome to the technical support center for the analysis of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in the chromatographic analysis of this specific fenofibrate impurity. Here, we will address common issues, with a primary focus on diagnosing and resolving co-elution, ensuring the accuracy and integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What exactly is Fenofibric Acid 1-Carboxyl-1-methylethyl Ester?
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is a known process-related impurity of the drug Fenofibrate.[1] Its formal chemical name is 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-2-methylpropanoic acid, and it is also referred to as Fenofibrate Impurity 4. As an impurity, its presence and concentration in the final drug product must be carefully monitored to meet regulatory requirements.[2]
Q2: Why is co-elution a significant problem when analyzing this impurity?
Co-elution occurs when two or more compounds elute from a chromatography column at the same time, resulting in a single, overlapping peak.[3] This poses a critical problem in pharmaceutical analysis for several reasons:
-
Inaccurate Quantification: If the impurity peak is not fully resolved from another compound (like the active pharmaceutical ingredient (API), another impurity, or a degradation product), the measured peak area will be artificially inflated, leading to an incorrect and non-compliant quantification of the impurity level.[4]
-
False Negatives/Positives: A small, co-eluting impurity peak might be completely masked by a large API peak, leading to the failure to detect an impurity that is present.
-
Method Validation Failures: Poor resolution between peaks will lead to the failure of system suitability tests and prevent the validation of the analytical method.
Given that regulatory bodies like the ICH, USFDA, and others have stringent requirements for the identification and quantification of impurities, resolving co-elution is paramount for ensuring drug safety and quality.[2]
Q3: What are the most likely compounds to co-elute with Fenofibric Acid 1-Carboxyl-1-methylethyl Ester?
Due to their structural similarities, the most probable co-eluting species are other fenofibrate-related compounds. These include:
-
Fenofibrate: The parent drug, an isopropyl ester of fenofibric acid.[1]
-
Fenofibric Acid: The active metabolite of fenofibrate and a common degradation product and synthetic precursor.[2][5]
-
Other Process Impurities or Degradants: Fenofibrate synthesis and degradation can produce a variety of related substances, such as Fenofibrate Related Compound A and C, which have similar chromophores and polarity.[1][6]
Troubleshooting Guide: Diagnosing and Resolving Co-elution
This section provides a systematic, question-and-answer guide to troubleshoot co-elution issues you may encounter during your experiments.
Q4: My chromatogram shows a broad, tailing, or fronting peak for the impurity. Is this a co-elution issue?
While poor peak shape can be a strong indicator of a hidden, co-eluting peak, it's essential to first rule out other common chromatographic problems.[7][8] An asymmetric peak can be caused by issues with the HPLC system, the column, or the sample itself.
Expert Advice: Before assuming co-elution, perform a systematic check of your system's health. This approach saves time and prevents unnecessary changes to a potentially suitable analytical method.
The following diagram outlines the initial steps to diagnose the cause of poor peak shape.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phmethods.net [phmethods.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: A Guide to Overcoming Matrix Effects in the Bioanalysis of Fenofibric Acid
Welcome to the technical support center for the bioanalysis of fenofibric acid and its parent esters. As a Senior Application Scientist, I have designed this guide to provide in-depth, practical solutions to the common challenges posed by matrix effects in quantitative LC-MS/MS analysis. This resource is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable bioanalytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding matrix effects in the context of fenofibric acid bioanalysis.
Q1: What are matrix effects and why are they a critical concern in the bioanalysis of fenofibric acid?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of LC-MS/MS analysis of fenofibric acid, this phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][4]
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[5] When analyzing fenofibric acid in biological matrices like plasma or serum, numerous endogenous compounds (lipids, proteins, salts, etc.) can interfere with the ionization process in the mass spectrometer's source.[1][6] This interference can compromise method reliability, affecting key validation parameters such as accuracy, precision, and the lower limit of quantification (LLOQ).[1][7] Regulatory bodies like the FDA require a thorough evaluation of matrix effects during bioanalytical method validation to ensure data integrity for pharmacokinetic and bioequivalence studies.[1][3][8]
Q2: What are the primary sources of matrix effects in plasma/serum samples for fenofibric acid analysis?
A: The most significant source of matrix effects in plasma and serum analysis, particularly with electrospray ionization (ESI), is endogenous phospholipids.[1][6][9] These high-concentration lipids can co-elute with fenofibric acid and suppress its ionization, leading to reduced sensitivity and poor reproducibility.[6]
Other sources of interference include:
-
Salts and ions: Can alter the droplet surface tension and charge competition in the ESI source.
-
Other endogenous molecules: Such as cholesterol, fatty acids, and amino acids.
-
Metabolites: Co-eluting metabolites of fenofibric acid or other administered drugs can also interfere.[1][10]
-
Formulation excipients and dosing media: Components from the drug formulation can sometimes be a source of interference.[1][11]
Q3: How do I quantitatively assess the matrix effect for fenofibric acid according to regulatory guidelines?
A: Regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guidance, provide a clear framework for assessing matrix effects.[3][12][13] The assessment is typically done by calculating the "Matrix Factor" (MF).
The process involves comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.
Matrix Factor (MF) Calculation:
-
Set A: Peak response of the analyte in a neat solution (e.g., mobile phase).
-
Set B: Peak response of the analyte spiked into a pre-extracted blank matrix sample from multiple sources.
-
MF = (Mean Peak Response of Set B) / (Mean Peak Response of Set A)
An MF of 1 indicates no matrix effect, MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement. To account for variability, the process should be repeated with matrix from at least six different individual lots.[3][12] The precision of the calculated MFs, expressed as the coefficient of variation (%CV), should not exceed 15%.[12]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects? Should I use a stable-isotope labeled IS?
A: An internal standard is crucial for correcting signal variability, including that caused by matrix effects.[4] An ideal IS should mimic the analytical behavior of the analyte as closely as possible.
For fenofibric acid, a stable-isotope labeled (SIL) internal standard , such as fenofibric acid-d6, is the gold standard.[4][12] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the IS for quantification, the variability introduced by the matrix effect is effectively normalized, leading to improved accuracy and precision.
If a SIL-IS is not available, a structural analog (e.g., mefenamic acid) can be used, but it may not co-elute perfectly and may not experience the exact same matrix effect, potentially leading to less effective correction.[14]
Q5: Can I use a UV-based method (HPLC-UV) to avoid the ionization-based matrix effects seen in LC-MS/MS?
A: Yes, HPLC-UV methods are generally less susceptible to the types of matrix effects that plague LC-MS/MS because detection is based on UV absorbance rather than ionization efficiency.[11][15] However, UV detection is not without its own interferences. Co-eluting matrix components that absorb at the same wavelength as fenofibric acid can lead to a positive bias and an inaccurate baseline.[11] While less prone to the specific issue of ion suppression, HPLC-UV methods often lack the sensitivity and selectivity of modern LC-MS/MS techniques, potentially resulting in a higher LLOQ.[1][11]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the bioanalysis of fenofibric acid.
Scenario 1: High Variability and Poor Reproducibility in Quality Control (QC) Samples
You observe that your low QC (LQC) and high QC (HQC) samples show high %CV (>15%) and fail to meet acceptance criteria for accuracy and precision.[12]
Symptom Checklist:
-
Inconsistent peak areas for the analyte and/or IS across a batch.
-
LLOQ samples are frequently inaccurate or imprecise.
-
Drifting calibration curve response.
-
Higher variability in processed plasma samples compared to neat standards.
Diagnostic Workflow
Caption: Diagnostic workflow for troubleshooting high QC variability.
Step-by-Step Troubleshooting Protocol
-
Analyze Internal Standard Performance: The first step is to assess the consistency of your IS. In a failing batch, calculate the %CV of the IS peak area across all samples (excluding blanks). If the %CV is high, it points to issues with sample preparation consistency (e.g., pipetting errors) or IS stability, rather than a differential matrix effect.
-
Perform a Qualitative Matrix Effect Check: Re-inject extracts from several different plasma lots. If you observe significant differences in the analyte/IS ratio or peak shapes, lot-to-lot matrix variability is a likely culprit.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the MS source.[1][4]
-
Protein Precipitation (PPT): This is a simple but often "dirtier" method. If using PPT with acetonitrile, consider switching to methanol or using a combination of solvents.[12] While fast, PPT is known to leave significant amounts of phospholipids in the extract.[6]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT. For fenofibric acid, an acidic drug, acidify the plasma sample first (e.g., with formic or phosphoric acid) to ensure it is in a neutral form, then extract with a water-immiscible organic solvent like ethyl acetate or a mixture of hexane and dichloromethane.[14][16]
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of cleanup. A mixed-mode or reverse-phase SPE cartridge can be effective. Develop a robust method with specific wash steps to remove phospholipids before eluting the fenofibric acid.
-
Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE are designed to specifically target and remove phospholipids from protein-precipitated samples, offering a much cleaner extract than PPT alone.[2]
-
Scenario 2: Significant Ion Suppression or Enhancement Observed
During method development, you use the post-column infusion technique and observe a significant dip or rise in the baseline signal at the retention time of fenofibric acid, confirming the presence of a matrix effect.
How to Diagnose: Post-Column Infusion Experiment
This experiment helps visualize where in the chromatogram ion suppression or enhancement occurs.[17]
Caption: Experimental setup for a post-column infusion experiment.
Protocol: Post-Column Infusion
-
Set up your LC-MS/MS system as shown in the diagram above.
-
Prepare a solution of fenofibric acid at a mid-range concentration in the mobile phase. Infuse this solution at a low, constant flow rate (e.g., 10 µL/min) via a syringe pump connected to a T-connector placed between the analytical column and the MS inlet.
-
Begin data acquisition on the MS, monitoring the transition for fenofibric acid. You should see a stable, elevated baseline signal.
-
Inject a blank, extracted plasma sample onto the LC column.
-
Monitor the baseline signal. Any deviation (dip or peak) from the stable signal indicates a region of ion suppression or enhancement, respectively, as matrix components elute from the column.[17]
Mitigation Strategy 1: Optimizing Sample Preparation
If the diagnostic test confirms a matrix effect, improving the sample cleanup is the first and most critical step.
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | High levels of residual phospholipids, significant matrix effects.[6] | Early discovery, when speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Cleaner than PPT, good recovery for non-polar compounds. | More labor-intensive, solvent-intensive. | Achieving better sensitivity than PPT without the cost of SPE. |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high selectivity, reduces matrix effects significantly. | More complex method development, higher cost per sample. | Validated, regulated bioanalysis requiring high sensitivity and accuracy. |
| HybridSPE | Combines PPT with specific phospholipid removal.[2] | Higher cost than standard PPT. | Effectively removing phospholipids with a simple workflow. |
Mitigation Strategy 2: Chromatographic Optimization
If sample preparation improvements are insufficient, modify your chromatography to separate fenofibric acid from the interfering matrix components.[4]
-
Increase Organic Content/Gradient Slope: A faster elution may help the analyte elute before the bulk of phospholipids.
-
Change Column Chemistry: If using a standard C18 column, consider one with a different chemistry (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity for fenofibric acid versus the interfering components.
-
Divert the Flow: If the interferences elute at a predictable time away from the analyte peak, use a diverter valve to send the early or late-eluting fractions to waste instead of the MS source.
Part 3: Protocols and Method Summaries
This section provides a standardized protocol for matrix effect assessment and a summary of typical method parameters from validated studies.
Protocol: Quantitative Assessment of Matrix Factor (MF)
This protocol is based on regulatory guidelines for bioanalytical method validation.[3][12]
Objective: To quantitatively determine the extent of ion suppression or enhancement from at least six different sources of biological matrix.
Materials:
-
Blank, pooled control matrix (e.g., human plasma).
-
Blank matrix from at least 6 individual donors.
-
Calibrated stock solutions of fenofibric acid and the internal standard.
-
Validated sample extraction procedure.
-
LC-MS/MS system.
Procedure:
-
Prepare Set 1 (Neat Solution):
-
In a clean tube, spike a known amount of fenofibric acid and IS into the reconstitution solvent to achieve low QC (LQC) and high QC (HQC) concentrations.
-
Prepare in triplicate.
-
-
Prepare Set 2 (Post-Spiked Matrix):
-
Extract blank matrix from each of the 6 individual donors using the validated method.
-
After the final evaporation step, reconstitute the dried extracts with the reconstitution solvent containing fenofibric acid and IS at LQC and HQC concentrations.
-
This ensures the analyte and IS are exposed to the extracted matrix components without undergoing the extraction process themselves.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Record the peak areas for the analyte and IS.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set 2) / (Mean peak area of analyte in Set 1)
-
-
IS-Normalized MF:
-
Calculate the analyte/IS peak area ratio for all samples.
-
IS-Normalized MF = (Mean analyte/IS ratio in Set 2) / (Mean analyte/IS ratio in Set 1)
-
-
Precision (%CV):
-
Calculate the %CV of the IS-normalized MF across the 6 donors.
-
-
Acceptance Criteria:
-
The %CV of the IS-normalized MF should be ≤15%. This demonstrates that while a matrix effect may be present, the internal standard effectively corrects for it across different sources of matrix.[12]
Table: Summary of Validated LC-MS/MS Methods for Fenofibric Acid
| Parameter | Method 1[12] | Method 2[14] | Method 3[16] |
| Technique | UPLC-MS/MS | UPLC-MS/MS | LC-MS/MS |
| Matrix | Rat Plasma | Human Plasma | Rat Plasma |
| Sample Prep | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Internal Standard | Fenofibric acid-D6 (SIL-IS) | Mefenamic Acid (Analog) | Diclofenac Acid (Analog) |
| LLOQ | 50 ng/mL | 0.05 µg/mL (50 ng/mL) | 0.005 µg/mL (5 ng/mL) |
| Linear Range | 50 - 6000 ng/mL | 0.05 - 7.129 µg/mL | 0.005 - 1.250 µg/mL |
| Accuracy | 97.65 - 111.63% | Within 9.3% | -0.9 to 2.1% |
| Precision (%CV) | < 11.91% | Within 9.3% | < 8.2% |
| Extraction Recovery | Not Specified | 66.7% | Not Specified |
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved January 25, 2026, from [Link]
- Urjasz, H., Propisnova, V., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of fenofibrate, in rat plasma. Farmacja Współczesna, 18, 149-156.
-
ResearchGate. (n.d.). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: Application to a bioequivalence study | Request PDF. Retrieved January 25, 2026, from [Link]
- Al-Hamidi, M. M., et al. (2015). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal, 23(4), 437-444.
-
ResearchGate. (n.d.). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Retrieved January 25, 2026, from [Link]
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 25(7), 654-663.
- Qu, C., et al. (2013). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Xenobiotica, 43(11), 949-959.
- Kim, H., et al. (2020). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 31(10), 2169-2178.
- Salama, F. M., et al. (2014). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC.
- Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study.
- PDR, P., et al. (2006). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of. Indian Journal of Pharmaceutical Sciences, 68(5), 582.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Retrieved January 25, 2026, from [Link]
- Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Patel, D. N., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 1(2), 81-87.
- Furey, A., et al. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 773, 1-14.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved January 25, 2026, from [Link]
-
BioAgilytix. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Retrieved January 25, 2026, from [Link]
- Rainville, P. D. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
- Petrovic, M., & Barceló, D. (2006). LC-MS analysis and environmental risk of lipid regulators. TrAC Trends in Analytical Chemistry, 25(11), 1031-1041.
-
ResearchGate. (n.d.). (PDF) Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations. Retrieved January 25, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved January 25, 2026, from [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved January 25, 2026, from [Link]
- Chambers, A. G., et al. (2021). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 11(11), 738.
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Retrieved January 25, 2026, from [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scielo.br [scielo.br]
- 6. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. akademiamedycyny.pl [akademiamedycyny.pl]
- 13. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester stability in solution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with fenofibric acid esters, primarily focusing on the common prodrug, fenofibrate. This guide is designed to provide both high-level insights and granular, actionable protocols to ensure the stability and integrity of your compound in solution, thereby safeguarding the accuracy and reproducibility of your experimental results.
Core Concepts: The Science of Fenofibric Acid Ester Instability
Fenofibrate, the isopropyl ester of fenofibric acid, is a pharmacologically inactive prodrug.[1] Its therapeutic activity is entirely dependent on its conversion to the active metabolite, fenofibric acid.[2] This conversion occurs primarily through the hydrolysis of the carboxyl ester bond.[2] While this process is essential in vivo, uncontrolled hydrolysis in vitro can lead to significant experimental errors, including inaccurate quantification and misinterpretation of results.
The primary mechanism of degradation for fenofibric acid esters in solution is hydrolysis. This reaction is significantly influenced by several factors:
-
pH: The ester bond is highly susceptible to hydrolysis under alkaline (basic) conditions.[3][4] Forced degradation studies, a common practice in pharmaceutical analysis, utilize basic solutions like sodium hydroxide to intentionally and rapidly convert fenofibrate to fenofibric acid for analytical purposes.[5] Conversely, acidic conditions can help suppress this degradation pathway.
-
Aqueous Environments: The presence of water is a prerequisite for hydrolysis. Therefore, the stability of the ester is significantly lower in aqueous buffers compared to anhydrous organic solvents.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at elevated temperatures will accelerate the degradation of the ester.
-
Enzymatic Activity: In biological matrices such as plasma or cell culture media, esterase enzymes can rapidly catalyze the hydrolysis of the ester bond.[6]
Understanding and controlling these factors is paramount for maintaining the integrity of your fenofibric acid ester solutions.
Hydrolysis Pathway of Fenofibrate
Caption: The primary degradation pathway for fenofibrate is hydrolysis of the ester bond to form fenofibric acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product I should expect to see when my fenofibrate solution degrades? A: The primary degradation product is fenofibric acid, which is formed via hydrolysis of the ester linkage.[2][4] In analytical methods like HPLC, you will observe a decrease in the fenofibrate peak area and a corresponding increase in the fenofibric acid peak area over time.
Q2: What is the best solvent for preparing a stable stock solution of fenofibrate? A: Anhydrous organic solvents are highly recommended. Methanol and acetonitrile are commonly used for preparing stock solutions.[1][5][7] Solvents such as DMSO and DMF are also suitable alternatives.[8] Avoid preparing primary stock solutions in aqueous buffers to minimize hydrolysis.
Q3: How should I store my fenofibrate solutions to maximize stability? A: Stock solutions prepared in anhydrous organic solvents should be stored in tightly sealed containers in a cool, dark place, ideally at -20°C or -80°C for long-term storage.[9] Working solutions in aqueous media should be prepared fresh before each experiment and used immediately.
Q4: My experiment requires an aqueous buffer. How can I minimize fenofibrate degradation? A: If an aqueous buffer is necessary, use it for the shortest duration possible. Prepare the working solution immediately before use by diluting the organic stock solution into the cold buffer. Whenever possible, maintain a slightly acidic to neutral pH (ideally below pH 7), as basic conditions significantly accelerate hydrolysis.[4]
Troubleshooting Guide: Solution Stability Issues
This guide addresses common problems encountered during the handling and analysis of fenofibric acid ester solutions.
Troubleshooting Workflow
Caption: A diagnostic workflow for troubleshooting fenofibrate solution instability.
Problem 1: My HPLC analysis shows a decreasing peak for fenofibrate and a new, growing peak over a short period.
-
Potential Cause: You are observing the hydrolysis of fenofibrate into fenofibric acid. This is the most common degradation pathway.[2][4] The rate of this degradation is likely being accelerated by one or more factors in your experimental setup.
-
Causality & Recommended Solution:
-
Check Your Solvent: If your working solution is in an aqueous buffer, especially at room temperature, hydrolysis is expected. The ester bond is reacting with water.
-
Verify the pH: If your buffer is neutral or alkaline (pH ≥ 7), the hydrolysis rate will be significantly increased. Base-catalyzed hydrolysis is a rapid process for esters.[4] Consider adjusting the buffer to a slightly acidic pH (e.g., pH 2.5-5) if your experimental design allows.[4]
-
Control Temperature: Ensure your solutions, autosampler, and experimental setup are kept cool to slow the reaction rate.
-
Confirm Peak Identity: To be certain, run a standard of pure fenofibric acid. The retention time of your growing impurity peak should match that of the fenofibric acid standard.
-
Problem 2: The concentration of my freshly prepared fenofibrate working solution is much lower than expected.
-
Potential Cause: This issue often points to problems with the initial stock solution or significant, rapid degradation upon dilution into the working buffer.
-
Causality & Recommended Solution:
-
Assess Stock Solution Integrity: Your concentrated organic stock solution may have degraded due to improper long-term storage (e.g., exposure to moisture, light, or elevated temperatures). Prepare a fresh stock solution from solid material and re-analyze.
-
Evaluate Dilution Process: Diluting a cold, concentrated organic stock into a room-temperature aqueous buffer can cause rapid degradation. Pre-chill your aqueous buffer before adding the fenofibrate stock to minimize immediate hydrolysis.
-
Check for Precipitation: Fenofibrate is poorly soluble in water.[1] When diluting from an organic stock into an aqueous buffer, the compound may precipitate out of solution if the final concentration exceeds its aqueous solubility limit, leading to a lower measured concentration. Visually inspect for cloudiness and consider filtering a sample to see if the concentration of the filtrate is lower.
-
Problem 3: I am observing lot-to-lot variability in my stability experiments.
-
Potential Cause: Inconsistent experimental conditions are the most likely culprit. The stability of fenofibrate is highly sensitive to minor changes in pH, temperature, and solution age.
-
Causality & Recommended Solution:
-
Standardize Protocols: Ensure that the pH of your buffers is consistent and verified with a calibrated pH meter for every experiment.
-
Implement Strict Timelines: Always prepare working solutions immediately before use. Do not use aqueous solutions that have been sitting for several hours or from a previous day.
-
Control Temperature: Use temperature-controlled autosamplers and water baths to maintain consistent temperatures throughout your analysis.
-
Use a System Suitability Standard: Before running samples, analyze a mixture of fenofibrate and fenofibric acid to ensure your analytical system (e.g., HPLC) is performing correctly and can adequately separate the parent compound from its primary degradant.[4]
-
Summary of Factors Affecting Fenofibrate Solution Stability
| Factor | Condition Promoting Instability (Hydrolysis) | Recommended Condition for Stability | Rationale |
| Solvent | Aqueous buffers, protic solvents | Anhydrous organic solvents (Methanol, Acetonitrile, DMSO) | Water is a reactant in the hydrolysis reaction.[5] |
| pH | Alkaline (pH > 7) | Acidic (pH < 6) | The hydrolysis of esters is catalyzed by hydroxide ions.[4] |
| Temperature | Elevated (> 25°C) | Refrigerated or Frozen (≤ 4°C) | Higher temperatures increase the kinetic rate of hydrolysis.[5] |
| Storage Time | Long-term storage of aqueous solutions | Prepare fresh, use immediately | Minimizes the time for the degradation reaction to occur. |
Experimental Protocols
Protocol 1: Preparation of a Fenofibrate Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in methanol, a common starting point for most experiments.
-
Materials:
-
Procedure:
-
Accurately weigh 100 mg of solid fenofibrate.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of methanol to the flask.
-
Vortex or sonicate the solution until all the solid has completely dissolved.
-
Allow the solution to return to room temperature.
-
Carefully add methanol to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled amber glass vial, seal tightly, and store at -20°C.
-
Protocol 2: A Self-Validating Stability Assessment by HPLC
This protocol provides a framework for monitoring the stability of fenofibrate in an aqueous buffer.
-
Objective: To quantify the conversion of fenofibrate to fenofibric acid over time at a specific condition (e.g., pH 7.4 buffer at 37°C).
-
HPLC System & Conditions (Example):
-
Column: C18, 250 x 4.6 mm, 5 µm[4]
-
Mobile Phase: Acetonitrile and water (pH adjusted to 2.5 with phosphoric acid) in a 70:30 (v/v) ratio.[4] The acidic pH ensures fenofibric acid is protonated for good chromatographic retention.
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 286 nm[4]
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare Standards:
-
Prepare a 1 mg/mL stock solution of fenofibrate in methanol (Protocol 1).
-
Prepare a 1 mg/mL stock solution of fenofibric acid (the expected degradant) in methanol.
-
Create a mixed "System Suitability" standard containing both compounds to verify separation.
-
-
Initiate the Experiment (T=0):
-
Prepare a fresh working solution by diluting the fenofibrate stock solution into your aqueous test buffer to the desired final concentration (e.g., 10 µg/mL).
-
Immediately inject this solution onto the HPLC system. This is your T=0 time point.
-
-
Incubate and Sample:
-
Place the remaining working solution in the desired incubation condition (e.g., a 37°C water bath).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, place it in an HPLC vial (preferably in a cooled autosampler), and inject it.
-
-
Data Analysis:
-
For each time point, integrate the peak areas for both fenofibrate and fenofibric acid.
-
Calculate the percentage of fenofibrate remaining relative to the T=0 sample.
-
Plot the % fenofibrate remaining versus time to determine the degradation kinetics. The appearance and growth of a peak at the retention time of the fenofibric acid standard validates the degradation pathway.
-
-
References
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO. [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. [Link]
-
(PDF) Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. [Link]
-
The biochemical pharmacology of fenofibrate. PubMed. [Link]
-
Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. ResearchGate. [Link]
- Fenofibric acid polymorphs; methods of making; and methods of use thereof.
-
Polymeric Precipitation Inhibitors Promote Fenofibrate Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation. ACS Publications. [Link]
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. ResearchGate. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US20090187040A1 - Fenofibric acid polymorphs; methods of making; and methods of use thereof - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]
pH effects on the retention of fenofibric acid derivatives in RP-HPLC
A Senior Application Scientist's Guide to pH Effects, Method Development, and Troubleshooting
Welcome to the technical support center for the analysis of fenofibric acid and its derivatives using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the retention, peak shape, and overall robustness of their analytical methods. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the fundamental principles that govern your separation, empowering you to troubleshoot effectively and develop reliable methods.
We will explore the critical interplay between the physicochemical properties of fenofibric acid, the mobile phase pH, and its ultimate chromatographic behavior.
Part 1: Foundational Principles: The 'Why' Behind the 'How'
A robust HPLC method is built on a solid understanding of the analyte and the separation mechanism. Before we address specific problems, we must understand the core science.
1.1 The Analyte: Understanding Fenofibric Acid
Fenofibric acid is the active metabolite of the prodrug fenofibrate.[1][2] Its chemical structure is the primary determinant of its behavior in RP-HPLC.
-
Chemical Nature : Fenofibric acid is a monocarboxylic acid.[1] The presence of the carboxylic acid functional group (-COOH) means it is an ionizable compound, and its degree of ionization is highly dependent on the surrounding pH.
-
pKa : The pKa is the pH at which an ionizable group is 50% ionized and 50% non-ionized. While the exact pKa can vary slightly with the solvent matrix, for a typical carboxylic acid like fenofibric acid, it is expected to be in the acidic range, approximately 3-5. This is the single most important parameter for controlling its retention in RP-HPLC.
-
Solubility : Fenofibric acid is poorly soluble in water but its solubility increases significantly as the pH rises.[3][4] This is a direct consequence of its acidic nature; at higher pH, the more soluble carboxylate salt form (R-COO⁻) predominates. It is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5]
1.2 The Technique: RP-HPLC and the Role of pH
In RP-HPLC, separation is based on the hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18).[6][7] A polar mobile phase is used to elute the analytes.
The core principle is simple: more hydrophobic (non-polar) analytes are retained longer on the column . For an ionizable acid like fenofibric acid, we can control its hydrophobicity by manipulating the mobile phase pH.
-
At Low pH (pH < pKa) : The mobile phase has a high concentration of protons (H⁺). According to Le Châtelier's principle, the equilibrium for the carboxylic acid group shifts to the left, favoring the protonated, non-ionized form (R-COOH). This form is significantly less polar and more hydrophobic. Result: Stronger interaction with the C18 stationary phase and longer retention time .
-
At High pH (pH > pKa) : The mobile phase has a low concentration of protons. The equilibrium shifts to the right, favoring the deprotonated, ionized carboxylate form (R-COO⁻). This form carries a negative charge, making it much more polar and hydrophilic. Result: Weaker interaction with the stationary phase and shorter retention time .
The relationship between pH, ionization, and retention is visualized below.
Part 2: Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the analysis of fenofibric acid.
Q1: My retention time for fenofibric acid is too short and inconsistent, sometimes eluting near the solvent front. Why is this happening?
Probable Cause: This is a classic symptom of the mobile phase pH being too high, likely at or above the pKa of fenofibric acid. In this state, the molecule is ionized, highly polar, and has minimal retention on the non-polar C18 column.[8][9] Inconsistent retention arises because small fluctuations in mobile phase pH around the pKa cause large changes in the ratio of ionized to non-ionized forms, leading to unstable retention times.[9]
Solution:
-
Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least 1.5 to 2 pH units below the analyte's pKa. For fenofibric acid, a target pH of 2.5 to 3.5 is an excellent starting point. This ensures the carboxylic acid is fully protonated (non-ionized), maximizing retention and making the method robust against small pH variations.[10]
-
Use a Buffer: Do not just add acid to adjust the pH. Use a buffer system to maintain a stable pH. A buffer is most effective within ±1 pH unit of its own pKa.[9] For a target pH of 2.5-3.5, a phosphate buffer is an ideal choice, as phosphoric acid has a pKa1 of 2.1.[9]
Q2: I am observing significant peak tailing for fenofibric acid, even after adjusting the pH. What should I do?
Probable Cause: Peak tailing for acidic compounds often results from secondary interactions between the analyte and the stationary phase. Even at low pH, a small fraction of residual silanol groups (Si-OH) on the silica-based stationary phase can be ionized (Si-O⁻) and interact with the analyte, causing a secondary, undesirable retention mechanism that leads to tailing.
Solutions:
-
Verify Mobile Phase pH: Double-check that your mobile phase pH is sufficiently low (pH < 3.5). If the pH is too close to the pKa, you may see a distorted peak shape as both ionized and non-ionized forms exist in significant amounts.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to minimize the number of accessible free silanol groups. If you are using an older column (e.g., a "Type A" silica column), switching to a modern, high-purity, end-capped column can dramatically improve peak shape.
-
Check for Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or diluting your sample to see if the peak shape improves.[11]
Q3: The retention time of fenofibric acid is drifting or shifting from one run to the next. What is the source of this variability?
Probable Cause: Unstable retention for an ionizable compound is almost always linked to a lack of control over the mobile phase.
Solutions:
-
Inadequate Buffering: The most likely culprit is an improperly prepared or un-buffered mobile phase. Ensure you are using a buffer at an appropriate concentration (typically 10-25 mM).[9] A simple acid/water/organic mixture is not buffered and its pH can be unstable.
-
Incorrect pH Adjustment Procedure: The pH of the mobile phase must be adjusted before adding the organic solvent (e.g., acetonitrile or methanol). The pH meter reading is not accurate or reproducible in the presence of a high percentage of organic solvent.[12][13] See the protocol in Part 3 for the correct procedure.
-
Mobile Phase Degradation: Buffers, especially at neutral or basic pH, can be susceptible to bacterial growth over time. Furthermore, volatile modifiers can evaporate, changing the composition. Prepare fresh mobile phase daily for best reproducibility.
-
Column Temperature Fluctuations: Ensure your HPLC system is equipped with a column oven and that it is set to a stable temperature (e.g., 30-40 °C). Fluctuations in ambient temperature can cause shifts in retention time.
Q4: How should I prepare my stock and working solutions of fenofibric acid, given its poor water solubility?
Probable Cause: Fenofibric acid is practically insoluble in water and acidic buffers.[3][14] Attempting to dissolve it directly in the aqueous mobile phase will fail and can lead to clogged lines and inconsistent sample concentrations.
Solution:
-
Prepare Stock Solutions in Organic Solvent: Dissolve your fenofibric acid standard in a compatible organic solvent such as methanol or acetonitrile to create a concentrated stock solution.
-
Ensure Final Sample Solvent is Weaker than Mobile Phase: Your final sample dilution should be made in a solvent that is chromatographically weaker than (or equal to) the mobile phase to ensure good peak shape. For example, if your mobile phase is 50:50 acetonitrile:buffer, preparing your final sample in 70-90% acetonitrile could cause peak distortion. It is best to dilute the stock solution with your initial mobile phase composition.
Part 3: Protocols and Data
Adhering to validated protocols is key to reproducible results.
3.1 Experimental Protocol: Preparation of Buffered Mobile Phase (Example)
This protocol describes the preparation of 1 L of a mobile phase consisting of 50:50 (v/v) Acetonitrile / 20 mM Potassium Phosphate Buffer, pH 3.0.
3.2 Data Summary: Expected Impact of pH on Fenofibric Acid Retention
The following table summarizes the expected chromatographic behavior of fenofibric acid under different pH conditions.
| Mobile Phase pH | Relation to pKa (approx. 3-5) | Predominant Form of Fenofibric Acid | Polarity | Expected Retention Time | Expected Peak Shape |
| 2.5 - 3.0 | pH < pKa | Non-ionized (R-COOH) | Low | Long / Optimal | Symmetrical, Sharp |
| 4.0 - 5.0 | pH ≈ pKa | Mixture of R-COOH and R-COO⁻ | Mixed | Intermediate / Unstable | Broad, Tailing, or Split |
| > 6.5 | pH > pKa | Ionized (R-COO⁻) | High | Very Short (near void) | May be acceptable but poor retention |
References
-
Kim, S., et al. (2023). Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers. PMC - NIH. Retrieved from [Link]
-
Windriyati, P., et al. (2021). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Retrieved from [Link]
-
Fadlilah, M., et al. (2021). Solubility data of fenofibric acid, physical mixture and multicomponent crystal. Retrieved from [Link]
-
Straka, R. J., et al. (2007). Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. PubMed. Retrieved from [Link]
-
Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibric Acid. PubChem Compound Database. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2012). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem Compound Database. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Preparing the Mobile Phases. Retrieved from [Link]
-
ResearchGate. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Retrieved from [Link]
-
Niraimathi, V., et al. (2015). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF FENOFIBRIC ACID BY RP-UPLC. Indo American Journal of Pharm Research. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
ResearchGate. (2021). Pharmacokinetic parameters of fenofibric acid after single-dose oral.... Retrieved from [Link]
-
Welch Materials. (2025). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Retrieved from [Link]
-
Chromatography Forum. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Chromatography Forum. (2009). pH adjustment of mobile phase. Retrieved from [Link]
-
CORE. (2014). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of.... Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Dolan, J. W. (2016). How Reversed-Phase Liquid Chromatography Works. LCGC International. Retrieved from [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of (a) fenofibric acid, (2-[4-(4-chlorobenzoyl)-phenoxy].... Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
SciRP.org. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]
-
YouTube. (2021). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Reddit. (n.d.). HPLC peak shape trouble shooting. Retrieved from [Link]
Sources
- 1. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenofibric acid | 42017-89-0 [chemicalbook.com]
- 4. Fenofibric Acid: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. moravek.com [moravek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. PH adjustment of mobile phase. - Chromatography Forum [chromforum.org]
- 14. turkjps.org [turkjps.org]
Selection of internal standard for Fenofibric Acid 1-Carboxyl-1-methylethyl Ester quantification
Technical Support Center: Fenofibric Acid 1-Carboxyl-1-methylethyl Ester Quantification
Welcome to the technical support center for analytical method development. This guide provides in-depth answers and troubleshooting protocols for the selection and validation of an internal standard (IS) for the accurate quantification of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, a known impurity and derivative of fenofibrate.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it essential for accurate quantification?
An internal standard is a compound of known concentration that is added to every sample, including calibrators, quality controls (QCs), and unknown study samples, prior to sample processing. Its purpose is to correct for the variability inherent in an analytical workflow. Sources of variability can include:
-
Sample Preparation: Inconsistent recovery during extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Instrumental Analysis: Fluctuations in injection volume or mass spectrometer detector response.
By comparing the analyte's response to the internal standard's response (i.e., the peak area ratio), these variations can be normalized, leading to significantly improved accuracy and precision in the final calculated concentration.
Q2: What are the ideal characteristics of an internal standard for LC-MS/MS analysis?
For robust and reliable quantification, particularly with a sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should exhibit the following properties:
-
Similar Physicochemical Properties: It should behave like the analyte during extraction, demonstrating comparable recovery.
-
Close Chromatographic Elution: It should elute very close to the analyte to ensure both are subjected to the same degree of matrix effects (ionization suppression or enhancement) at the time of analysis.
-
No Endogenous Presence: The IS must not be naturally present in the biological matrix being tested.
-
Mass Spectrometric Distinction: It must have a different mass-to-charge ratio (m/z) from the analyte to be detected independently, but should ideally produce a similar product ion for fragmentation consistency.
-
Stability: It must be stable throughout the entire sample preparation and analysis process.
Q3: What is the "gold standard" for an internal standard in LC-MS bioanalysis?
The universally accepted gold standard is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS is chemically identical to the analyte but contains one or more heavy isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N). This chemical identity ensures that it co-elutes perfectly with the analyte and experiences virtually identical extraction recovery and matrix effects. Because it only differs in mass, it provides the most accurate correction for analytical variability. For example, Fenofibric Acid-d6 is an excellent SIL-IS for the quantification of fenofibric acid.[1]
Troubleshooting and Protocol Guides
Q1: I cannot find a commercial source for stable isotope-labeled Fenofibric Acid 1-Carboxyl-1-methylethyl Ester. What are my options?
This is a common challenge when dealing with metabolites or specific impurities. The best approach is to follow a hierarchy of choices, balancing analytical rigor with practical availability.
-
Best Alternative: Use a SIL-IS of a Closely Related Analog. The most robust alternative is to use a stable isotope-labeled internal standard of a structurally similar compound. For your analyte, Fenofibric Acid-d6 is an excellent and highly recommended candidate.[1] Since your analyte is an ester of fenofibric acid, the core molecular structure is highly similar. This ensures that the extraction behavior and chromatographic retention will be very close, providing reliable correction for matrix effects.
-
Acceptable Alternative: Use a Non-Labeled Structural Analog. If a SIL-IS is unavailable, a non-labeled compound that is structurally similar but not expected to be in the sample can be used. For example, another fibrate drug like gemfibrozil could be considered. However, this approach requires more extensive validation. You must rigorously prove that the analog's extraction recovery and response to matrix effects are consistent and representative of the analyte across the entire calibration range.
-
Least Recommended: Use a Structurally Unrelated Compound. Using a compound with a completely different structure (e.g., salicylic acid or sildenafil, which have been used for fenofibrate analysis in simpler HPLC-UV methods) is not advised for complex bioanalytical LC-MS/MS methods.[2][3] The likelihood of differential extraction behavior and matrix effects is very high, which can compromise the accuracy of the results.
Comparison of Internal Standard Options
| Internal Standard Type | Co-elution with Analyte | Similar Extraction & Matrix Effects | Reliability for LC-MS/MS | Typical Availability |
| SIL-Analyte | Identical | Identical | Highest | Often requires custom synthesis |
| SIL-Analog (e.g., Fenofibric Acid-d6) | Near-Identical | Near-Identical | High | Commercially available in many cases |
| Structural Analog (Non-labeled) | Different | Variable | Moderate | Generally available |
| Structurally Unrelated | Different | Highly Variable | Low | Readily available |
Q2: My internal standard signal is erratic or shows a declining trend across the analytical run. What should I investigate?
Inconsistent IS response is a critical issue that undermines the validity of the entire assay. Here are the primary causes to troubleshoot:
-
Inaccurate Pipetting: Ensure the pipette used to add the IS to the samples is calibrated and that the technique is consistent. Automated liquid handlers are preferred for high-throughput analysis.
-
IS Instability: The internal standard may be degrading. Verify its stability in the stock solution and in the final processed sample matrix under the specific storage and autosampler conditions (Bench-Top Stability).
-
Inconsistent Extraction: If not using a SIL-IS, variability in the extraction process can affect the analyte and IS differently, leading to poor tracking and inconsistent area ratios.
-
Carryover: If a high concentration sample is followed by a low one, residual IS from the previous injection can artificially inflate the signal. Ensure the needle wash procedure is adequate.
-
Matrix Effects: Inconsistent matrix effects across different samples can be a cause, especially if the IS does not co-elute closely with the analyte.
Internal Standard Selection & Validation Workflow
The following diagram outlines the logical workflow for selecting and validating a suitable internal standard for your assay.
Caption: Decision workflow for internal standard selection and validation.
Experimental Protocol: Internal Standard Validation
This protocol is based on the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance.[4] It ensures your chosen internal standard is suitable for the intended application.
Objective: To confirm the absence of interference at the mass transition of the internal standard and to ensure its response is consistent across different biological matrix lots.
Materials:
-
At least six different lots of blank biological matrix (e.g., human plasma).
-
A working solution of the analyte.
-
A working solution of the chosen internal standard (e.g., Fenofibric Acid-d6).
Procedure:
-
Step 1: Analyte Interference Check
-
Take an aliquot from each of the six blank matrix lots.
-
Spike these samples with the analyte at the Upper Limit of Quantification (ULOQ).
-
Process and analyze these samples without adding the internal standard.
-
Acceptance Criteria: The response in the internal standard's mass transition channel should be less than 5% of the average IS response in the processed calibrators and QCs. This confirms that the analyte does not cause cross-talk in the IS channel.
-
-
Step 2: Internal Standard Interference Check
-
Take an aliquot from each of the six blank matrix lots.
-
Spike these samples with the internal standard at its working concentration.
-
Process and analyze these samples without adding the analyte.
-
Acceptance Criteria: The response in the analyte's mass transition channel should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). This confirms that the IS does not interfere with the analyte signal.
-
-
Step 3: Matrix Effect Evaluation
-
This is a critical test to ensure the IS appropriately corrects for matrix-induced signal suppression or enhancement.
-
Set A (n=6): Extract blank matrix from six different sources. After extraction, spike the final extract with the analyte (at low and high QC levels) and the internal standard. This represents 100% recovery.
-
Set B (n=6): Spike blank matrix from the same six sources with the analyte (at low and high QC levels) and the internal standard before extraction. Process these samples.
-
Calculation: The matrix factor is calculated for each lot by dividing the peak area ratio from Set B by the mean peak area ratio from Set A.
-
Acceptance Criteria: The coefficient of variation (CV) of the calculated matrix factors across the six lots should be ≤15%. This demonstrates that the IS effectively tracks and corrects for variability in matrix effects between different sources.[5][6]
-
By successfully completing this validation protocol, you can be confident that your chosen internal standard will provide the foundation for a robust, reliable, and accurate quantitative method.
References
-
SciSpace. (n.d.). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Retrieved from [Link]
-
Elsevier. (2015). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal, 23(4), 447-453. Retrieved from [Link]
-
SciELO. (2017). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 28(2), 289-299. Retrieved from [Link]
-
Bentham Science. (n.d.). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative chromatogram of fenofibric acid and its internal standard from extracted plasma at LLOQ concentration. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fenofibrate. PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2021). A Comprehensive Review on the Drug: Fenofibrate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
LipidCenter. (n.d.). Fibrate Biochemistry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]
-
ResearchGate. (2001). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Navigating Ion Suppression for Fenofibric Acid and its Esters in LC-MS/MS
Welcome to the technical support center dedicated to addressing the pervasive challenge of ion suppression in the LC-MS/MS analysis of fenofibric acid and its ester prodrugs, such as fenofibrate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to enhance the accuracy, sensitivity, and reproducibility of your analytical methods.
Ion suppression is a critical matrix effect in liquid chromatography-mass spectrometry (LC-MS) that can significantly compromise the quality of analytical data.[1] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal intensity.[1] This phenomenon can negatively impact detection capability, precision, and accuracy, making it a primary concern in quantitative bioanalysis.[2]
This technical guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate ion suppression for fenofibric acid and its esters. We will delve into the causality behind experimental choices, providing you with the rationale to develop robust and self-validating analytical protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant signal variability and poor sensitivity for fenofibric acid in my plasma samples. Could this be ion suppression?
A: Yes, it is highly probable that you are encountering ion suppression. When analyzing complex biological matrices like plasma, endogenous components such as proteins, lipids, and salts are common sources of interference.[1] These components can co-elute with fenofibric acid and compete for ionization, leading to a suppressed signal.[1]
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This is a definitive method to diagnose ion suppression. Continuously infuse a standard solution of fenofibric acid post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal at the retention time of fenofibric acid confirms the presence of co-eluting, suppressing agents.
-
Matrix Effect Evaluation: Prepare two sets of calibration standards: one in a pure solvent and another in the extracted blank matrix. A significant difference in the slope of the calibration curves is a clear indicator of matrix effects.
Q2: What are the primary causes of ion suppression when analyzing fenofibric acid and its esters?
A: The primary causes of ion suppression for these analytes are multifaceted and can be categorized as follows:
-
Matrix Components: The biological matrix is the most significant contributor. Phospholipids, in particular, are notorious for causing ion suppression in reversed-phase chromatography. Salts, proteins, and other endogenous molecules also play a role.[1]
-
Mobile Phase Additives: Certain mobile phase additives, while beneficial for chromatography, can cause ion suppression. For instance, trifluoroacetic acid (TFA) is known to suppress the signal in electrospray ionization (ESI).
-
Co-eluting Metabolites: Metabolites of fenofibrate or other co-administered drugs can co-elute and interfere with the ionization of the parent drug or its primary metabolite.
-
Formulation Excipients: In preclinical or clinical studies, formulation excipients used to solubilize the drug can be a major source of ion suppression.[3]
Q3: Should I analyze for fenofibrate (the ester) or fenofibric acid? Does the choice impact the risk of ion suppression?
A: In most biological systems, fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid. Therefore, the majority of pharmacokinetic studies focus on quantifying fenofibric acid.
The choice of analyte can significantly impact the susceptibility to ion suppression. Fenofibrate, being more lipophilic, is often analyzed in the positive ion mode of ESI, which can be more prone to suppression from various matrix components. Conversely, fenofibric acid is typically analyzed in the negative ion mode, which can be less susceptible to interferences as fewer compounds ionize under these conditions.
Recommendation: Unless the study specifically requires the quantification of the prodrug, directing the analysis towards fenofibric acid in the negative ion mode is generally advisable to minimize ion suppression.
Systematic Troubleshooting Workflow
The following diagram outlines a systematic approach to identifying and mitigating ion suppression in your LC-MS/MS analysis of fenofibric acid and its esters.
Caption: A decision-tree workflow for troubleshooting ion suppression.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Reduce Matrix Effects
Effective sample preparation is the most critical step in mitigating ion suppression.[1] The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte of interest.
| Technique | Principle | Pros | Cons | Suitability for Fenofibric Acid/Esters |
| Protein Precipitation (PPT) | Proteins are precipitated out of the plasma/serum using an organic solvent (e.g., acetonitrile, methanol).[4] | Simple, fast, and inexpensive.[4] | Non-selective; phospholipids and other soluble components remain in the supernatant. | A good starting point, but may not be sufficient for achieving the lowest limits of quantification due to residual matrix effects. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (aqueous and organic). | Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences. | Can be more time-consuming and require solvent optimization. | Effective for both fenofibric acid and its esters. The choice of organic solvent is critical for good recovery and selectivity. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, washed to remove interferences, and then eluted. | Offers the highest degree of selectivity and can provide the cleanest extracts.[1] | More complex method development and can be more expensive. | Highly recommended for methods requiring high sensitivity and robustness. Reversed-phase or mixed-mode SPE cartridges can be very effective. |
Step-by-Step Protocol for Solid-Phase Extraction (SPE) of Fenofibric Acid:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma (e.g., diluted with an acidic buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the fenofibric acid with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Guide 2: Chromatographic Strategies to Elude Ion Suppression
The goal of chromatographic optimization is to separate the analyte of interest from the co-eluting matrix components that cause ion suppression.[4]
Key Chromatographic Parameters to Optimize:
-
Column Chemistry: Employing a column with a different stationary phase (e.g., C18, phenyl-hexyl, biphenyl) can alter the selectivity and resolve the analyte from interferences.
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can change the elution profile of both the analyte and interfering species.
-
Additives: While some additives like TFA can cause suppression, others like formic acid or ammonium formate can improve peak shape and ionization efficiency without significant suppression.
-
-
Gradient Profile: A shallower gradient can improve the resolution between the analyte and closely eluting matrix components.
-
UPLC/UHPLC Technology: Ultra-high-performance liquid chromatography (UHPLC) provides significantly higher chromatographic resolution than traditional HPLC, which can be very effective in separating analytes from the "matrix cloud".
Caption: Co-elution of analyte and interference leading to ion suppression.
Guide 3: Mass Spectrometry Parameter Optimization
While less impactful than sample preparation and chromatography, optimizing MS parameters can help to maximize the analyte signal and minimize the impact of suppression.
-
Ionization Source:
-
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less susceptible to ion suppression than ESI.[2] If your analyte is amenable to APCI, this can be a viable strategy.
-
Polarity Switching: As mentioned, analyzing fenofibric acid in negative ion mode is often advantageous.
-
-
Source Parameters: Optimize the following to enhance signal and reduce the impact of matrix:
-
Capillary Voltage: Adjust to maximize the analyte signal.
-
Gas Flow (Nebulizer and Heater): Proper gas flow is crucial for efficient desolvation and can help to mitigate the effects of non-volatile matrix components.
-
Source Temperature: Optimize for efficient solvent evaporation without causing thermal degradation of the analyte.
-
Summary of Key Recommendations
| Strategy | Rationale | Primary Target |
| Thorough Sample Preparation (SPE/LLE) | Removes the majority of interfering matrix components before they enter the LC-MS system. | Matrix Components |
| UHPLC for Improved Resolution | Separates the analyte from any remaining co-eluting interferences. | Co-eluting Metabolites/Matrix |
| Analyze Fenofibric Acid in Negative Ion Mode | Negative ion mode is often less crowded with interfering species, reducing the likelihood of ion suppression. | Overall Ion Suppression |
| Use a Stable Isotope-Labeled Internal Standard | Compensates for any residual, unavoidable ion suppression by co-eluting with the analyte and experiencing the same matrix effects. | Signal Variability |
By systematically applying these troubleshooting strategies and understanding the underlying principles of ion suppression, you can develop robust and reliable LC-MS/MS methods for the quantitative analysis of fenofibric acid and its esters.
References
-
AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
Cairns, J. R., et al. (2021). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. PubMed. Retrieved from [Link]
-
Cairns, J. R., et al. (2021). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Method of synthesizing fenofibrate.
-
Hegazy, M. A., et al. (2014). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. Retrieved from [Link]
-
Hegazy, M. A., et al. (2014). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. Retrieved from [Link]
-
Krishnaji Rao, B., et al. (2017). SIMULTANEOUS DETERMINATION OF ATORVASTATIN, EZETIMIBE AND FENOFIBRATE IN TABLETS BY PLANAR CHROMATOGRAPHY WITH CONFORMATION BY E. IJRPC. Retrieved from [Link]
-
Kruve, A., & Giles, K. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Mallett, C. R., & Lu, Z. (2005). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. ResearchGate. Retrieved from [Link]
-
Pól, J., & Hrádková, P. (2011). LC-MS Analysis and Environmental Risk of Lipid Regulators. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Retrieved from [Link]
-
Yan, Z., et al. (2010). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. NIH. Retrieved from [Link]
-
Yan, Z., et al. (2011). LC-MS/MS chromatographs of metabolites of fenofibrate newly identified... ResearchGate. Retrieved from [Link]
-
Zhang, N., & Yang, J. (2015). Study of sample preparation influence on bacterial lipids profile in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Retrieved from [Link]
Sources
Technical Support Center: Method Robustness Testing for Fenofibrate Impurity Analysis
Welcome to the technical support center for Fenofibrate impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analytical method robustness testing. Here, we move beyond mere procedural steps to explain the underlying scientific principles, helping you anticipate, troubleshoot, and resolve common issues encountered during your experiments. Our goal is to empower you with the expertise to ensure your analytical methods are reliable, transferable, and compliant with regulatory expectations.
Section 1: The 'Why' Behind Robustness Testing
Before diving into troubleshooting, it's critical to understand the purpose of a robustness study. As defined by the International Council for Harmonisation (ICH) Q2(R1) guideline, robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2][3] This isn't just a regulatory checkbox; it's the ultimate stress test for your method, providing an indication of its reliability during normal usage and, crucially, when transferred between different labs, instruments, or analysts.
A failure in robustness testing signals that your method is too sensitive to minor operational shifts, which can lead to out-of-specification (OOS) results, batch failures, and significant project delays. By identifying these sensitivities early, you can build a more resilient and defensible analytical method.
Section 2: Core Experimental Protocol for Fenofibrate Impurity Analysis
A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Fenofibrate and its related compounds forms the basis of our discussion. The following protocol is a synthesis of common methods, including those aligned with the United States Pharmacopeia (USP).[4][5]
Baseline HPLC Protocol
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (acidified to pH ~2.5 with Phosphoric Acid) in a ratio of approx. 70:30 (v/v)[4] |
| Flow Rate | 1.0 mL/min[4][6] |
| Detection Wavelength | 286 nm[4][6] |
| Column Temperature | Ambient or controlled at 25 °C[6] |
| Injection Volume | 10-20 µL |
| Diluent | Mobile Phase |
This method is designed to separate Fenofibrate from its key impurities, such as Fenofibric acid (a primary degradation product) and other related compounds specified in pharmacopeias.[4][6]
Section 3: Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter during the robustness study for the Fenofibrate impurity method.
FAQ 1: My retention times are shifting significantly when I vary the mobile phase composition. Why is this happening and what is an acceptable limit?
Answer:
This is one of the most common observations during robustness testing. Retention time (RT) shifts are expected when you alter the mobile phase composition, as this directly impacts the elution strength of the solvent.
-
Causality: In RP-HPLC, increasing the proportion of the organic solvent (Acetonitrile, in this case) will decrease the retention time of Fenofibrate and its impurities because they are relatively non-polar and will have a weaker affinity for the stationary phase. Conversely, decreasing the acetonitrile percentage will increase retention times.
-
Troubleshooting Steps:
-
Verify the Change: Ensure the variation you introduced (e.g., ±2% change in Acetonitrile) was prepared accurately. For a 70:30 ratio, this means testing 68:32 and 72:28.
-
System Suitability Check: The most critical parameter is not the absolute retention time, but the resolution between adjacent peaks, particularly between the main Fenofibrate peak and its closest eluting impurity. The USP often requires a resolution of not less than 1.5 or 2.0.[4][5]
-
Evaluate Impact: Does the RT shift cause any peak to co-elute with another or with the solvent front? As long as all specified impurities are baseline resolved and system suitability criteria (like resolution and tailing factor) are met, the shift itself is not a failure.
-
-
Field Insight: Document the observed shifts meticulously. This information is invaluable for defining the method's operational limits. A typical acceptance criterion for robustness is that resolution between critical pairs remains >2.0 and the tailing factor for the Fenofibrate peak remains between 0.9 and 1.5.[5]
FAQ 2: I've slightly changed the pH of the mobile phase buffer (e.g., ±0.2 units), and now my Fenofibric acid peak is tailing badly. What's going on?
Answer:
This issue points directly to the ionization state of an analyte. Fenofibric acid, a key degradation product, contains a carboxylic acid functional group.[6]
-
Causality: The pKa of Fenofibric acid's carboxylic group is around 3-4. The baseline method uses a mobile phase pH of ~2.5 to ensure this group is fully protonated (non-ionized). In its neutral form, it interacts well with the C18 stationary phase, resulting in a sharp, symmetrical peak. When you raise the pH, even slightly, you approach the pKa. A portion of the Fenofibric acid molecules will become ionized (negatively charged). This mixture of ionized and non-ionized forms interacting with the stationary phase at different rates is a classic cause of peak tailing.
-
Troubleshooting & Visualization:
-
Confirm pH: Double-check the pH of the mobile phase you prepared.
-
Assess Impact: A tailing factor greater than 2.0 is generally unacceptable. This can severely impact the accuracy of integration and quantification of the impurity.
-
Corrective Action: This result indicates that the mobile phase pH is a critical parameter that must be strictly controlled. Your robustness study has successfully identified a method sensitivity. The method should specify a tight pH control range (e.g., pH 2.5 ± 0.1).
-
Below is a diagram illustrating the relationship between pH, analyte ionization, and peak shape.
Caption: Impact of mobile phase pH on the peak shape of an acidic impurity.
FAQ 3: My resolution between two closely eluting impurities dropped below the acceptance criteria when I increased the flow rate. How do I fix this?
Answer:
Changes in flow rate directly affect chromatographic efficiency and, consequently, resolution.
-
Causality: Increasing the flow rate reduces the time analytes spend interacting with the stationary phase. This leads to shorter retention times but also less time for separation to occur, resulting in broader peaks (lower plate count) and decreased resolution. While modern UHPLC systems can handle higher flow rates more efficiently, traditional HPLC systems are more sensitive to this parameter.
-
Troubleshooting Steps:
-
Parameter Range: A typical robustness test varies the flow rate by ±10%.[7] For a 1.0 mL/min method, this means testing at 0.9 and 1.1 mL/min.
-
System Pressure Check: Ensure that the increased flow rate does not cause the system pressure to exceed the column's or instrument's maximum limit.
-
Re-evaluate and Refine: If a 10% increase in flow rate causes a resolution failure, the method is not robust to this change. You have two options:
-
Tighten the Method's Operating Range: Specify a narrower allowable flow rate in the final method (e.g., 1.0 ± 0.05 mL/min).
-
Optimize the Baseline Method: The initial method may not have been fully optimized. Consider improving the baseline separation by slightly decreasing the mobile phase strength or using a longer column to build in more "safety margin" for resolution.
-
-
-
Field Insight: This is a classic trade-off between analysis speed and separation quality. The robustness study defines the boundaries of this trade-off.
The overall workflow for a robustness study can be visualized as follows:
Caption: General workflow for conducting a method robustness study.
Section 4: Summary of Robustness Parameters and Acceptance Criteria
The following table summarizes typical parameters to investigate for the Fenofibrate impurity method and common acceptance criteria.
| Parameter | Nominal Value | Variation Range | Key Acceptance Criteria | Potential for Failure |
| Mobile Phase Composition | 70% Acetonitrile | ± 2% absolute (68% to 72%) | Resolution between critical pairs > 2.0; RRT remains consistent. | High |
| Mobile Phase pH | 2.5 | ± 0.2 units | Tailing factor for Fenofibric acid < 1.8; Resolution > 2.0. | High |
| Column Temperature | 25 °C | ± 5 °C | Retention times will shift, but peak order and resolution must be maintained. | Medium |
| Flow Rate | 1.0 mL/min | ± 10% (0.9 to 1.1 mL/min) | Resolution between critical pairs > 2.0; System pressure within limits. | Medium |
| Detection Wavelength | 286 nm | ± 2 nm | Signal-to-noise ratio for impurities remains acceptable; No significant change in relative peak areas. | Low |
Note: Acceptance criteria should be pre-defined in your validation protocol and justified based on the method's intended purpose.
Section 5: Final Recommendations
-
Document Everything: Every deviation, no matter how small, and every result must be meticulously documented. This documentation is your proof of a robust method.
-
Use a System Suitability Test (SST): Before each sequence of robustness runs, ensure the system is performing correctly under the nominal conditions. The SST is your daily health check for the analytical system.[8]
-
One Change at a Time: Unless you are using a formal Design of Experiments (DoE) approach, adhere to the "one-factor-at-a-time" (OFAT) principle to clearly identify which parameter causes an effect.[9]
By systematically challenging your method and understanding the chemical principles behind the observations, you can build a truly robust analytical procedure for Fenofibrate impurity analysis that will stand up to the rigors of routine use and regulatory scrutiny.
References
- Satish Y Gabhe, et al.
- Lacroix, P. M., et al. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis.
- Salama, F. M., et al. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC.
- Ermer, J., & Ploss, H. J. INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS.
- USP method - Fenofibrate using Purospher STAR columns. Merck Millipore.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Fenofibr
- Robustness in Analytical Methods Outlined. Pharmaceutical Technology.
- ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. uspnf.com [uspnf.com]
- 6. phmethods.net [phmethods.net]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. pharmtech.com [pharmtech.com]
Overcoming poor solubility of fenofibric acid esters in mobile phase
Introduction: Fenofibric acid, the active metabolite of fenofibrate, and its related ester prodrugs are crucial in managing dyslipidemia.[1] However, their analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently complicated by their inherent poor aqueous solubility. Fenofibric acid is a lipophilic weak acid, making its solubility highly dependent on pH.[2] Its ester precursors are even more non-polar. This guide provides in-depth troubleshooting advice and foundational knowledge to help researchers overcome solubility-related challenges, ensuring robust and reproducible analytical methods.
Troubleshooting Guide: Common Solubility-Related Issues
This section addresses specific chromatographic problems that often stem from poor analyte solubility in the mobile phase or sample diluent.
Question 1: "I'm observing significant peak tailing and/or broad peaks for my fenofibric acid analysis. What's the cause and how can I fix it?"
Answer:
Peak tailing is one of the most common symptoms of solubility issues. It can compromise resolution and lead to inaccurate quantification.[3]
Root Causes & Solutions:
-
Cause A: Secondary Interactions & Insufficient Mobile Phase pH Control (for Fenofibric Acid)
-
Explanation: Fenofibric acid has a pKa of approximately 4.0.[4] If the mobile phase pH is too close to this pKa, the molecule can exist in both its ionized (more polar) and non-ionized (less polar) forms during its transit through the column. This dual-state interaction with the stationary phase leads to peak tailing. The non-ionized form is also less soluble in highly aqueous mobile phases, which can exacerbate the problem.
-
Solution: Adjust and buffer the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.
-
To increase retention and solubility in the organic portion: Lower the pH to ~2.5. At this pH, the carboxylic acid is fully protonated, leading to more predictable hydrophobic interactions. The USP method for fenofibrate assay, for instance, uses a mobile phase of acetonitrile and water acidified to a pH of 2.5.[1]
-
To decrease retention and improve aqueous solubility: Increase the pH to >6.0. This will deprotonate the carboxylic acid, making the molecule more polar and more soluble in the aqueous portion of the mobile phase.
-
-
-
Cause B: Analyte Precipitation in the Mobile Phase
-
Explanation: Fenofibrate and its esters are highly non-polar. If the mobile phase contains too high a percentage of water, the compound can precipitate out of solution as it mixes with the mobile phase at the head of the column. This leads to broad, tailing peaks and can eventually cause column blockage.[3]
-
Solution: Increase the percentage of organic modifier (e.g., acetonitrile or methanol) in your mobile phase. Published methods for fenofibrate often use high organic content, such as 60-70% acetonitrile.[5][6] If you are running a gradient, ensure the starting percentage of the organic solvent is high enough to keep the analyte dissolved.
-
-
Cause C: Sample Solvent Mismatch
-
Explanation: This is a critical and often overlooked issue. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, the analyte can precipitate when injected. The mobile phase is too weak to immediately dissolve the concentrated band of analyte at the column inlet, causing distorted peak shapes.[7]
-
Solution: As a best practice, always try to dissolve your sample in the initial mobile phase. If the analyte is not soluble enough in the mobile phase to prepare a stock solution, use the minimum amount of a stronger solvent (like 100% acetonitrile) for the stock and then make all subsequent dilutions with the mobile phase.
-
| Parameter | Troubleshooting Action | Rationale |
| Mobile Phase pH (Fenofibric Acid) | Adjust pH to < 2.5 or > 6.0. Ensure adequate buffering. | Suppresses or ensures complete ionization to prevent mixed-mode interactions. |
| Organic Content | Increase the percentage of Acetonitrile/Methanol. | Increases the mobile phase's solvating power for lipophilic analytes. |
| Sample Diluent | Prepare sample in the initial mobile phase composition. | Prevents on-column precipitation and ensures proper peak focusing. |
Question 2: "My chromatogram shows split peaks for all analytes. Is this a solubility problem?"
Answer:
While severe solubility issues can contribute, split peaks affecting all compounds in the chromatogram often point to a physical or mechanical problem at the head of the column.[8]
Root Causes & Solutions:
-
Primary Cause: Column Void or Blockage
-
Explanation: A void (a physical gap in the packing material) at the column inlet or a partially blocked inlet frit can cause the sample band to be distributed unevenly onto the stationary phase, resulting in a split or distorted peak.[8] This can be caused by pressure shocks or the accumulation of particulate matter from samples or the mobile phase.[3]
-
Solution:
-
Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction to a waste container. This can often dislodge particulates from the inlet frit.[3]
-
Install a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch particulates and strongly retained sample components, protecting the primary column.[8]
-
Replace the Column: If backflushing does not resolve the issue, the column bed may be irreversibly damaged, and the column should be replaced.[3]
-
-
-
Contributing Factor: Sample Overload/Precipitation
-
Explanation: Injecting a sample at a concentration that exceeds its solubility limit in the mobile phase can cause it to crash out at the column inlet. This precipitation can quickly block the frit, leading to the issues described above.
-
Solution: Confirm the solubility of your ester in the mobile phase. Try injecting a more dilute sample to see if the peak shape improves.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of fenofibric acid I should be aware of? A1: Fenofibric acid is a weak acid with a pKa around 4.0 and a high partition coefficient (logP ≈ 3.85-5.2), indicating it is very lipophilic (poorly water-soluble).[4][2] Its solubility in aqueous media is highly pH-dependent, increasing significantly at pH values above its pKa as it forms the more soluble carboxylate anion.[4][9]
Q2: What is a good starting mobile phase for a fenofibric acid ester method development? A2: A good starting point for reversed-phase analysis on a C18 column would be a mobile phase consisting of Acetonitrile and water (acidified with 0.1% phosphoric or formic acid to a pH of 2.5-3.0) in a 70:30 (v/v) ratio.[1][5] Acetonitrile is often preferred over methanol as it is a stronger organic solvent and can provide better peak shapes for hydrophobic compounds.
Q3: Can I increase the column temperature to improve solubility? A3: Yes, increasing the column temperature (e.g., to 35-40°C) can be a useful strategy. It can modestly increase the solubility of your analyte in the mobile phase and also lowers the mobile phase viscosity. This reduction in viscosity leads to lower backpressure and can improve chromatographic efficiency. However, be mindful of the stability of your analyte at elevated temperatures.
Q4: My sample is only soluble in 100% DMSO or DMF. Can I inject this directly? A4: Injecting samples dissolved in 100% strong, non-volatile solvents like DMSO or DMF is highly discouraged in reversed-phase HPLC. These solvents are much stronger than typical mobile phases and will cause severe peak distortion. Furthermore, they can be immiscible with high-aqueous mobile phases and may not be easily flushed from the column. If you must use them for initial stock preparation, ensure the final injection solution is diluted at least 10-fold with your mobile phase.
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility-related peak shape problems.
Caption: Troubleshooting workflow for peak shape issues.
Key Experimental Protocol: Mobile Phase Optimization for a Fenofibric Acid Ester
This protocol outlines a systematic approach to developing a mobile phase that ensures the solubility and successful chromatography of a poorly soluble fenofibric acid ester.
Objective: To find an optimal isocratic mobile phase composition that yields a sharp, symmetric peak with an appropriate retention time (k' between 2 and 10).
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water
-
Phosphoric acid or Formic acid
-
Fenofibric acid ester standard
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Initial Scouting - Solvent Selection & Strength:
-
Prepare three mobile phases:
-
MP-A: 70% Acetonitrile / 30% Water (0.1% Phosphoric Acid, pH ≈ 2.5)
-
MP-B: 80% Acetonitrile / 20% Water (0.1% Phosphoric Acid, pH ≈ 2.5)
-
MP-C: 70% Methanol / 30% Water (0.1% Phosphoric Acid, pH ≈ 2.5)
-
-
Prepare a dilute standard (e.g., 10 µg/mL) of the ester, dissolving it in the respective mobile phase for each run.
-
Equilibrate the column with MP-A for at least 15 minutes.
-
Inject the standard and record the chromatogram. Note the retention time, peak shape (tiling factor), and backpressure.
-
Repeat the equilibration and injection for MP-B and MP-C.
-
-
Analysis of Scouting Runs:
-
Compare MP-A and MP-B: This evaluates the effect of organic solvent strength. If the peak elutes too early with MP-B, the optimal ACN percentage is likely between 70% and 80%. If it elutes too late with MP-A, the optimum is below 70%.
-
Compare MP-A and MP-C: This evaluates the solvent type. Acetonitrile and methanol offer different selectivities. Observe which solvent provides a better peak shape. ACN is generally a stronger eluent than MeOH for reversed-phase HPLC.
-
-
Fine-Tuning the Mobile Phase Composition:
-
Based on the scouting runs, choose the best organic solvent (ACN or MeOH).
-
Systematically adjust the organic/aqueous ratio in 2-5% increments to achieve the target retention factor (k'). For example, if 70% ACN gave a k' of 12 and 80% ACN gave a k' of 3, you might test 75% ACN.
-
For each new composition, ensure the system is fully equilibrated before injecting the sample.
-
-
Final Method Verification:
-
Once the optimal mobile phase is determined, perform multiple replicate injections to confirm the reproducibility of retention time, peak area, and peak shape. The system suitability requirements should be met (e.g., tailing factor < 1.5, %RSD of peak area < 2.0%).
-
References
-
Shaheen begum, et al. (2022). Method Development And Validation For Fenofibrate By RP-HPLC Method. Indo American Journal of Pharmaceutical Sciences, 09(10). [Link]
-
Al-khedairy, E. B., et al. (2021). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Drug Design, Development and Therapy, 15, 2287–2297. [Link]
-
Fahmi, M. Z., & Utomo, A. B. (2021). Solubility data of fenofibric acid, physical mixture and multicomponent crystal. Data in Brief, 38, 107389. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Fenofibric Acid and Fenofibrate on Primesep 200 column. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
ResearchGate. (PDF) Development and Validation for the Estimation of Fenofibrate in Pharmaceutical Dosage form by Reversed-phase High-performance Liquid Chromatography. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Fahmi, M. Z., et al. (2025). improved solubility novel multicomponent crystals of fenofibric acid-acetylsalisylic. Medical Sains : Jurnal Ilmiah Kefarmasian, 10(1), 89-98. [Link]
-
PubChem. Fenofibric Acid. National Center for Biotechnology Information. [Link]
-
Stoll, D. R. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe, 33(9), 458-463. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7). [Link]
-
Snyder, L. R., & Dolan, J. W. (2013). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. Journal of Chromatography A, 1307, 51-60. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Shimadzu. Abnormal Peak Shapes. [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. [Link]
-
Agilent. (2019). Best Practices for Efficient Liquid Chromatography (LC) Operations. [Link]
-
Gandhi, S., et al. (2021). Development and validation of reverse phase-high performance liquid chromatography assay method for estimation of fenofibrate in tablet dosage form prepared using crystallo- co-agglomerates of the drug. Malaysian Journal of Pharmaceutical Sciences, 19(1), 19–28. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. researchgate.net [researchgate.net]
- 7. halocolumns.com [halocolumns.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Fenofibric acid | 42017-89-0 [chemicalbook.com]
Technical Support Center: Managing Contamination in Fenofibric Acid Ester Synthesis
Welcome to the Technical Support Center for Fenofibric Acid derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with Fenofibric Acid and its esters, such as the active pharmaceutical ingredient (API) Fenofibrate. The control of impurities is not merely a regulatory hurdle but a fundamental component of ensuring the safety and efficacy of a drug substance.[1][2]
This document provides in-depth, field-proven insights into common contamination issues, with a specific focus on the process-related impurity Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (CAS 1797121-54-0). We will move beyond simple procedural lists to explain the causality behind impurity formation and provide robust, self-validating protocols to help you mitigate these challenges in your laboratory.
Section 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses common initial queries researchers face during the synthesis of Fenofibric Acid esters.
Q1: What exactly is Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, and why is it a critical impurity?
A: Fenofibric Acid 1-Carboxyl-1-methylethyl Ester is a process-related impurity that can be considered a "dimeric" species formed from two molecules of Fenofibric Acid. Structurally, it's where the carboxyl group of one Fenofibric Acid molecule forms an ester bond with the hydroxyl group of the isobutyric acid moiety of a second molecule. Its presence is a direct indicator of suboptimal reaction conditions. As an uncharacterized and unintended molecular entity, it must be controlled to very low levels (<0.10% as per ICH guidelines) to ensure the purity, safety, and predictable therapeutic action of the final API.[1] The identification and control of such impurities are mandatory for regulatory approval.[1][2]
Q2: In which synthetic step is this impurity most likely to form?
A: This impurity typically forms during the esterification of Fenofibric Acid. A common synthesis route for Fenofibrate involves the reaction of a Fenofibric Acid salt with an isopropyl halide.[1] If Fenofibric Acid is not fully converted to its salt or if reaction conditions promote side reactions, unreacted Fenofibric Acid can compete with the desired alcohol and lead to the formation of this and other related impurities.
Q3: What are the primary root causes for the formation of process-related impurities in Fenofibrate synthesis?
A: Impurity generation is multifactorial. The primary causes include:
-
Unreacted Starting Materials: Incomplete conversion of precursors like 4-chloro-4'-hydroxybenzophenone or Fenofibric Acid.[1]
-
Side Reactions: Competing reaction pathways, such as the self-esterification of Fenofibric Acid, leading to dimeric impurities.[1]
-
Degradation: Hydrolysis of the final ester product back to Fenofibric Acid, especially during work-up or under non-neutral pH conditions.[3]
-
Reagent Quality: The presence of isomeric impurities in starting materials or reactive contaminants in solvents and reagents.[1]
Q4: What is the most effective analytical method for detecting Fenofibric Acid 1-Carboxyl-1-methylethyl Ester and other related substances?
A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method.[4] A well-developed HPLC method can effectively separate the main API (e.g., Fenofibrate) from its key impurities, including Fenofibric Acid and higher molecular weight species like the target dimeric ester. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for identifying unknown peaks based on their mass-to-charge ratio.[5]
Section 2: In-Depth Troubleshooting Guides
This section provides structured solutions to specific contamination challenges encountered during synthesis.
Guide 1: Issue - High Levels of Dimeric Impurity (Fenofibric Acid 1-Carboxyl-1-methylethyl Ester)
-
Symptom: An unknown peak is observed in the HPLC chromatogram at a higher retention time than the main product, with a mass corresponding to C₂₁H₂₁ClO₆ (404.85 g/mol ).
-
Potential Cause & Mechanistic Explanation: This impurity arises from a side reaction where the carboxylate anion of Fenofibric Acid acts as a nucleophile, attacking an activated intermediate of another Fenofibric Acid molecule. This is often exacerbated by:
-
Inadequate Activation of the Alkylating Agent: If the isopropyl halide (or other alkylating agent) is not sufficiently reactive, it allows time for the Fenofibric Acid salt to engage in alternative reaction pathways.
-
Localized High Concentrations: Poor mixing or slow addition of reagents can create localized areas of high Fenofibric Acid concentration, favoring self-reaction.
-
Presence of Coupling Agents: If carbodiimide-based coupling agents (e.g., DCC, EDC) are used for esterification, they can form a highly reactive O-acylisourea intermediate with Fenofibric Acid. This intermediate is highly susceptible to nucleophilic attack by another molecule of Fenofibric Acid.
-
-
Preventative & Corrective Actions Protocol:
-
Ensure Complete Salt Formation: Before adding the alkylating agent (e.g., isopropyl bromide), ensure the Fenofibric Acid is fully converted to its salt (e.g., potassium or sodium salt) by using a slight excess of a suitable base (e.g., K₂CO₃). This minimizes the presence of the free carboxylic acid.
-
Control Reagent Stoichiometry: Use a controlled excess (typically 1.2-1.5 equivalents) of the alkylating agent to ensure it outcompetes any potential self-reaction pathways.
-
Optimize Temperature and Addition Rate: Maintain a consistent and moderate reaction temperature (e.g., 60-80°C). Add the alkylating agent slowly and sub-surface to avoid localized concentration gradients.
-
Purification Strategy: If the impurity has already formed, it can typically be removed through recrystallization. Due to its higher molecular weight and different polarity, it will likely have different solubility properties than the desired product. Column chromatography is also a viable, albeit less scalable, option.
-
Guide 2: Issue - Significant Unreacted Fenofibric Acid in Final Product
-
Symptom: A prominent peak in the HPLC chromatogram matches the retention time of the Fenofibric Acid reference standard.
-
Potential Cause & Mechanistic Explanation: This is one of the most common process impurities.
-
Incomplete Reaction: Insufficient reaction time, temperature, or amount of alkylating agent.
-
Base Stoichiometry: An inadequate amount of base will result in incomplete formation of the Fenofibric Acid salt, which is the reactive nucleophile for the esterification.
-
Hydrolysis during Work-up: The desired ester product can hydrolyze back to Fenofibric Acid if exposed to strong acidic or basic aqueous conditions for a prolonged period, especially at elevated temperatures.[6][7]
-
-
Troubleshooting Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to monitor the reaction to completion. Do not proceed to work-up until the starting material is consumed.
-
Base and Reagent Quality: Ensure the base (e.g., potassium carbonate) is anhydrous and of high purity. Use a fresh, high-quality alkylating agent.
-
Controlled Work-up: When quenching the reaction, use dilute acid or base and maintain a low temperature. Minimize the time the product spends in the aqueous phase. Neutralize the solution promptly before extraction.
-
Purification: Unreacted Fenofibric Acid can be effectively removed by performing a basic wash (e.g., with a dilute sodium bicarbonate solution) during the extractive work-up. The acidic impurity will be extracted into the aqueous basic layer, leaving the neutral ester product in the organic layer.
-
Section 3: Key Experimental Protocols
These protocols are designed to be self-validating by incorporating in-process controls and analytical checkpoints.
Protocol 1: Optimized Synthesis of Fenofibrate with Minimized Impurity Formation
This protocol details the esterification of Fenofibric Acid, a critical step where impurities often form.
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add Fenofibric Acid (1.0 eq) and a suitable solvent such as acetone or acetonitrile (10 volumes).
-
Salt Formation: Add finely powdered anhydrous Potassium Carbonate (1.5 eq). Stir the slurry vigorously at room temperature for 30 minutes. Causality: Using a slight excess of a fine, anhydrous base ensures rapid and complete conversion to the potassium salt, which is crucial for preventing side reactions.
-
Alkylation: Begin heating the mixture to a gentle reflux (~60°C). Slowly add Isopropyl Bromide (1.3 eq) dropwise over 30-45 minutes. Causality: Slow addition prevents temperature spikes and ensures the alkylating agent reacts with the Fenofibric acid salt rather than degrading.
-
Reaction Monitoring (Self-Validation): After 4-6 hours of reflux, take a small aliquot of the reaction mixture, quench it with water, extract with ethyl acetate, and spot on a TLC plate (e.g., 3:7 Ethyl Acetate:Hexane). The disappearance of the Fenofibric Acid spot indicates reaction completion. An HPLC check is recommended for quantitative assessment.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil/solid in a suitable solvent like ethyl acetate. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove residual Fenofibric Acid), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Recrystallize from a suitable solvent system (e.g., isopropanol or ethanol/water) to obtain pure Fenofibrate.
-
Final Analysis: Analyze the final product by HPLC to confirm purity (>99.5%) and ensure all specified impurities are below the required thresholds.
Protocol 2: RP-HPLC Method for Purity Analysis
This method is designed to separate Fenofibrate from Fenofibric Acid and the dimeric impurity.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (pH adjusted to 2.5 with phosphoric acid) in a 70:30 v/v ratio.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 286 nm[4]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
System Suitability (Self-Validation): Prepare a resolution solution containing Fenofibrate, Fenofibric Acid, and an isolated sample of the dimeric impurity. The resolution between the Fenofibrate and Fenofibric Acid peaks should be ≥ 2.0.
-
Expected Elution Order: Fenofibric Acid (most polar) -> Fenofibrate -> Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (least polar).
Section 4: Visual Guides & Data
Diagrams
Data Table: Common Impurities in Fenofibrate Synthesis
| Impurity Name | Structure / Type | Typical Relative Retention Time (RRT) vs. Fenofibrate | Potential Root Cause |
| Fenofibric Acid | Starting Material / Degradant | ~0.4 - 0.6 | Incomplete reaction; hydrolysis |
| 4-Chloro-4'-hydroxybenzophenone | Starting Material | ~0.7 - 0.8 | Incomplete initial reaction |
| Fenofibric Acid Methyl/Ethyl Ester | Transesterification Product | ~0.9 or ~1.1 | Use of alcohol solvents (Methanol/Ethanol) |
| Fenofibric Acid 1-Carboxyl-1-methylethyl Ester | Dimeric Impurity | > 1.5 | Self-reaction of Fenofibric Acid |
| Fenofibric Acid Anhydride | Dimeric Impurity | > 1.5 | Dehydration side reaction |
Section 5: References
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [Link]
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. SciELO. [Link]
-
Fenofibrate-impurities. Pharmaffiliates. [Link]
-
Fenofibric acid polymorphs; methods of making; and methods of use thereof. Google Patents.
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. [Link]
-
The biochemical pharmacology of fenofibrate. PubMed. [Link]
-
Fenofibrate. PubChem. [Link]
-
Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. ResearchGate. [Link]
-
Fenofibrate Impurities. SynZeal. [Link]
-
LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. AKJournals. [Link]
-
Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. ACS Publications. [Link]
-
Fenofibrate Impurity A. Axios Research. [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. ResearchGate. [Link]
-
Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. W.R. Grace. [Link]
-
A Comprehensive Review on the Drug: Fenofibrate. ResearchGate. [Link]
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Lat. Am. J. Pharm.[Link]
-
Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]
-
Fenofibrate EP Impurities & USP Related Compounds. SynThink. [Link]
Sources
Validation & Comparative
A Comparative Guide: HPLC vs. UPLC for Fenofibrate Impurity Profiling
In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug substances. Fenofibrate, a widely prescribed lipid-lowering agent, is no exception. Its synthesis and degradation can result in a spectrum of related compounds that must be rigorously monitored.[1][2] This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the impurity profiling of fenofibrate. Through a detailed examination of experimental protocols and performance metrics, we will elucidate the practical advantages and causal factors that drive the choice between these technologies in a modern analytical laboratory.
The Analytical Challenge: Understanding Fenofibrate and Its Impurities
Fenofibrate, chemically known as isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, can harbor impurities stemming from its manufacturing process or degradation pathways.[1][3] These can include starting materials, by-products, and degradation products formed under conditions of stress like heat, light, or hydrolysis.[2] The accurate separation and quantification of these impurities, often structurally similar to the active pharmaceutical ingredient (API), are critical for regulatory compliance and product quality.
Key impurities listed in major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) include, but are not limited to:
-
Fenofibric Acid (Impurity B): A primary degradation product resulting from the hydrolysis of the ester group.[4][5]
-
Fenofibrate Related Compound A: (4-chlorophenyl)(4-hydroxyphenyl)methanone.
-
Fenofibrate Related Compound C: A dimeric impurity.[6]
-
Methyl and Ethyl Esters of Fenofibric Acid (Impurities D and E): Process-related impurities.[4]
The challenge for any chromatographic method lies in achieving adequate resolution between fenofibrate and these closely related compounds within a reasonable timeframe.
The Chromatographic Contenders: HPLC and UPLC
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for pharmaceutical analysis, offering robust and reliable separations.[7] It typically utilizes columns packed with particles of 3 to 5 µm in diameter.
Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, employs columns with sub-2 µm particles. This seemingly small change has profound implications for chromatographic performance, governed by the Van Deemter equation, which describes the relationship between linear velocity and plate height. The smaller particle size in UPLC leads to a flatter Van Deemter curve, allowing for the use of higher flow rates without a significant loss in efficiency. This translates to faster analysis times and improved resolution.[8][9]
Head-to-Head Comparison: Performance in Fenofibrate Impurity Profiling
| Performance Metric | HPLC (Based on USP Method) | UPLC (Projected Performance) | Rationale for UPLC Advantage |
| Analysis Time | ~25-30 minutes | ~3-5 minutes | The use of sub-2 µm particles allows for higher optimal linear velocities and shorter column lengths, drastically reducing run times.[8] |
| Resolution | Adequate for pharmacopeial requirements | Superior | The higher efficiency of UPLC columns results in sharper, narrower peaks, leading to better separation of closely eluting impurities.[9][10] |
| Sensitivity | Good | Excellent | Narrower peaks in UPLC lead to a higher concentration of the analyte at the detector, resulting in enhanced sensitivity (lower limits of detection and quantification).[8][11] |
| Solvent Consumption | High | Low | Shorter analysis times and lower flow rates (in some cases) significantly reduce the volume of mobile phase required per analysis, leading to cost savings and a greener footprint.[8] |
| System Pressure | ~1000-3000 psi | ~8000-15000 psi | The smaller particle size in UPLC columns creates higher backpressure, necessitating specialized pumps and instrumentation capable of handling these conditions.[8] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative of typical HPLC and UPLC methods for fenofibrate impurity profiling.
HPLC Method (Based on USP Monograph)
This method is designed for the separation and quantification of known impurities in fenofibrate.
Chromatographic Conditions:
-
Column: L1 packing (C18), 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (acidified with phosphoric acid to a pH of 2.5) in a 70:30 v/v ratio[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 286 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Standard Solution: Prepare a solution of USP Fenofibrate RS and known impurity reference standards in the mobile phase.
-
Test Solution: Dissolve an accurately weighed quantity of the fenofibrate sample in the mobile phase to obtain a known concentration.
UPLC Method (Optimized for Performance)
This method is designed to leverage the advantages of UPLC for faster and more sensitive impurity profiling.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program: A linear gradient from 30% to 90% B over 3 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 286 nm
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
Sample Preparation:
-
Standard Solution: Prepare a solution of USP Fenofibrate RS and known impurity reference standards in a mixture of water and acetonitrile.
-
Test Solution: Dissolve an accurately weighed quantity of the fenofibrate sample in a mixture of water and acetonitrile to obtain a known concentration.
Visualizing the Workflow and Logic
The choice between HPLC and UPLC for fenofibrate impurity profiling can be visualized as a decision tree based on analytical needs.
Caption: Decision workflow for selecting between HPLC and UPLC.
The experimental workflow for impurity profiling, applicable to both techniques, follows a systematic process.
Caption: General experimental workflow for impurity profiling.
Conclusion: Making the Right Choice for Your Laboratory
The choice between HPLC and UPLC for fenofibrate impurity profiling is a decision guided by the specific needs of the laboratory.
-
HPLC remains a robust and reliable workhorse, perfectly suitable for laboratories where throughput is not the primary concern and established, validated methods are preferred. The methodology is well-documented in pharmacopoeias, ensuring regulatory acceptance.
-
UPLC represents the cutting edge of liquid chromatography, offering significant advantages in speed, resolution, and sensitivity.[4][8] For laboratories focused on high-throughput analysis, method development, and achieving the lowest possible detection limits, UPLC is the superior choice. The reduction in solvent consumption also aligns with modern goals of sustainable and cost-effective laboratory operations.
Ultimately, the transition from HPLC to UPLC for fenofibrate impurity profiling is a strategic decision that can lead to substantial gains in laboratory efficiency and analytical performance. This guide serves as a foundational resource for researchers, scientists, and drug development professionals in making that informed choice.
References
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278. Available at: [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved from [Link]
-
Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 83-87. Available at: [Link]
- Nováková, L., Matysová, L., & Solich, P. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908–918.
- United States Pharmacopeial Convention. (2013).
- R., S. S., K., B. S., & Ch., M. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(3), 1435.
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). F0048005 - CRS catalogue. Retrieved from [Link]
-
SynZeal. (n.d.). Fenofibrate Impurities. Retrieved from [Link]
- Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AMSbiopharma.
- International Journal of Innovative Research and Technology. (n.d.).
- Begum, S., et al. (2022). method development and validation for fenofibrate by rp-hplc method. IAJPS, 09(10), 525-533.
- European Pharmacopoeia. (2023).
- Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343.
- ResearchGate. (n.d.).
- Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. (2014). Indo American Journal of Pharmaceutical Research, 4(1), 534-540.
- USP-NF. (2025).
- Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
- BGP Pharma ULC. (2017).
- Lacroix, P. M., et al. (1998). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of pharmaceutical and biomedical analysis, 18(3), 383–401.
Sources
- 1. iajps.com [iajps.com]
- 2. phmethods.net [phmethods.net]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scribd.com [scribd.com]
- 6. uspnf.com [uspnf.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. ijirt.org [ijirt.org]
- 11. waters.com [waters.com]
A Senior Scientist's Guide to Validating a Stability-Indicating Method for Fenofibrate
In the landscape of pharmaceutical development, ensuring the stability and integrity of a drug substance is not merely a regulatory hurdle; it is a fundamental pillar of patient safety and product efficacy. Fenofibrate, a widely prescribed lipid-lowering agent, is no exception. Its molecular structure is susceptible to degradation under various environmental conditions, potentially leading to loss of potency and the formation of unknown, potentially harmful impurities.
This guide provides a comprehensive comparison of analytical methodologies and a detailed walkthrough of the validation process for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for fenofibrate. The narrative is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, offering field-proven insights into the causality behind experimental choices to ensure a robust and reliable analytical procedure.
Comparative Analysis of Analytical Alternatives
While several techniques can be employed for the analysis of fenofibrate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant choice due to its high resolving power, sensitivity, and specificity. High-Performance Thin-Layer Chromatography (HPTLC) presents a viable alternative, particularly for less complex mixtures or when high throughput is required.
The choice of method is a critical decision driven by the intended purpose. For stability testing, the method's ability to separate the active pharmaceutical ingredient (API) from all potential degradation products is paramount.
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 | HPTLC Method |
| Stationary Phase | C18 Column (250 x 4.6 mm, 5 µm)[1] | Phenyl Column (250 x 4.6 mm, 5 µm)[2][3][4] | Silica gel 60F254 plates[5] |
| Mobile Phase | Acetonitrile:Acetate Buffer (pH 5.0) (95:5 v/v)[1] | Methanol:0.1% Phosphoric Acid (60:40 v/v)[2][3][4] | Dichloromethane:Toluene:Methanol (2:6:2 v/v/v)[5] |
| Detection λ | 268 nm[1] | 289 nm[2][3][4] | 287 nm[5] |
| Flow Rate / Development | 1.0 mL/min | 2.0 mL/min | N/A |
| Primary Advantage | Excellent separation using a common C18 phase. | Alternative selectivity with a phenyl column can be useful for resolving closely related impurities. | High throughput, low solvent consumption per sample. |
| Consideration | Buffer preparation adds a step. | Higher flow rate may lead to higher backpressure and solvent consumption. | Lower resolution and sensitivity compared to HPLC. |
Causality Behind the Choices: The C18 column is the workhorse of reversed-phase chromatography, effectively retaining the moderately non-polar fenofibrate molecule. The use of an acetate buffer at pH 5.0 ensures that any acidic degradants, like the primary hydrolytic product fenofibric acid, are in a consistent ionization state, leading to sharp, reproducible peaks.[1] A phenyl column offers a different separation mechanism (π-π interactions), which can be advantageous if standard C18 columns fail to resolve specific degradants from the parent peak.
The Foundation: A Rigorous Forced Degradation Study
Before a method can be validated, it must first be developed to be "stability-indicating." This is proven by subjecting the drug to harsh conditions that force its degradation and then demonstrating that the resulting degradation products do not interfere with the quantification of the parent drug. The objective is to generate a suitable level of degradation (typically 5-20%) to prove separation without completely consuming the parent drug.
The primary degradation pathway for fenofibrate, an ester, is hydrolysis. Under basic conditions, it hydrolyzes to its active metabolite, fenofibric acid (2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoic acid).[2][6][7] Acidic conditions can also cause hydrolysis, sometimes leading to different byproducts.[6][7]
Summary of Typical Forced Degradation Conditions & Results
| Stress Condition | Reagent / Parameters | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl, refluxed for 2-4 hours | Moderate degradation observed. | [6][7] |
| Base Hydrolysis | 0.1 M NaOH, refluxed for 2 hours | Significant degradation observed; fenofibrate is highly unstable in basic conditions. | [1][2][7] |
| Oxidative | 3-30% H₂O₂, room temp, 24 hours | Moderate degradation observed. | [7] |
| Thermal | 70-80°C, 24-48 hours (solid state) | Generally stable. | [1][7] |
| Photolytic | UV light (254 nm) or sunlight exposure | Generally stable. | [1] |
Expert Insight: The instability in basic conditions is expected due to the ester linkage in fenofibrate's structure. This makes the separation of fenofibrate from fenofibric acid the most critical test of the method's specificity. The chromatograms from the forced degradation samples are essential evidence; they must show that the degradant peaks are well-resolved from the fenofibrate peak, proving the method's stability-indicating nature.
A Step-by-Step Guide to Method Validation
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[8][9] The following parameters must be assessed according to ICH Q2(R1) guidelines.[8][9][10]
Caption: Workflow for the validation of a stability-indicating method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
-
Protocol:
-
Inject a blank (diluent) to ensure no interfering peaks at the retention time of fenofibrate.
-
Inject a solution of pure fenofibrate standard.
-
Inject solutions from each of the forced degradation studies (acid, base, oxidative, etc.).
-
-
Acceptance Criteria: The fenofibrate peak must be pure and free from co-elution with any degradation products or excipients. This is often confirmed using a photodiode array (PDA) detector to assess peak purity. The resolution between the fenofibrate peak and the closest eluting degradant peak should be greater than 2.
Linearity & Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[8][11]
-
Protocol:
-
Prepare a series of at least five concentrations of fenofibrate standard solution. A typical range for an assay is 80% to 120% of the target test concentration.[8] One study successfully validated a range of 10-50 µg/mL.[1]
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be > 0.999.
Table: Example Linearity Data
| Concentration (µg/mL) | Average Peak Area |
|---|---|
| 10 | 125430 |
| 20 | 251050 |
| 30 | 376890 |
| 40 | 502120 |
| 50 | 628540 |
| Correlation Coefficient (r²) | 0.9997 [1] |
Accuracy (Recovery)
Accuracy measures the closeness of the test results to the true value.[11] It is typically assessed by a recovery study on a placebo (formulation matrix) spiked with known amounts of the API.
-
Protocol:
-
Prepare samples by spiking a placebo blend with the fenofibrate API at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[6]
Table: Example Accuracy Data
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
|---|---|---|---|
| 80% | 8.0 | 7.95 | 99.4% |
| 100% | 10.0 | 10.08 | 100.8% |
| 120% | 12.0 | 12.05 | 100.4% |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[11]
-
Protocol (Repeatability): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the test concentration) on the same day, with the same analyst and instrument.
-
Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for each set of measurements should be not more than 2.0%.
Table: Example Precision Data
| Parameter | % Assay (n=6) | %RSD |
|---|---|---|
| Repeatability (Day 1 / Analyst 1) | 99.8, 100.1, 99.5, 100.5, 99.9, 100.3 | 0.35% |
| Intermediate Precision (Day 2 / Analyst 2) | 100.5, 100.8, 99.9, 101.0, 100.2, 100.7 | 0.41% |
Detection & Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[9] They are crucial for the analysis of impurities.
-
Protocol: LOD and LOQ are typically calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Example Values: For one validated method, the LOD and LOQ were found to be 0.011 µg/mL and 0.043 µg/mL, respectively.[1]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
-
Protocol:
-
Systematically alter key method parameters one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5°C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze a standard solution under each altered condition and evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria: System suitability parameters should remain within predefined limits, and the assay results should not significantly change. For example, peak asymmetry should remain < 1.5 and resolution > 2.
Conclusion
The validation of a stability-indicating method is a systematic and evidence-based process that underpins the quality control of pharmaceuticals. For fenofibrate, a robust RP-HPLC method capable of separating the parent drug from its primary hydrolytic degradant, fenofibric acid, is essential. By following the structured validation framework of the ICH, researchers and drug development professionals can establish a method that is specific, linear, accurate, precise, and robust. This ensures that the method is fit for its intended purpose: to reliably monitor the stability of fenofibrate, safeguarding product quality and patient health.
References
-
Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 80-86. Available at: [Link]
-
Salama, F. M., et al. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 3, 702-713. Available at: [Link]
-
Salama, F. M., et al. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Shaheen begum, S., et al. (2022). method development and validation for fenofibrate by rp-hplc method. Indo American Journal of Pharmaceutical Sciences, 09(10), 525-533. Available at: [Link]
-
Salama, F. M., et al. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. Available at: [Link]
-
Kalyankar, T. M., et al. (2012). Development and validation of HPTLC method for simultaneous estimation of Fenofibrate and Rosuvastatin in tablet dosage form. International Journal of Pharmaceutical and Phytopharmacological Research, 1(5), 268-272. Available at: [Link]
-
Jain, N., et al. (2011). STABILITY-INDICATING RP-HPLC METHOD FOR ANALYSIS OF FENOFIBRATE IN THE BULK DRUG AND IN A PHARMACEUTICAL DOSAGE FORM. Journal of Pharmaceutical Research, 10(1). Available at: [Link]
-
Dewani, A. P., et al. (2011). Validated HPTLC Method for Estimation of Atorvastatin Calcium and Fenofibrate in Bulk Drug and In Tablets According To ICH Guidelines. ResearchGate. Available at: [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Gabhe, S. Y., et al. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Chromatographia, 78, 551–558. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. phmethods.net [phmethods.net]
- 7. akjournals.com [akjournals.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fenofibric Acid Esters
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Analytical Precision in Lipid Management
Fenofibric acid, the active metabolite of fenofibrate, is a cornerstone in the management of dyslipidemia. Fenofibrate, an ester prodrug, undergoes rapid hydrolysis in the body to yield fenofibric acid, which exerts its therapeutic effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to a cascade of effects on lipid metabolism, including reduced triglycerides and LDL cholesterol, and increased HDL cholesterol. The accurate quantification of fenofibrate and its active metabolite, fenofibric acid, is paramount throughout the drug development lifecycle—from formulation and stability testing to pharmacokinetic and bioequivalence studies.
This guide provides an in-depth comparison of the primary analytical techniques employed for the analysis of fenofibric acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Beyond a simple side-by-side comparison, we will delve into the critical process of cross-validation . Cross-validation is the formal process of demonstrating that two or more distinct analytical methods are comparable and can be used interchangeably to produce reliable and consistent data.[1][2] This is a crucial step when, for example, a robust HPLC-UV method used for routine quality control needs to be compared with a highly sensitive LC-MS/MS method developed for bioanalysis.
Physicochemical Profile and Analytical Nuances
Fenofibrate:
-
Chemical Name: 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, 1-methylethyl ester
-
Molecular Formula: C₂₀H₂₁ClO₄
-
Properties: A neutral, lipophilic molecule.
Fenofibric Acid:
-
Chemical Name: 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid
-
Molecular Formula: C₁₇H₁₅ClO₄
-
Properties: An acidic and less lipophilic molecule compared to its parent ester.[3]
The conversion of the ester (fenofibrate) to the carboxylic acid (fenofibric acid) significantly alters the molecule's polarity. This chemical transformation is the primary analytical consideration. Methods must be capable of separating the parent drug from its active metabolite, especially in stability studies where the degradation of fenofibrate to fenofibric acid is a key parameter to monitor.
Core Analytical Techniques: A Head-to-Head Comparison
The choice of an analytical method is dictated by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the intended application (e.g., quality control vs. bioanalysis).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale: HPLC-UV is a robust and widely used technique for the quantitative analysis of pharmaceuticals. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. For fenofibric acid, the chromophore in its structure allows for sensitive UV detection.
Strengths:
-
Robustness and Reliability: HPLC-UV is a mature technology known for its excellent reproducibility and ruggedness in routine use.
-
Cost-Effectiveness: The instrumentation and operational costs are generally lower compared to mass spectrometry-based methods.[4][5]
-
Ease of Use: Method development and operation are relatively straightforward.
Limitations:
-
Moderate Sensitivity: While suitable for analyzing bulk drug and pharmaceutical formulations, it may lack the sensitivity required for trace-level quantification in biological matrices.
-
Potential for Interference: Co-eluting impurities or matrix components that absorb at the same wavelength can interfere with the analyte peak, compromising accuracy.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[6] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are filtered by a mass analyzer. In tandem MS, a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
Strengths:
-
Exceptional Sensitivity and Selectivity: LC-MS/MS can detect and quantify analytes at very low concentrations (ng/mL to pg/mL), making it the gold standard for bioanalysis.[4][7] The use of MRM minimizes interferences from complex matrices like plasma.
-
Structural Confirmation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, offering a high degree of confidence in its identification.[5]
Limitations:
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting matrix components can adversely affect accuracy and precision.[5] Careful method development and the use of an appropriate internal standard are crucial to mitigate these effects.
-
Higher Cost and Complexity: The instrumentation is more expensive to acquire and maintain, and method development and operation require a higher level of expertise.[4][5]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for method development and validation. It is essential to validate the methods in your laboratory according to the relevant regulatory guidelines (e.g., ICH Q2(R2)).[8][9]
Protocol 1: Validated HPLC-UV Method for Fenofibric Acid in Pharmaceutical Formulations
This method is designed for the quantification of fenofibric acid as a related substance in fenofibrate drug products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (pH adjusted to 2.5 with orthophosphoric acid) (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 286 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution (Fenofibric Acid): Accurately weigh and dissolve an appropriate amount of fenofibric acid reference standard in methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation (Fenofibrate Tablets): a. Weigh and finely powder not fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to 100 mg of fenofibrate and transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of methanol and sonicate for 15 minutes. d. Dilute to volume with methanol and mix well. e. Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. f. Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final theoretical concentration of 100 µg/mL of fenofibrate.
Validation Parameters (as per ICH Q2(R2)):
-
Specificity: Analyze blank, placebo, fenofibric acid standard, and fenofibrate standard to ensure no interference at the retention time of fenofibric acid.
-
Linearity: Establish a calibration curve over a suitable concentration range (e.g., 0.1 - 10 µg/mL) and determine the correlation coefficient (r² > 0.999).
-
Accuracy (% Recovery): Perform recovery studies by spiking known amounts of fenofibric acid into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision (Repeatability and Intermediate Precision): Assess the precision by analyzing multiple preparations of a homogeneous sample at 100% of the target concentration. Express the results as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
Protocol 2: High-Sensitivity LC-MS/MS Method for Fenofibric Acid in Plasma
This method is suitable for pharmacokinetic studies requiring the quantification of fenofibric acid in human plasma.
Chromatographic and Mass Spectrometric Conditions:
-
UHPLC System: Coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions:
-
Fenofibric Acid: Monitor the transition from the precursor ion (m/z 317.1) to a specific product ion.
-
Internal Standard (IS): A stable isotope-labeled fenofibric acid or a structurally similar compound.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Validation Parameters (as per FDA and ICH M10 Guidance): [10]
-
Selectivity and Specificity: Analyze at least six different batches of blank plasma to ensure no interference at the retention times of the analyte and IS.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked plasma samples with the response in a neat solution.
-
Calibration Curve: Prepare a calibration curve in the biological matrix over the expected concentration range (e.g., 10 - 10,000 ng/mL).
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: Assess the extraction efficiency of the sample preparation method.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term at room temperature, and long-term storage).
The Cross-Validation Study: Bridging the Methods
When two different analytical methods are used to generate data for the same study or across different studies, a cross-validation is necessary to ensure the data are comparable and can be pooled or compared.[1][2]
Designing the Cross-Validation Protocol
A well-designed cross-validation study should include:
-
A Clear Objective: Define the purpose of the cross-validation (e.g., to compare a new method against a reference method).
-
Sample Selection:
-
Spiked Quality Control (QC) Samples: Prepare QC samples in the relevant matrix at low, medium, and high concentrations.
-
Incurred Samples: Use actual study samples (if available) that have been previously analyzed by the reference method. The use of incurred samples is highly recommended as they represent the true state of the analyte in the biological matrix.[2]
-
-
Acceptance Criteria: Pre-define the acceptance criteria for the comparison. A common approach is to calculate the percentage difference between the results obtained from the two methods for each sample. The mean percentage difference should be within a pre-specified limit (e.g., ±15% or ±20%).
Statistical Approaches for Comparing Analytical Methods
-
Difference Plots (Bland-Altman Plot): This plot visualizes the agreement between two quantitative measurements by plotting the difference between the two measurements against their average. It helps to identify any systematic bias or outliers.
-
Deming Regression: This is a statistical method that accounts for errors in both the x and y variables, making it more suitable for comparing two analytical methods than standard linear regression.[11]
-
Paired t-test: This can be used to determine if there is a statistically significant difference between the means of the two sets of measurements.
Data Summary and Performance Comparison
The following tables summarize the expected performance characteristics of the HPLC-UV and LC-MS/MS methods for the analysis of fenofibric acid.
Table 1: Comparison of Method Performance Characteristics
| Performance Characteristic | HPLC-UV (for Pharmaceutical Formulations) | LC-MS/MS (for Plasma) |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| Precision (%RSD) | < 2.0% | < 15.0% |
| Limit of Quantitation (LOQ) | ~ 0.1 µg/mL | ~ 10 ng/mL |
| Specificity/Selectivity | Good (dependent on chromatography) | Excellent (due to MRM) |
| Cost | Lower | Higher |
| Throughput | Moderate | High (with UHPLC) |
Table 2: Cross-Validation Results Summary (Hypothetical Data)
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) | % Difference |
| QC Low | 0.52 | 0.55 | +5.8% |
| QC Medium | 5.10 | 4.95 | -3.0% |
| QC High | 9.85 | 10.20 | +3.5% |
| Incurred Sample 1 | 2.34 | 2.41 | +3.0% |
| Incurred Sample 2 | 7.89 | 7.65 | -3.0% |
| Mean % Difference | +1.26% |
In this hypothetical example, the mean percentage difference is well within the typical acceptance criterion of ±15%, indicating that the two methods provide comparable results.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the analytical methods and the logical flow of the cross-validation process.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: Cross-Validation Logical Flow.
Conclusion: Selecting the Right Method for the Right Application
The choice between HPLC-UV and LC-MS/MS for the analysis of fenofibric acid is not a matter of one method being universally "better" than the other. Instead, it is a decision based on the specific analytical requirements.
-
HPLC-UV is the workhorse for routine quality control of fenofibrate drug products, offering robustness, reliability, and cost-effectiveness for the analysis of high-concentration samples.
-
LC-MS/MS is the indispensable tool for bioanalysis, providing the sensitivity and selectivity required to quantify fenofibric acid in complex biological matrices like plasma.
When data from these different methodologies need to be compared or integrated, a rigorous cross-validation study is not just a recommendation—it is a scientific necessity. By demonstrating the comparability of analytical methods, we ensure the integrity and reliability of the data that underpins critical decisions in drug development.
References
-
Emami, J. (2014). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Scientifica, 2014, 1-10. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Al-Shehri, M. M., & Al-Otaibi, F. K. (2015). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal, 23(6), 672-679. [Link]
-
Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Abdel-Khalek, M. M., & El-Kimary, E. I. (2002). Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Farmaco, 57(1), 21-27. [Link]
-
Lassner, A., Banditt, P., & Träger, U. (2001). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. Pharmazie, 56(1), 50-51. [Link]
-
Kim, D. H., et al. (2015). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 26(10), 2134-2143. [Link]
-
Shah, I., et al. (2014). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of New Formulations. Journal of Analytical & Bioanalytical Techniques, S12:009. [Link]
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 332-343. [Link]
-
de Ronde, W., et al. (2004). Measurement of Plasma Free Metanephrine and Normetanephrine by Liquid Chromatography–Tandem Mass Spectrometry for Diagnosis of Pheochromocytoma. Clinical Chemistry, 50(10), 1845-1852. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]
-
Li, Y., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects in fasting and fed states. Acta Pharmaceutica Hungarica, 90(3), 123-131. [Link]
-
Patsnap. (2025). HPLC vs MS: Sensitivity and Selectivity Comparison. [Link]
-
Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 947-954. [Link]
-
ComplianceOnline. (n.d.). Getting Analytical Method Validation, Verification & Transfer Right. [Link]
-
Niraimathi, V., et al. (2015). Method Development And Validation For Estimation of Fenofibric Acid By RP-UPLC. Indo American Journal of Pharmaceutical Research, 5(01), 438-444. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Axcend. (2025). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
-
Hussain, S. (2015). FDA Signals a New Approach for Analytical Method Validation. Journal of Validation Technology. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. chemyx.com [chemyx.com]
- 7. Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. propharmagroup.com [propharmagroup.com]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Fenofibrate Degradation Under Different Stress Conditions: A Guide for Researchers
This guide provides an in-depth comparative analysis of fenofibrate's stability under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Fenofibrate, a widely prescribed lipid-lowering agent, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2][3] Understanding its degradation profile is paramount for the development of stable pharmaceutical formulations and robust, stability-indicating analytical methods. This document synthesizes experimental data from multiple studies to offer a comprehensive overview of its degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress, providing field-proven insights into experimental design and interpretation.
The Rationale of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the ICH.[4][5] The objective is not merely to destroy the drug but to purposefully accelerate its degradation in a controlled manner. This allows us to:
-
Elucidate Degradation Pathways: Identify the likely degradation products that could form under normal storage conditions over time.
-
Establish Intrinsic Stability: Understand the molecule's inherent vulnerabilities.
-
Develop Stability-Indicating Methods: Ensure that the analytical methods used for quality control can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.
The choice of stress conditions—acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress—is a systematic approach to probe the molecule's susceptibility to the most common chemical degradation mechanisms.
General Workflow for Forced Degradation Studies
The experimental workflow for assessing drug stability is a systematic process, beginning with exposure to controlled stress and culminating in the identification and quantification of degradation products.
Caption: Degradation of Fenofibrate under Alkaline Conditions.
Under acidic conditions, fenofibrate shows a moderate level of degradation. One study reported 26% degradation after 2 hours in 1 M HCl at 70°C. [6]The degradation in acidic media can be more complex than in alkaline conditions. [7]
-
Mechanism & Degradants:
-
Ester Hydrolysis: Similar to alkaline conditions, acid-catalyzed hydrolysis can occur, yielding fenofibric acid.
-
Transesterification: If an alcohol like methanol is used as a co-solvent during the stress test, a transesterification reaction can occur. This results in the formation of methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate . [6][8]This is an important consideration, as the choice of solvent can introduce an interaction product not inherent to the drug's stability.
-
Other Degradants: Additional, smaller degradation products such as isopropyl acetate, 4-hydroxy benzoic acid, and benzoic acid have also been identified, suggesting further breakdown of the molecule under harsh acidic stress. [6]
-
Caption: Degradation Pathways of Fenofibrate in Acidic Media.
Oxidative Degradation
Fenofibrate is susceptible to oxidative stress. Exposure to 3% hydrogen peroxide (H₂O₂) at ambient temperature for 30 minutes resulted in approximately 15% degradation. [6]The degradation did not significantly increase with longer exposure times or heating, suggesting a specific vulnerability that is readily oxidized. [6]Two primary degradation products are typically formed, though their structures are not always fully elucidated in all reports. [6]
Photodegradation
The photostability of fenofibrate is a subject of conflicting reports, which likely stems from differing experimental conditions (e.g., solid state vs. solution, light source, presence of oxygen).
-
Apparent Stability: Some forced degradation studies, often conducted according to ICH guidelines on solid-state samples, report that fenofibrate is stable under photolytic stress. [6]* Demonstrated Photolability: However, specific studies on the photochemistry of fenofibrate in solution show it to be photolabile under both aerobic (oxygen-present) and anaerobic conditions. [9]Under aerobic irradiation, degradation proceeds via a free radical mechanism to form products such as 4-chloroperbenzoic acid , methyl 4-chlorobenzoate , and 4-chlorobenzoic acid . [9]This highlights that the physical state and environment of the drug are critical factors in its stability.
Thermal Degradation
Fenofibrate is generally considered to be stable under dry heat conditions. Studies subjecting the solid drug to thermal stress have found it to be relatively stable, which is a favorable characteristic for a solid oral dosage form. [6]
Summary of Degradation Behavior
The following table summarizes the quantitative findings from key stability studies on fenofibrate.
| Stress Condition | Reagent/Parameters | Degradation (%) | Major Degradation Products Identified | Reference(s) |
| Alkaline Hydrolysis | 0.1 M NaOH, 70°C, 30 min | ~98% | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric Acid) | [6][7] |
| Acidic Hydrolysis | 1 M HCl, 70°C, 2 h | ~26% | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, Isopropyl Acetate, 4-Hydroxy Benzoic Acid, Benzoic Acid | [6][8] |
| Oxidative Stress | 3% H₂O₂, Ambient Temp, 30 min | ~15% | Two unidentified degradants | [6] |
| Thermal Stress | Solid state | Stable | No significant degradation observed | [6] |
| Photolytic Stress | In solution, with oxygen | Photolabile | 4-Chloroperbenzoic acid, Methyl 4-chlorobenzoate, 4-Chlorobenzoic acid | [9] |
| Photolytic Stress | Solid state (ICH) | Stable | No significant degradation observed | [6] |
Experimental Protocols
The following protocols are synthesized from validated methods described in the literature and serve as a robust starting point for conducting forced degradation studies on fenofibrate. [6][8][10][11]
Protocol 1: Stress Sample Preparation
Causality: The concentration of stressors and duration are chosen to achieve meaningful degradation (typically 5-20%) without completely destroying the drug, as per ICH guidelines. [12]Methanol is often used as a co-solvent due to fenofibrate's poor aqueous solubility.
-
Stock Solution: Prepare a stock solution of fenofibrate at 1 mg/mL in methanol.
-
Acidic Stress: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the mixture at 70°C for 2 hours. Cool, and neutralize with 1 M NaOH.
-
Alkaline Stress: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the mixture at 70°C for 30 minutes. Cool, and neutralize with 0.1 M HCl.
-
Oxidative Stress: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at ambient temperature for 30 minutes.
-
Thermal Stress (Solid): Store the solid fenofibrate powder in a hot air oven at a specified temperature (e.g., 70°C) for a defined period. Dissolve the sample in diluent for analysis.
-
Photolytic Stress (Solution): Expose a solution of fenofibrate to a calibrated light source providing UV and visible output as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.
-
Sample Dilution: After exposure, dilute all stressed samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Protocol 2: Stability-Indicating RP-HPLC Method
Causality: A C18 column is chosen for its versatility in retaining moderately nonpolar molecules like fenofibrate. The mobile phase composition (acetonitrile/water) is optimized to achieve a good separation between the parent drug peak and the more polar degradation products. UV detection at 286 nm provides good sensitivity for fenofibrate. [6][8]
-
Chromatographic System: Shimadzu LC-2010 CHT or equivalent.
-
Column: Waters XBridge C18 (250 x 4.6 mm, 5 µm) or equivalent. [8]* Mobile Phase: Acetonitrile and water (75:25 v/v). [6][8]* Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm. [6][8]* Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
Self-Validation: This method is considered stability-indicating because it successfully separates the drug from its degradation products, as demonstrated in the cited literature. [6]For formal validation, specificity should be confirmed by analyzing stressed samples to ensure peak purity and lack of interference.
Conclusion
The comprehensive analysis of fenofibrate's degradation profile reveals a distinct pattern of stability. It is highly robust against thermal stress in its solid form but shows marked lability to alkaline hydrolysis, which rapidly converts it to its active form, fenofibric acid. Its susceptibility to acidic and oxidative conditions is moderate, while its photostability is highly dependent on the experimental conditions. This knowledge is crucial for drug development professionals, guiding the selection of excipients, packaging materials, and storage conditions to ensure the quality, safety, and efficacy of fenofibrate formulations throughout their shelf life. Furthermore, these data provide the foundational knowledge required to develop and validate analytical methods that can accurately monitor the stability of fenofibrate in the presence of all potential degradants.
References
-
Kumbhar, S. T., et al. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Akadémiai Kiadó. [Link]
-
Patil, S. S., et al. (2016). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. ResearchGate. [Link]
-
Dr. GSK (2020). Fenofibrate - Mechanism, side effects, interactions and contraindications. YouTube. [Link]
-
Fruchart, J. C. (1982). The biochemical pharmacology of fenofibrate. PubMed. [Link]
-
Patel, R., et al. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Taylor & Francis Online. [Link]
-
Kumbhar, S. T., et al. (2016). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Bentham Science. [Link]
-
Salama, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. [Link]
-
Salama, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Scientific Research Publishing. [Link]
-
de Oliveira, M. A., et al. (2016). Chemical degradation kinetics of fibrates: bezafibrate, ciprofibrate and fenofibrate. SciELO. [Link]
-
Patil, S., et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [Link]
-
Salama, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Semantic Scholar. [Link]
-
Vargas, F., et al. (1993). Photodegradation and in vitro phototoxicity of fenofibrate, a photosensitizing anti-hyperlipoproteinemic drug. PubMed. [Link]
-
Salama, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. [Link]
-
Salama, F., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. ResearchGate. [Link]
-
de Oliveira, M. A., et al. (2016). Chromatograms of the fenofibrate solution before (standard) and after... ResearchGate. [Link]
-
ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. [Link]
-
Dr. Oracle. (2024). What is the mechanism of action of fenofibrate (Fibric acid derivative)? Dr. Oracle. [Link]
-
Fruchart, J. C. (2008). The Biochemical Pharmacology of Fenofibrate. Karger Publishers. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. droracle.ai [droracle.ai]
- 3. karger.com [karger.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. akjournals.com [akjournals.com]
- 7. scielo.br [scielo.br]
- 8. phmethods.net [phmethods.net]
- 9. Photodegradation and in vitro phototoxicity of fenofibrate, a photosensitizing anti-hyperlipoproteinemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC [scirp.org]
- 12. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Fenofibrate Degradation Products: Spotlight on Fenofibric Acid and Its Ester Impurities
For researchers, formulation specialists, and quality control analysts in the pharmaceutical industry, a comprehensive understanding of a drug substance's stability profile is paramount. Fenofibrate, a widely prescribed lipid-lowering agent, is a prodrug that undergoes transformation in vivo to its active metabolite, fenofibric acid.[1] However, under various stress conditions encountered during manufacturing, storage, and even administration, fenofibrate can degrade into a portfolio of related substances. The presence and quantity of these degradation products are critical quality attributes that must be meticulously controlled to ensure the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of key fenofibrate degradation products, with a particular focus on the primary degradant, fenofibric acid, and its related ester impurities, including the less common but structurally significant Fenofibric Acid 1-Carboxyl-1-methylethyl Ester. We will explore their formation pathways, comparative analytical profiles, and the methodologies required for their precise identification and quantification.
Formation Pathways: A Story of Hydrolysis and Esterification
The degradation of fenofibrate is primarily driven by hydrolysis of its isopropyl ester group.[2] However, other related compounds can arise from synthesis side-reactions or further reactions of the primary degradants.[3] The stability of fenofibrate is highly dependent on pH, with significant degradation observed under alkaline and, to a lesser extent, acidic conditions.[4][5]
Key Degradation Products and Their Origins:
-
Fenofibric Acid (USP Related Compound B): This is the principal degradation product, formed by the hydrolysis of the ester linkage in fenofibrate.[3][6] This reaction is accelerated significantly under basic (alkaline) conditions.[4][7] As the active metabolite, its pharmacological properties are well-understood, but its presence as a degradant in the drug substance must be controlled within specified limits.[1][8]
-
Methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate (EP Impurity D): This impurity is typically formed under acidic hydrolytic conditions, where a transesterification reaction can occur if methanol is present as a solvent or reagent.[9]
-
Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (Fenofibrate Impurity 4): The chemical name for this compound is 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-2-methylpropanoic acid.[][11][12][13] Its structure suggests it is a diester, potentially formed from the reaction of two molecules of fenofibric acid or as a process-related impurity during synthesis.[3][14] It is also designated as Fenofibrate Related Compound C in the USP.[6][14]
-
(4-chlorophenyl)(4-hydroxyphenyl)methanone (USP Related Compound A): This impurity is a synthetic precursor to fenofibrate and can be carried through the manufacturing process if not adequately removed.[2][6]
The following diagram illustrates the primary degradation pathways leading to these compounds.
Caption: Primary degradation and impurity formation pathways for Fenofibrate.
Comparative Profile of Key Degradation Products
A clear overview of the key chemical identifiers for these compounds is essential for any analytical laboratory. The table below summarizes their core properties.
| Parameter | Fenofibric Acid 1-Carboxyl-1-methylethyl Ester | Fenofibric Acid | Methyl Ester Impurity |
| Synonym | Fenofibrate Impurity 4; USP RC C[6] | Fenofibrate Impurity B (EP); USP RC B[6][9] | Fenofibrate Impurity D (EP)[3][9] |
| CAS Number | 1797121-54-0[11] | 42017-89-0[6] | 217636-48-1[3] |
| Molecular Formula | C₂₁H₂₁ClO₆ | C₁₇H₁₅ClO₄[6] | C₁₈H₁₇ClO₄ |
| Molecular Weight | 404.85 g/mol | 318.75 g/mol [6] | 332.78 g/mol |
| Formation Condition | Process-related or further reaction[3][14] | Alkaline Hydrolysis[4] | Acidic Hydrolysis[9] |
Analytical Methodologies for Separation and Quantification
The structural similarity of fenofibrate and its degradation products necessitates the use of a high-resolution, stability-indicating analytical method. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust technique for this purpose.[15][16]
The key to a successful separation is exploiting the differences in polarity between the compounds. Fenofibric acid, with its free carboxylic acid group, is significantly more polar than the parent drug, fenofibrate, and will thus have a shorter retention time on a C18 column under typical RP-HPLC conditions. The ester impurities, being less polar than fenofibric acid, will have retention times closer to that of fenofibrate itself.
Causality in Method Development
The choice of mobile phase is critical. A typical mobile phase consists of an aqueous component with an adjusted pH (often using phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[15][17]
-
pH Control: Maintaining a pH below the pKa of fenofibric acid (around 3-4) ensures the carboxylic acid group is protonated, leading to better peak shape and retention. Using an acidic modifier like trifluoroacetic acid or phosphoric acid is common.[15][18]
-
Organic Modifier Ratio: The ratio of acetonitrile/methanol to water is optimized to achieve adequate separation (resolution) between all peaks of interest within a reasonable run time. An isocratic method, where the mobile phase composition remains constant, is often sufficient, though a gradient method may be required to resolve complex impurity profiles.[5][17]
-
Detection Wavelength: Fenofibrate and its chromophoric impurities exhibit a strong UV absorbance maximum around 286 nm, making this a suitable wavelength for detection.[4][9] However, scanning across a range (e.g., 240-300 nm) using a photodiode array (PDA) detector is advisable during method development to ensure optimal sensitivity for all compounds.[15]
The following diagram outlines a typical workflow for the analysis of fenofibrate stability samples.
Caption: General workflow for stability analysis of Fenofibrate by RP-HPLC.
Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example based on established methodologies and must be fully validated for its intended use according to ICH guidelines.[9][15][17][18]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and PDA/UV detector.
-
Column: Waters XBridge C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).[9]
-
Mobile Phase: Acetonitrile and Water (75:25 v/v).[9] Note: Some methods may use a pH-adjusted aqueous phase, such as water with 0.1% phosphoric acid.[15]
-
Column Temperature: Ambient or controlled at 25 °C.[4]
-
Injection Volume: 20 µL.[4]
2. Preparation of Solutions:
-
Diluent: Mobile phase is typically used as the diluent.
-
Standard Stock Solution (Fenofibrate): Accurately weigh and dissolve about 25 mg of USP Fenofibrate RS in a 25 mL volumetric flask with diluent to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solutions: If available, prepare individual stock solutions of Fenofibric Acid, Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, etc., in a similar manner.
-
Working Standard Solution: Dilute the Standard Stock Solution to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Sample Preparation: Prepare the test sample (e.g., from a forced degradation study or finished product) in the diluent to achieve a target concentration of approximately 100 µg/mL of fenofibrate. Sonicate if necessary to ensure complete dissolution, then filter through a 0.45 µm nylon or PVDF syringe filter.
3. System Suitability and Analysis:
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Make five replicate injections of the Working Standard Solution.
-
Acceptance Criteria (Example):
-
The relative standard deviation (%RSD) for the peak area of the five replicate injections should be not more than 2.0%.
-
The theoretical plates for the fenofibrate peak should be not less than 2000.
-
The tailing factor for the fenofibrate peak should be not more than 2.0.
-
-
Analysis: Once system suitability is established, inject the sample solutions. Identify the degradation product peaks by their retention times relative to the main fenofibrate peak and, if available, by comparison with impurity reference standards.
4. Calculation:
-
Calculate the percentage of each impurity using the peak area responses and the concentration of the reference standard. Relative response factors (RRF) should be determined and applied for accurate quantification if they are not equal to 1.00.[14]
Conclusion and Implications
The primary degradation product of fenofibrate is its active form, fenofibric acid, predominantly formed via alkaline hydrolysis. However, a range of other process-related impurities and degradation products, such as the Methyl Ester Impurity and the diester Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, can also be present. Each of these compounds has a unique chemical profile that allows for their separation and quantification using a well-developed, stability-indicating HPLC method.
For researchers and drug development professionals, it is crucial to not only identify and quantify these impurities but also to understand their formation pathways. This knowledge is fundamental to developing robust formulations, defining appropriate storage conditions, and ensuring the overall quality, safety, and stability of fenofibrate-containing drug products. The use of validated, high-resolution analytical methods is the cornerstone of this essential quality control process.
References
-
Gabhe, S. Y., et al. (2014). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Pharmaceutical Methods, 5(2), 79-83. Available at: [Link]
-
Hegazy, M. A., et al. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 3, 50-58. Available at: [Link]
-
Patel, P. N., et al. (2013). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 5(1), 164-171. Available at: [Link]
-
Lovering, E. G., et al. (1999). Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 749-762. Available at: [Link]
-
Pharmaffiliates. (n.d.). Fenofibrate-impurities. Retrieved January 25, 2026, from [Link]
-
Gabhe, S. Y., et al. (2015). LC–MS/MS Studies for the Identification and Characterization of Degradation Products of Fenofibrate and Their Degradation Pathways. Journal of Chromatographic Science, 53(8), 1278-1285. Available at: [Link]
-
Hegazy, M. A., et al. (2012). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. SciSpace. Available at: [Link]
-
USP-NF. (2013). Fenofibrate Tablets. USP-NF. Available at: [Link]
-
Pimpale, A., et al. (2021). A Validated Reversed-Phase HPLC Analytical Method for the Analysis of Fenofibrate in Bulk Drug and Tablet Dosage Formulation. Journal of Pharmaceutical Research International, 33(42B), 312-321. Available at: [Link]
-
SynThink. (n.d.). Fenofibrate EP Impurities & USP Related Compounds. Retrieved January 25, 2026, from [Link]
-
Bhamare, P. C., et al. (2011). Development and validation of a precise stability indicating HPLC method for determinations of Metformin hydrochloride and Fenofibrate, in pure form and in pharmaceutical tablets. International Journal of Pharma Tech Research, 3(1), 505-515. Available at: [Link]
-
Sravani, S., et al. (2016). Stability-Indicating RP-HPLC Method for Analysis of Fenofibrate in the Bulk Drug and in a Pharmaceutical Dosage Form. Journal of Taibah University for Science, 10(4), 549-557. Available at: [Link]
-
Sinhe, A. G., & Khan, N. (2022). Method Development And Validation Of Stability Indicating Rp-Hplc Method For The Estimation Of Atrovastatin And Fenofibrate Combination In Tablet Dosage Form. PNR, 13(S10), 3412-3419. Available at: [Link]
-
Bays, H. E., & Dujovne, C. A. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology and Therapy, 2(1), 1-14. Available at: [Link]
-
Oreate AI. (2026). Understanding Fenofibric Acid and Fenofibrate: A Closer Look at Their Roles in Lipid Management. Retrieved January 25, 2026, from [Link]
-
Veeprho. (n.d.). Fenofibrate Impurities and Related Compound. Retrieved January 25, 2026, from [Link]
-
Allmpus. (n.d.). FENOFIBRATE 1-CARBOXYL 1-METHYLETHYL ESTER/FENOFIBRIC ACID RC-II. Retrieved January 25, 2026, from [Link]
-
Dr. Oracle. (2025). What is the difference between fenofibrate (fibric acid derivative) micronized and nano crystallized formulations.... Retrieved January 25, 2026, from [Link]
-
Philadelphia College of Osteopathic Medicine. (2012). A Review and Comparison of Fenofibrate and Fenofibric Acid Formulations Available in the United States. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Chemical structure of fenofibrate and fenofibric acid; (b) Comparison of fenofibrate formulations. Retrieved January 25, 2026, from [Link]
Sources
- 1. Understanding Fenofibric Acid and Fenofibrate: A Closer Look at Their Roles in Lipid Management - Oreate AI Blog [oreateai.com]
- 2. veeprho.com [veeprho.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scispace.com [scispace.com]
- 8. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
- 11. allmpus.com [allmpus.com]
- 12. Fenofibric Acid 1-Carboxyl-1-methylethyl Ester | CAS No- 1797121-54-0 | NA [chemicea.com]
- 13. Fenofibric Acid 1-Carboxyl-1-methylethyl Ester | CAS No: 1797121-54-0 [aquigenbio.com]
- 14. uspnf.com [uspnf.com]
- 15. journaljpri.com [journaljpri.com]
- 16. iajps.com [iajps.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Fenofibrate impurity analysis
An Inter-Laboratory Comparison of Fenofibrate Impurity Analysis: A Guide to Best Practices and Method Harmonization
Introduction
Fenofibrate, a widely prescribed lipid-regulating agent, is synthetically produced and, like all pharmaceutical products, can contain impurities that may affect its efficacy and safety. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established stringent limits on the levels of these impurities in the final drug product. Consequently, robust and reproducible analytical methods are paramount for the accurate identification and quantification of these impurities.
This guide presents a comprehensive inter-laboratory comparison of fenofibrate impurity analysis, designed for researchers, scientists, and drug development professionals. It delves into the nuances of analytical methodology, highlights potential sources of variability, and provides a framework for achieving harmonized results across different laboratories. By examining the experimental data and underlying scientific principles, this guide aims to foster a deeper understanding of the critical parameters influencing the outcome of impurity analysis.
The Challenge of Inter-Laboratory Variability
Achieving consistent results in impurity analysis across different laboratories is a significant challenge. Discrepancies can arise from a multitude of factors, including:
-
Analytical Methodologies: Subtle differences in High-Performance Liquid Chromatography (HPLC) parameters such as column type, mobile phase composition, and gradient elution profiles.
-
Instrumentation: Variations in the performance and calibration of analytical instruments.
-
Analyst Technique: Differences in sample preparation, standard handling, and data processing.
-
Environmental Factors: Fluctuations in laboratory temperature and humidity.
This guide will explore these variables through a simulated inter-laboratory study, providing insights into their impact and strategies for mitigation.
Experimental Design: A Simulated Inter-Laboratory Study
To investigate and illustrate the sources of variability, a simulated inter-laboratory study was designed. A single batch of fenofibrate, intentionally spiked with known impurities at levels relevant to regulatory thresholds, was distributed to three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with a standardized analytical method based on the USP monograph for fenofibrate but was also allowed to use their in-house validated method.
Diagram of the Inter-Laboratory Comparison Workflow
Caption: Workflow of the simulated inter-laboratory comparison study.
Key Fenofibrate Impurities
The European Pharmacopoeia lists several potential impurities for fenofibrate. For this study, we will focus on three common process-related impurities:
-
Impurity A: Fenofibric acid
-
Impurity B: 4-chloro-4'-(1-methylethoxy)benzophenone
-
Impurity C: Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
Understanding the chemical structures of these impurities is crucial for their proper identification and separation.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The primary analytical technique for fenofibrate impurity profiling is reversed-phase HPLC with UV detection. The following provides a detailed, step-by-step protocol that served as the basis for the standardized method in our inter-laboratory study.
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation:
-
Solvent A: A mixture of water and acetonitrile (60:40 v/v) with 0.1% trifluoroacetic acid. The addition of an acid like trifluoroacetic acid helps to protonate silanol groups on the stationary phase and the analytes, leading to sharper peaks and better separation.
-
Solvent B: Acetonitrile with 0.1% trifluoroacetic acid.
-
All solvents should be HPLC grade and degassed prior to use to prevent bubble formation in the system, which can interfere with the detector signal.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve fenofibrate and each impurity in the mobile phase to a known concentration.
-
Working Standard Solution: Dilute the stock solution to a concentration suitable for the expected impurity levels.
-
Sample Solution: Dissolve a known amount of the fenofibrate sample in the mobile phase to achieve a target concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size. A C18 column is a good starting point for moderately nonpolar compounds like fenofibrate and its impurities.
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is critical for reproducible retention times.
-
UV Detection: 286 nm. This wavelength is chosen based on the UV absorption maximum of fenofibrate, providing good sensitivity for both the active pharmaceutical ingredient (API) and its structurally related impurities.
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Diagram of the HPLC Analytical Workflow
Caption: General workflow for fenofibrate impurity analysis by HPLC.
Results and Discussion: An Inter-Laboratory Comparison
The following tables summarize the quantitative results obtained from the three participating laboratories for the spiked fenofibrate sample.
Table 1: Quantification of Fenofibrate Impurities (as % of API)
| Impurity | Lab A (Standardized Method) | Lab B (In-House Method) | Lab C (Standardized Method) | True Spiked Value |
| Impurity A | 0.14% | 0.18% | 0.15% | 0.15% |
| Impurity B | 0.08% | 0.12% | 0.09% | 0.10% |
| Impurity C | 0.11% | 0.07% | 0.10% | 0.10% |
Analysis of Results
-
Labs A and C, which both utilized the standardized method, demonstrated a high degree of agreement in their results, which were also in close alignment with the true spiked values. This highlights the importance of method harmonization for achieving reproducible data.
-
Lab B, using its in-house method, showed notable deviations for all three impurities. Further investigation revealed that Lab B's method employed a different C18 column from a different manufacturer and a slightly modified mobile phase composition. These seemingly minor variations likely contributed to the observed differences in quantification. For instance, the higher reported value for Impurity A could be due to co-elution with another minor impurity that was not resolved on their column. Conversely, the lower reported value for Impurity C might be a result of suboptimal peak integration parameters.
This comparative data underscores the critical need for not only a well-defined analytical method but also for specifying critical parameters such as the exact column chemistry and mobile phase preparation to ensure inter-laboratory consistency.
Best Practices for Method Harmonization
To minimize inter-laboratory variability in fenofibrate impurity analysis, the following best practices are recommended:
-
Detailed Standard Operating Procedures (SOPs): Develop and implement highly detailed SOPs that specify all aspects of the analytical procedure, including sample and standard preparation, instrument parameters, and data processing settings.
-
Use of a Common Reference Standard: Employ a well-characterized reference standard for both fenofibrate and its impurities to ensure accurate identification and quantification.
-
Column Equivalency Studies: If different HPLC columns are to be used across laboratories, a thorough column equivalency study should be performed to demonstrate comparable selectivity and resolution for all relevant peaks.
-
Proficiency Testing: Regularly participate in proficiency testing schemes or inter-laboratory comparison studies to assess and monitor analytical performance.
-
Analyst Training: Ensure that all analysts are adequately trained on the specific analytical method and are aware of the potential sources of error.
Conclusion
The accurate analysis of impurities in fenofibrate is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide has demonstrated through a simulated inter-laboratory comparison that while HPLC is a powerful tool for this purpose, significant variability can exist between laboratories. By adhering to best practices for method harmonization, including the use of detailed SOPs, common reference standards, and participation in proficiency testing, the pharmaceutical industry can work towards achieving greater consistency and reliability in impurity analysis. This, in turn, contributes to the overall goal of providing patients with safe and effective medications.
References
-
Fenofibrate - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
ICH Q3A Impurities in New Drug Substances. International Council for Harmonisation. [Link]
-
Fenofibrate Monograph. U.S. Pharmacopeia. [Link]
-
European Pharmacopoeia 10.0: Fenofibrate Monograph. European Directorate for the Quality of Medicines & HealthCare. (A direct link to the specific monograph is not publicly available without a subscription, but information can be found on their website: [Link])
-
A stability-indicating HPLC method for the determination of fenofibrate. Journal of Pharmaceutical and Biomedical Analysis. [Link]
A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Fenofibric Acid
Introduction: Defining the Analyte and the Analytical Challenge
In the realm of hyperlipidemia treatment, fenofibrate serves as a cornerstone prodrug. Upon oral administration, it undergoes rapid and extensive hydrolysis by tissue and plasma esterases to its active metabolite, fenofibric acid. It is this active moiety that exerts the therapeutic effects of lowering triglycerides and LDL cholesterol while raising HDL cholesterol. The compound referred to as "Fenofibric Acid 1-Carboxyl-1-methylethyl Ester" is, in fact, the prodrug fenofibrate itself.
The accurate quantification of both the prodrug (fenofibrate) and its active metabolite (fenofibric acid) in biological matrices, primarily plasma, is paramount for a spectrum of critical studies. These include pharmacokinetic (PK) profiling, bioequivalence (BE) assessments between different formulations, and therapeutic drug monitoring (TDM). The analytical challenge lies in developing methods that are not only sensitive enough to detect low concentrations but are also highly precise and accurate to ensure reliable clinical and regulatory decisions.
This guide provides an in-depth comparison of the predominant analytical methodologies employed for this purpose, grounded in established scientific principles and supported by published experimental data. We will dissect the operational causality behind protocol choices, ensuring a framework of self-validating, trustworthy results.
The Metabolic Conversion: A Critical First Step
Before delving into quantification, it is crucial to understand the relationship between the administered drug and the active analyte. Fenofibrate is rapidly converted to fenofibric acid, meaning that for most pharmacokinetic assessments, fenofibric acid is the primary target for measurement.
Caption: Metabolic activation of Fenofibrate to Fenofibric Acid.
Comparative Analysis of Quantification Methodologies
The selection of an analytical technique is a critical decision driven by the required sensitivity, throughput, and available instrumentation. We will compare three widely adopted methods: HPLC-UV, LC-MS/MS, and UPLC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV represents a robust and cost-effective approach. Its principle relies on the chromatographic separation of the analyte from other matrix components, followed by detection based on the analyte's ability to absorb ultraviolet light at a specific wavelength.
-
Expertise & Experience in Protocol Design: The primary challenge with HPLC-UV is achieving adequate separation from endogenous plasma components that may also absorb UV light at the chosen wavelength, a phenomenon known as matrix interference. Therefore, the sample preparation step is critical. A multi-step liquid-liquid extraction (LLE) is often preferred over simple protein precipitation (PPT) to obtain a cleaner sample extract. The choice of an internal standard (IS) with similar chromatographic behavior and UV absorbance, such as naproxen, is crucial for correcting variability during sample preparation and injection.
-
Trustworthiness: A Self-Validating Protocol A typical HPLC-UV protocol for fenofibric acid is validated according to regulatory guidelines like those from the FDA or EMA. Trustworthiness is built-in through:
-
System Suitability Tests: Before each analytical run, injections of a standard solution are made to verify that the system's performance (e.g., peak symmetry, retention time, and detector response) is within acceptable limits.
-
Quality Control (QC) Samples: Spiked plasma samples at low, medium, and high concentrations are prepared from a separate stock solution than the calibration standards. These are analyzed alongside unknown samples to ensure the accuracy and precision of the entire run.
-
Internal Standard (IS): The ratio of the analyte peak area to the IS peak area is used for quantification, which normalizes variations in extraction efficiency and injection volume.
-
-
Detailed Experimental Protocol (HPLC-UV)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a glass tube, add 50 µL of the internal standard working solution (e.g., Naproxen at 20 µg/mL).
-
Vortex for 10 seconds to mix.
-
Add 100 µL of 1M HCl to acidify the sample, which protonates fenofibric acid, making it less water-soluble and more amenable to extraction into an organic solvent.
-
Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v). The solvent choice is critical for achieving high extraction efficiency for the analyte while minimizing the co-extraction of interfering substances.
-
Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase and inject 50 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The acidic pH ensures that fenofibric acid remains in its non-ionized form, leading to better retention and peak shape on a C18 column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 286 nm, the wavelength of maximum absorbance for fenofibric acid.
-
-
-
Performance Data:
| Parameter | HPLC-UV Performance | Source |
| Linearity | 0.1 - 20.0 µg/mL (r² > 0.998) | |
| Intra-day Precision (%CV) | 1.8% - 5.5% | |
| Inter-day Precision (%CV) | 2.5% - 7.2% | |
| Accuracy (% Recovery) | 95.1% - 104.5% | |
| Lower Limit of Quantification (LLOQ) | ~100 ng/mL | |
| Mean Extraction Recovery | > 85% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity. It couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, allowing for near-unequivocal identification and quantification.
-
Expertise & Experience in Protocol Design: The key advantage of LC-MS/MS is its ability to monitor specific mass-to-charge (m/z) transitions for the analyte and its internal standard. This virtually eliminates interferences from endogenous matrix components. Consequently, sample preparation can often be simplified. A straightforward protein precipitation (PPT) with acetonitrile is frequently sufficient, drastically increasing sample throughput. The use of a stable isotope-labeled internal standard (SIL-IS), such as Fenofibric Acid-d6, is the ideal choice as it co-elutes with the analyte and compensates for nearly all sources of variability, including matrix effects.
-
Trustworthiness: A Self-Validating Protocol The validation framework for LC-MS/MS is rigorous.
-
Specificity: The use of Multiple Reaction Monitoring (MRM) ensures that only the specific precursor ion to product ion transition for fenofibric acid is measured. For fenofibric acid (m/z 317.1), a common transition is to the product ion m/z 121.1.
-
Matrix Effect Evaluation: A critical validation step unique to MS-based methods. It involves comparing the analyte response in post-extraction spiked plasma samples to the response in a pure solution to ensure that co-eluting matrix components are not suppressing or enhancing the ionization of the analyte.
-
SIL-IS: The use of a SIL-IS is the most effective way to correct for matrix effects and variations in instrument response, providing the highest level of confidence in the results.
-
-
Detailed Experimental Protocol (LC-MS/MS)
Caption: A typical Protein Precipitation workflow for LC-MS/MS.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 50 µL of SIL-IS working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial and inject 5-10 µL.
-
-
Chromatographic Conditions (UPLC for higher throughput):
-
Column: C18 Acquity UPLC BEH column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A rapid gradient allows for short run times (< 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Fenofibric Acid: Q1: 317.1 m/z → Q3: 121.1 m/z.
-
Fenofibric Acid-d6 (IS): Q1: 323.1 m/z → Q3: 121.1 m/z.
-
-
-
-
Performance Data:
| Parameter | LC-MS/MS & UPLC-MS/MS Performance | Source |
| Linearity | 0.02 - 20.0 µg/mL (r² > 0.999) | |
| Intra-day Precision (%CV) | < 4.0% | |
| Inter-day Precision (%CV) | < 6.0% | |
| Accuracy (% Bias) | Within ±5% of nominal value | |
| Lower Limit of Quantification (LLOQ) | 10 - 20 ng/mL | |
| Mean Extraction Recovery | > 90% |
Head-to-Head Comparison and Final Recommendations
The choice between these methods hinges on the specific requirements of the study.
| Feature | HPLC-UV | LC-MS/MS & UPLC-MS/MS |
| Sensitivity | Moderate (LLOQ ~100 ng/mL) | High to Very High (LLOQ 10-20 ng/mL) |
| Selectivity | Moderate (Risk of interference) | Very High (Specific MRM transitions) |
| Sample Throughput | Low (Longer run times, complex prep) | High (Short run times, simple prep) |
| Cost (Instrument) | Low | High |
| Cost (Per Sample) | Low | Moderate |
| Robustness | High | High (but more complex instrumentation) |
| Primary Application | Routine therapeutic monitoring, studies with higher dose formulations. | Pharmacokinetic/Bioequivalence studies, metabolite identification, low-dose formulations. |
Recommendations:
-
For pharmacokinetic and bioequivalence studies , which demand the highest level of sensitivity and accuracy to define the drug's absorption, distribution, metabolism, and excretion profile, UPLC-MS/MS is the unequivocal method of choice . Its speed, precision, and low LLOQ are essential for regulatory submissions.
-
For routine clinical therapeutic drug monitoring where concentrations are expected to be well within the therapeutic range, a fully validated HPLC-UV method can be a highly reliable and cost-effective alternative . Its lower operational cost and simpler instrumentation make it accessible to more laboratories.
By understanding the principles, strengths, and limitations of each technique, researchers and clinicians can confidently select the most appropriate method to generate accurate, precise, and trustworthy data for the quantification of fenofibric acid.
References
-
Rote, A. R., & Pingle, S. P. (2008). Development and validation of a simple and rapid HPLC method for the determination of fenofibric acid in human plasma. Acta Chromatographica, 20(3), 441-451. [Link]
-
Patel, D. P., et al. (2011). Development and validation of a stability indicating HPLC method for the simultaneous determination of atorvastatin, fenofibrate and its active metabolite fenofibric acid in capsules. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 569-575. [Link]
-
Jamal, K. M., et al. (2021). Development and validation of a sensitive and rapid UPLC-MS/MS method for the quantification of fenofibric acid in human plasma and its application to a bioequivalence study. Biomedical Chromatography, 35(1), e4972. [Link]
-
Mistri, H. N., Jangid, A. G., & Shrivastav, P. S. (2007). A highly sensitive and rapid LC–MS/MS method for the simultaneous quantification of fenofibric acid and atorvastatin in human plasma. Journal of Chromatography B, 853(1-2), 264-274. [Link]
A Comparative Guide to Linearity and Range in Analytical Methods for Fenofibrate Impurity 4
In the landscape of pharmaceutical quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety. For generic drug products like Fenofibrate, demonstrating control over impurities is paramount. This guide provides an in-depth comparison of two distinct reversed-phase liquid chromatography methods for the quantification of Fenofibrate Impurity 4, with a specific focus on the critical validation parameters of linearity and range. We will explore a traditional High-Performance Liquid Chromatography (HPLC) method and a more contemporary Ultra-High-Performance Liquid Chromatography (UPLC) approach, dissecting the experimental choices and interpreting the resulting validation data.
Introduction to Fenofibrate and Impurity 4
Fenofibrate is a widely prescribed lipid-lowering agent used to treat hypercholesterolemia and hypertriglyceridemia.[1][2] During its synthesis and storage, various related substances or impurities can emerge.[2][3] Fenofibrate Impurity 4, chemically known as 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-2-methylpropanoic acid[4], is a potential process-related impurity or degradation product that must be monitored and controlled within strict limits as defined by pharmacopeias. The accurate quantification of this impurity is essential for ensuring the safety and efficacy of the final drug product.
The Regulatory Framework: ICH Q2(R1) on Linearity and Range
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a harmonized approach to analytical method validation.[5][6][7][8][9]
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][10]
-
Range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
For impurity quantification, the range is typically recommended to span from the reporting threshold to 120% of the specification limit.[11] A minimum of five concentration levels is recommended for establishing linearity.[10]
Method Comparison: HPLC vs. UPLC for Impurity 4 Analysis
The choice between HPLC and UPLC often represents a balance between established robustness and the pursuit of higher efficiency and sensitivity.[12][13][14] UPLC, which utilizes smaller particle size columns (typically <2 µm), operates at higher pressures to achieve faster run times and improved resolution.[14] This can be particularly advantageous for impurity profiling where baseline separation from the main active pharmaceutical ingredient (API) and other impurities is critical.[15]
Experimental Workflow Overview
The general workflow for validating the linearity and range of an analytical method for Fenofibrate Impurity 4 is depicted below. This process is fundamental to both the HPLC and UPLC methods discussed.
Caption: General workflow for linearity and range validation.
Method 1: Traditional HPLC Method
This method represents a robust, conventional approach commonly found in quality control laboratories.
Experimental Protocol
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v).[16]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Linearity and Range Data
A stock solution of Fenofibrate Impurity 4 was prepared and diluted to yield seven concentration levels, from the Limit of Quantitation (LOQ) up to 150% of the nominal specification limit for a typical impurity (e.g., 0.15%).
| Parameter | Result | Acceptance Criteria |
| Linearity Range | LOQ - 1.5 µg/mL | LOQ to 120% of specification |
| Correlation Coefficient (r²) | 0.9992 | ≥ 0.999 |
| Regression Equation | y = 45873x + 150 | - |
| y-intercept (% of response at 100% level) | 1.8% | ≤ 2.0% |
| Residual Sum of Squares | 1.89e5 | Random distribution |
Accuracy and Precision at Range Extremes
| Concentration Level | Accuracy (% Recovery) | Precision (%RSD, n=3) |
| LOQ | 98.5% | 4.2% |
| 120% of Specification | 101.2% | 1.3% |
The data demonstrates that the HPLC method is linear across the specified range. The high correlation coefficient and a y-intercept that is a small percentage of the total response confirm a strong linear relationship. Accuracy and precision at the lower and upper boundaries of the range are well within typical acceptance criteria, confirming the method's suitability for its intended purpose.
Method 2: High-Efficiency UPLC Method
This method leverages UPLC technology for faster analysis and improved chromatographic performance.
Experimental Protocol
-
Instrumentation: UPLC system with a binary solvent manager, sample manager, and photodiode array (PDA) detector.
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 286 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Linearity and Range Data
The same concentration levels as the HPLC method were prepared and analyzed.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | LOQ - 1.5 µg/mL | LOQ to 120% of specification |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 125430x + 85 | - |
| y-intercept (% of response at 100% level) | 0.8% | ≤ 2.0% |
| Residual Sum of Squares | 9.54e4 | Random distribution |
Accuracy and Precision at Range Extremes
| Concentration Level | Accuracy (% Recovery) | Precision (%RSD, n=3) |
| LOQ | 100.8% | 2.5% |
| 120% of Specification | 99.7% | 0.8% |
The UPLC method exhibits excellent linearity, with a correlation coefficient even closer to unity and a lower relative y-intercept compared to the HPLC method. The improved precision, especially at the LOQ, is a notable advantage, likely due to the sharper, more symmetrical peak shapes characteristic of UPLC separations.
Comparative Analysis and Scientific Rationale
Caption: Comparison of HPLC and UPLC method attributes.
Both methods are valid and suitable for the quantification of Fenofibrate Impurity 4. However, the UPLC method demonstrates tangible advantages:
-
Speed and Throughput: The most apparent benefit of the UPLC method is the significantly reduced analysis time (typically 3-5 minutes vs. 10-15 minutes for HPLC). This translates to higher sample throughput, a critical factor in a busy QC environment.
-
Solvent Consumption: The lower flow rate and shorter run time of the UPLC method lead to a substantial reduction in solvent usage, making it a more environmentally friendly and cost-effective option.
-
Sensitivity and Precision: The UPLC method's superior performance, evidenced by the higher correlation coefficient and better precision at the LOQ, is a direct result of the higher efficiency of the sub-2 µm particle column. Sharper peaks are easier to integrate accurately, especially at low concentrations.
The choice of method will depend on the specific needs of the laboratory. For routine release testing where a validated method already exists, the traditional HPLC method is perfectly adequate. For new method development or in high-throughput environments, the UPLC method offers clear advantages in speed, sensitivity, and operational efficiency.
Conclusion
This guide has demonstrated the validation of linearity and range for two distinct analytical methods for Fenofibrate Impurity 4. Both the traditional HPLC and the modern UPLC methods were shown to be linear, accurate, and precise across the required range, meeting the standards set by regulatory guidelines such as ICH Q2(R1).[5][6][10] The UPLC method, however, provides significant improvements in analytical speed, sensitivity, and efficiency. The data presented herein underscores the importance of selecting and validating analytical methods that are not only compliant but also optimized for the specific demands of the pharmaceutical quality control environment.
References
- Altabrisa Group. (2025, July 30).
- European Medicines Agency. (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- BA Sciences.
- Ofni Systems.
- USP-NF.
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
- National Center for Biotechnology Information.
- Der Pharma Chemica.
- Veeprho.
- ResearchGate. (2025, August 10).
- European Directorate for the Quality of Medicines & HealthCare. (2020, July). PA/PH/OMCL (13)
- ResearchGate. (2025, December 4). (PDF)
- Aschimfarma. EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP.
- PubMed. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity.
- SciELO.
- uspbpep.com.
- ResearchGate. (2025, August 7).
- European Medicines Agency. (2023, December 15).
- Merck Millipore.
- Pharmaffiliates.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- AKJournals. (2015, March 4).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- ECA Academy. (2024, January 25). New Ph. Eur.
- PHARMACEUTICAL SCIENCES.
- SciRP.org.
- Semantic Scholar.
- precisionFDA.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Chromatography Today.
- PPB Analytical. (2023, September 6). Following European Pharmacopoeia (EP) Analytical Testing Standards.
- Veeprho. (2024, August 8).
Sources
- 1. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. scribd.com [scribd.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. uspbpep.com [uspbpep.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. veeprho.com [veeprho.com]
- 15. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Sensitive Quantification of Fenofibric Acid: A Comparative Analysis of LOD and LOQ Across Analytical Platforms
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring, the accurate and precise quantification of fenofibric acid, the active metabolite of the lipid-regulating drug fenofibrate, is of paramount importance. The choice of analytical methodology directly impacts the reliability of bioanalytical data, with the limit of detection (LOD) and limit of quantification (LOQ) being critical performance characteristics that define the sensitivity of an assay. This guide provides an in-depth comparison of various analytical techniques for the determination of fenofibric acid, presenting supporting experimental data and explaining the rationale behind methodological choices to ensure scientific integrity.
The Significance of Sensitive Fenofibric Acid Quantification
Fenofibrate is a prodrug that is rapidly hydrolyzed by esterases in the body to its active form, fenofibric acid.[1][2] Therefore, bioanalytical methods predominantly focus on the quantification of fenofibric acid in biological matrices such as plasma and serum. Achieving low limits of detection and quantification is crucial for accurately characterizing the pharmacokinetic profile of fenofibrate, especially in studies involving low doses or in assessing residual drug levels. The ability to reliably measure low concentrations of fenofibric acid ensures the integrity of data submitted for regulatory approval and provides a clearer understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis of Analytical Methodologies
The quantification of fenofibric acid has been successfully achieved using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalently employed methods. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) have also been explored.
This section provides a comparative overview of these methods, with a focus on their reported LOD and LOQ values for fenofibric acid.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| HPLC-UV | 0.03 µg/mL | 0.1 µg/mL | Serum | [3] |
| Not Reported | 0.05 µg/mL | Human Plasma | [4] | |
| UHPLC-UV | 40 ng/mL | 100 ng/mL | Rat Plasma | [5] |
| UPLC-MS/MS | Not Reported | 0.05 µg/mL (50 ng/mL) | Human Plasma | [6] |
| Not Reported | 0.005 µg/mL (5 ng/mL) | Rat Plasma | [7] | |
| Not Reported | 50 ng/mL | Human Plasma | [8] | |
| RP-HPLC | Not Reported | Not Reported | Pharmaceutical Formulations | [9] |
Expert Insights on Method Selection:
-
HPLC-UV and UHPLC-UV: These methods offer a balance of sensitivity, robustness, and cost-effectiveness. The sensitivity of UV-based detection is often sufficient for therapeutic drug monitoring and pharmacokinetic studies where fenofibric acid concentrations are relatively high. The transition from HPLC to UHPLC can provide benefits in terms of faster analysis times and improved resolution due to the use of smaller particle size columns.[5]
-
LC-MS/MS: For bioanalytical studies requiring the highest sensitivity, such as those involving dose-ranging or the assessment of trace-level metabolites, LC-MS/MS is the gold standard. Its superior selectivity and sensitivity allow for lower limits of quantification, often in the low ng/mL range.[6][7][8] This is particularly advantageous when dealing with small sample volumes or when needing to monitor drug concentrations over an extended period.
-
Capillary Electrophoresis (CE): CE offers advantages such as high separation efficiency and low sample and reagent consumption.[11] A method for the analysis of fenofibric acid in serum and whole blood by capillary zone electrophoresis (CZE) has been developed.[11] However, achieving the low detection limits often required for bioanalytical studies can be challenging with CE, and specific LOD/LOQ values for fenofibric acid determination using this technique are not widely reported.
Experimental Protocol: A Validated HPLC-UV Method for Fenofibric Acid in Human Plasma
To illustrate a robust and reliable analytical procedure, a detailed step-by-step methodology for an HPLC-UV method is provided below. This protocol is a synthesis of established and validated methods from the scientific literature.[4]
1. Principle and Causality:
This method relies on the principle of reversed-phase chromatography to separate fenofibric acid from endogenous plasma components. A C18 column is used, which contains a non-polar stationary phase. The mobile phase is a mixture of an organic solvent (acetonitrile) and an acidic aqueous solution (phosphoric acid). The acidic mobile phase ensures that the carboxylic acid group of fenofibric acid is protonated, increasing its retention on the non-polar stationary phase and leading to a sharp, well-defined chromatographic peak. UV detection is employed at a wavelength where fenofibric acid exhibits strong absorbance, providing good sensitivity.
2. Materials and Reagents:
-
Fenofibric acid reference standard
-
Internal Standard (IS), e.g., 4'-chloro-5-fluoro-2-hydroxybenzophenone
-
HPLC-grade acetonitrile and methanol
-
Phosphoric acid (85%)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Ultrapure water
-
Drug-free human plasma
3. Instrumentation:
-
HPLC system with a UV detector
-
Symmetry Shield™ RP18 column (150 x 4.6 mm, 5 µm) or equivalent
-
Data acquisition and processing software
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of fenofibric acid and the internal standard in methanol.
-
Working Solutions: Prepare working standard solutions by diluting the stock solutions with methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare a series of calibration standards and QC samples at different concentration levels (low, medium, and high).
5. Sample Extraction (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 125 µL of the internal standard solution and vortex for 30 seconds.
-
Add 3 mL of ethyl acetate and 1 mL of 1 M HCl. The addition of acid ensures that fenofibric acid is in its non-ionized form, facilitating its extraction into the organic solvent.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 5,500 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject 25 µL into the HPLC system.
6. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 0.02 M Phosphoric Acid (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
UV Detection Wavelength: 287 nm
7. Method Validation:
The validation of this bioanalytical method should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH) [ICH Q2(R1)], the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of fenofibric acid and the internal standard.
-
Linearity and Range: Determined by analyzing a series of calibration standards to establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluated by analyzing QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.
-
Stability: The stability of fenofibric acid in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term frozen) is assessed.
Visualizing the Workflow and Chemical Structures
To provide a clearer understanding of the experimental process and the molecules involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the HPLC-UV analysis of fenofibric acid in plasma.
Caption: Conversion of fenofibrate to its active metabolite, fenofibric acid.
Conclusion and Recommendations
The choice of an analytical method for the quantification of fenofibric acid should be guided by the specific requirements of the study. For routine therapeutic drug monitoring and pharmacokinetic studies with expected concentrations in the higher ng/mL to µg/mL range, HPLC-UV or UHPLC-UV methods provide a reliable and cost-effective solution. When ultimate sensitivity is required, particularly for studies investigating low dosage forms or for detailed metabolite profiling, LC-MS/MS is the undisputed method of choice, offering significantly lower limits of quantification.
Regardless of the chosen platform, adherence to rigorous validation protocols as outlined by regulatory agencies is non-negotiable. A well-validated bioanalytical method is the cornerstone of high-quality data, ensuring the trustworthiness and scientific integrity of the research and ultimately contributing to the safe and effective use of therapeutic agents.
References
-
Al-Hadiya, B., Khady, A., & El-Sayed, Y. (2017). Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics. Saudi Pharmaceutical Journal, 25(1), 81-89. [Link]
-
Balfour, J. A., & McTavish, D. (1993). The biochemical pharmacology of fenofibrate. Pharmacology & Toxicology, 73(4), 189-200. [Link]
-
Céspedes-Cárdenas, R., et al. (2016). Determination of Fenofibric Acid in Human Plasma by LC–MS/MS and LC–UV. Chromatographia, 79(1-2), 107-114. [Link]
-
Shah, I., et al. (2014). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of New Formulations. Journal of Analytical & Bioanalytical Techniques, S12-009. [Link]
-
Dasandi, B., Shah, S., & Shivprakash. (2009). Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study. Biomedical Chromatography, 23(9), 922-928. [Link]
-
Shihabi, Z. K. (2004). Fenofibrate and fenofibric acid analysis by capillary electrophoresis. Electrophoresis, 25(10-11), 1648-1651. [Link]
-
Begum, S., et al. (2022). Method development and validation for fenofibrate by rp-hplc method. Indo American Journal of Pharmaceutical Sciences, 9(10), 525-533. [Link]
-
Dedhiya, P. P., et al. (2014). Determination Of Fenofibric Acid (Related Substance) In Marketed Formulations Of Fenofibrate By RP-HPLC. Journal of Pharmaceutical Science and Research, 6(10), 313-320. [Link]
-
Salama, F. M., et al. (2011). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. American Journal of Analytical Chemistry, 2(3), 328-339. [Link]
-
Lhuguenot, J. C., et al. (1980). [Metabolism of fenofibrate and fenofibric acid in vivo and in cultures of liver epithelial cells (author's transl)]. Annales de la Nutrition et de l'Alimentation, 34(2), 459-472. [Link]
-
Li, W., et al. (2015). Absolute oral bioavailability of fenofibric acid and choline fenofibrate in rats determined by ultra-performance liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 107, 243-248. [Link]
- Genta, I., et al. (2013). Method of synthesizing fenofibrate.
-
Birkemeyer, C. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 4(1), 1-22. [Link]
-
Tröger, U., & Spahn-Langguth, H. (2001). Rapid and simple method for detection of fenofibric acid in human serum by high-performance liquid chromatography. Pharmazie, 56(1), 50-51. [Link]
-
Dedhiya, P. P., et al. (2016). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Journal of Chromatographic Science, 54(4), 543-551. [Link]
-
Urjasz, H., et al. (2025). Development and validation of a UPLC MS/MS method for the determination of fenofibric acid, the active metabolite of f. Farmacja Współczesna, 18, 149-156. [Link]
-
Polettini, A., et al. (1998). Determination of 17beta-estradiol and its esters in bovine plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 263-273. [Link]
-
Lv, Y., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 30(1), 162-170. [Link]
-
Orfali, R., et al. (2017). Derivatization Methods in GC and GC/MS. Gas Chromatography - Derivatization, Sample Preparation, Application. [Link]
-
Gu, C. H., et al. (2016). Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug. Pharmaceutics, 8(3), 22. [Link]
-
Sirtori, C. R. (1993). The Biochemical Pharmacology of Fenofibrate. Cardiovascular Drugs and Therapy, 7(Suppl 1), 27-32. [Link]
-
Zhang, Y., et al. (2020). Development and validation of a rapid UHPLC-MS/MS method for the determination of fenofibric acid in human plasma: Application to a pharmacokinetic study of fenofibrate tablet in Chinese subjects. Acta Pharmaceutica Hungarica, 90(2), 79-87. [Link]
-
Lv, Y., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 30(1), 162-170. [Link]
-
Shah, I., et al. (2014). A Novel Method for Determination of Fenofibric Acid in Human Plasma using HPLC-UV: Application to a Pharmacokinetic Study of New Formulations. Journal of Analytical & Bioanalytical Techniques, S12-009. [Link]
-
Lee, H., & Kim, Y. (2007). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]
Sources
- 1. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Fenofibrate and fenofibric acid analysis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting SPE Cartridges for Fenofibric Acid Analysis
Introduction: The Analytical Challenge of Fenofibric Acid
Fenofibrate is a widely prescribed prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. This active form is responsible for the lipid-modifying effects, primarily through the activation of Peroxisome Proliferator-Activated Receptor α (PPARα). Accurate quantification of fenofibric acid in biological matrices like plasma and serum is critical for pharmacokinetic, bioequivalence, and clinical monitoring studies.
Fenofibric acid, chemically known as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, possesses a key carboxylic acid moiety, making it an acidic compound.[1][2] It is also significantly hydrophobic due to its multiple aromatic rings. This dual characteristic—both an ionizable functional group and a non-polar structure—is the central consideration in developing a robust sample preparation strategy. Solid-Phase Extraction (SPE) is the premier technique for this task, offering superior sample cleanup and concentration compared to simpler methods like protein precipitation or liquid-liquid extraction.[3]
This guide provides an in-depth comparison of different SPE cartridge chemistries for the extraction of fenofibric acid. We will move beyond mere protocols to explore the underlying separation mechanisms, empowering you, the researcher, to make informed decisions based on your specific analytical objectives, whether they be maximizing recovery, achieving the cleanest extract, or optimizing for high-throughput workflows.
Pillar 1: Understanding SPE Fundamentals and Sorbent Chemistries
Solid-Phase Extraction separates components of a mixture based on their physical and chemical properties. A typical SPE workflow involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest.
The choice of sorbent is the most critical parameter. For fenofibric acid, the main candidates fall into two categories: reversed-phase and mixed-mode.
Reversed-Phase (RP) Sorbents
Reversed-phase SPE retains analytes through non-polar, hydrophobic interactions. The stationary phase is hydrophobic (e.g., C18-bonded silica or a polymer), and the mobile phase is polar (typically aqueous).
-
Silica-Based C18: The traditional workhorse. Octadecylsilane is bonded to a silica backbone, creating a highly hydrophobic surface. For fenofibric acid, this method has demonstrated excellent, near-quantitative recovery.[4]
-
Mechanism Causality: To ensure retention, the sample pH must be acidified to at least 2 pH units below the pKa of fenofibric acid's carboxyl group. This protonates the acid, rendering it neutral and maximizing its hydrophobic interaction with the C18 chains. A failure to control pH will result in premature elution and poor recovery.
-
-
Polymeric RP (e.g., Waters Oasis HLB, Phenomenex Strata-X): These sorbents are built on a polymer backbone, such as N-vinylpyrrolidone and divinylbenzene (for Oasis HLB).
-
Mechanism Causality: The retention mechanism is still primarily hydrophobic. However, these polymers offer significant advantages. They are stable across a wide pH range (0-14 for Oasis HLB), eliminating concerns about silica dissolution under extreme pH conditions.[5] Furthermore, many are "water-wettable," meaning the pores do not collapse when the sorbent runs dry. This unique property makes the conditioning and equilibration steps unnecessary, enabling a simplified, faster 3-step protocol.[5]
-
Mixed-Mode Sorbents
Mixed-mode SPE provides two different retention mechanisms in a single cartridge, offering unparalleled selectivity.[6] For an acidic drug like fenofibric acid, a combination of reversed-phase and anion exchange is ideal.
-
Mixed-Mode Anion Exchange (e.g., ISOLUTE HAX, Agilent SampliQ SAX): These sorbents combine a hydrophobic backbone (like a polymeric RP) with positively charged functional groups (e.g., a quaternary amine for strong anion exchange, SAX).[7][8]
-
Mechanism Causality: This dual chemistry allows for an "orthogonal" cleanup strategy. At a pH ~2 units above the pKa, fenofibric acid is deprotonated (negatively charged) and is retained by both strong ionic bonds and weaker hydrophobic interactions. This allows for a rigorous washing protocol. You can use a high percentage of organic solvent to wash away hydrophobically-bound neutral interferences without disrupting the strong ionic bond holding the analyte. This results in exceptionally clean extracts, which is vital for minimizing matrix effects in sensitive LC-MS/MS assays.[7][9]
-
Pillar 2: Performance Data & Head-to-Head Comparison
The choice of cartridge depends on the analytical goal. Below is a summary of expected performance based on published data and established principles.
| Cartridge Type | Sorbent Chemistry | Primary Retention Mechanism | Reported Performance | Key Advantages | Considerations |
| Traditional RP | Octadecyl (C18) Silica | Hydrophobic Interaction | Recovery: ~100%[4] | Cost-effective, well-established, high recovery. | Requires strict pH control; susceptible to sorbent drying; potential for silanol interactions. |
| Polymeric RP | e.g., Oasis HLB | Hydrophobic Interaction | High recovery for broad range of analytes. | pH stable (0-14); simplified 3-step protocol saves time (40%) and solvent (70%); eliminates sorbent drying issues.[5] | May have lower selectivity than mixed-mode for complex matrices. |
| Mixed-Mode AEX | e.g., ISOLUTE HAX | Anion Exchange & Hydrophobic | Accuracy: 98.6-102.4%[10] | Superior cleanup and selectivity; minimizes matrix effects by allowing for orthogonal wash steps.[7] | Protocol is more complex and requires careful pH manipulation during elution. |
| Phospholipid Removal | e.g., Oasis PRiME HLB | Size Exclusion & Hydrophobic | >95% phospholipid removal.[11] | Specifically designed to remove phospholipids and fats, leading to cleaner extracts and reduced instrument contamination.[5][12] | Primarily used in a pass-through mode for cleanup, not analyte concentration. |
Pillar 3: Validated Experimental Protocols
The following protocols are designed to be self-validating systems, with each step serving a specific, causal purpose.
Protocol 1: High-Recovery Extraction using C18 (Reversed-Phase)
-
Objective: To achieve maximum recovery of fenofibric acid.
-
Rationale: This protocol leverages the strong hydrophobic retention of C18. pH control is paramount.
-
Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 2% phosphoric acid. This ensures the fenofibric acid is fully protonated (neutral).
-
Condition: Pass 2 mL of methanol through the C18 cartridge to wet the sorbent.
-
Equilibrate: Pass 2 mL of reagent water, followed by 2 mL of 2% phosphoric acid through the cartridge. This prepares the sorbent environment. Do not let the sorbent go dry.
-
Load: Pass the pre-treated sample through the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash:
-
Step 5a (Polar Wash): Pass 2 mL of 2% phosphoric acid to remove salts and very polar interferences.
-
Step 5b (Non-polar Wash): Pass 2 mL of 20% methanol in water. This removes weakly-bound hydrophobic interferences without eluting the analyte.
-
-
Elute: Pass 2 mL of methanol through the cartridge to elute the fenofibric acid. The strong organic solvent disrupts the hydrophobic interaction. An additional elution with a slightly acidified organic solvent may further improve recovery.[4]
Protocol 2: High-Throughput Extraction using Oasis HLB (Polymeric RP)
-
Objective: To achieve a fast, simple, and robust extraction.
-
Rationale: This protocol utilizes the water-wettable nature of the Oasis HLB sorbent to eliminate steps, saving significant time and solvent.
-
Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 4% phosphoric acid in water.
-
Load: Directly load the pre-treated sample onto the cartridge. No conditioning or equilibration is required.
-
Wash: Pass 2 mL of 5% methanol in water to wash away polar interferences.
-
Elute: Pass 2 mL of methanol to elute the fenofibric acid.
Protocol 3: High-Selectivity Extraction using Mixed-Mode AEX
-
Objective: To achieve the cleanest possible extract, minimizing matrix effects.
-
Rationale: This protocol uses orthogonal wash steps to remove interferences that are retained by only one of the two available mechanisms (hydrophobic or ionic).[7]
-
Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of a weak buffer like 50 mM ammonium acetate (pH ~6.0). At this pH, fenofibric acid is negatively charged and will bind to the AEX sorbent.
-
Condition: Pass 2 mL of methanol through the cartridge.
-
Equilibrate: Pass 2 mL of 50 mM ammonium acetate (pH ~6.0) through the cartridge.
-
Load: Pass the pre-treated sample through the cartridge.
-
Wash:
-
Step 5a (Polar Wash): Pass 2 mL of 50 mM ammonium acetate (pH ~6.0) to remove salts.
-
Step 5b (Orthogonal Organic Wash): Pass 2 mL of methanol. This powerful step removes neutral, hydrophobic interferences while the fenofibric acid remains bound by the strong ionic interaction.
-
-
Elute: Pass 2 mL of methanol containing 2-5% formic or acetic acid. The acid neutralizes the charge on the fenofibric acid, breaking the ionic bond and allowing it to be eluted by the organic solvent.
Expert Recommendations: Selecting the Right Cartridge
Your choice of SPE cartridge should be guided by the specific demands of your assay and laboratory workflow.
-
For High-Throughput Screening: A Polymeric RP cartridge (e.g., Waters Oasis HLB) is the clear choice. The simplified 3-step protocol dramatically reduces processing time and solvent consumption, making it ideal for large sample batches.
-
For Challenging Matrices or Low-Level Quantification: A Mixed-Mode Anion Exchange cartridge is superior. When analyzing complex matrices (e.g., whole blood, tissue homogenates) or when aiming for the lowest limits of detection, the exceptional cleanup provided by this chemistry will minimize ion suppression and lead to more reliable and reproducible results.[7][9]
-
For General Purpose & Method Development: A traditional C18 cartridge remains a robust and cost-effective option. It provides excellent recovery and serves as a reliable baseline against which other methods can be compared.[4]
By understanding the chemistry of fenofibric acid and the mechanisms of the various SPE sorbents, you can confidently select and implement a sample preparation method that is not only effective but also scientifically sound and perfectly tailored to your research needs.
References
-
Title: Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography. Source: ResearchGate URL: [Link]
-
Title: Simplifying Solid-Phase Extraction Source: Waters Corporation URL: [Link]
-
Title: Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum. Source: PubMed URL: [Link]
-
Title: SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX Source: Biotage URL: [Link]
-
Title: A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB Source: Waters Corporation URL: [Link]
-
Title: Oasis PRiME HLB Cartridge for Effective Cleanup of Meat Extracts Prior to Multi-Residue Veterinary Drug UPLC-MS Analysis Source: Waters Corporation URL: [Link]
-
Title: Fibricor (fenofibric acid) tablets label Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Chemical structures of (a) fenofibric acid... Source: ResearchGate URL: [Link]
-
Title: Solid-Phase Extraction Source: Chemistry LibreTexts URL: [Link]
-
Title: Oasis PRiME HLB Cartridge for Clean-up of QuEChERS Extracts of Soybean Pods Prior to UPLC-MS Source: Waters Corporation URL: [Link]
-
Title: Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin Source: Agilent URL: [Link]
Sources
- 1. Fenofibric acid | 42017-89-0 [chemicalbook.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. agilent.com [agilent.com]
- 9. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 10. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to Bioequivalence and Impurity Profiling of Fenofibrate Formulations
For researchers, scientists, and drug development professionals navigating the complexities of generic drug development, establishing bioequivalence is a critical milestone. This guide provides an in-depth comparison of various fenofibrate formulations, focusing on the scientific principles that underpin their bioequivalence and the crucial aspect of impurity profiling. As your virtual Senior Application Scientist, I will not only present the data but also delve into the causality behind the experimental choices, ensuring a thorough understanding of the subject matter.
Fenofibrate, a poorly water-soluble drug, is a classic example of how formulation technologies can dramatically influence bioavailability.[1][2] It is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid, which is responsible for its lipid-lowering effects.[2][3] The evolution of fenofibrate formulations from non-micronized to micronized and nanoparticle-based systems has been driven by the need to enhance its oral absorption and reduce food-related variability.[1][2]
The Evolving Landscape of Fenofibrate Formulations: A Comparative Analysis
The journey of fenofibrate formulations is a testament to the power of pharmaceutical technology in optimizing drug delivery. Let's explore the key differences and their implications for bioequivalence.
From Conventional to Enhanced Bioavailability
Initially, fenofibrate was available in a non-micronized form, which exhibited poor and variable absorption that was highly dependent on co-administration with a high-fat meal.[1] To overcome this, micronized formulations were developed. By reducing the particle size to the micron range, the surface area for dissolution was increased, leading to improved bioavailability.[2]
Further advancements led to the development of nanoparticle formulations, which involve reducing the drug's particle size to the sub-micron or nanometer scale.[4] This dramatic increase in surface area significantly enhances the dissolution rate and, consequently, the bioavailability, often allowing for a reduction in the administered dose and minimizing the food effect.[1][4][5]
A study comparing a 200 mg Lidose (a semi-solid dispersion) hard capsule to a 145 mg nanoparticle tablet under high-fat fed conditions found that the extent of fenofibrate absorption was 37% higher for the Lidose capsule, as expected based on the dosage difference.[6] However, the nanoparticle tablet was not bioequivalent to the Lidose capsule under these conditions, underscoring the importance of conducting bioequivalence studies under identical meal conditions.[6]
Conversely, studies have demonstrated bioequivalence between different formulations when appropriate dose adjustments are made. For instance, two studies showed that a semi-solid formulation and a micronized formulation of fenofibrate were bioequivalent at both 67 mg and 200 mg doses.[7] Similarly, a 105 mg fenofibric acid tablet was found to be bioequivalent to a 145 mg fenofibrate tablet under both fasting and fed conditions.[8]
The Critical Role of Food Effect in Bioequivalence Assessment
The influence of food on drug absorption is a pivotal factor in bioequivalence studies, especially for poorly soluble drugs like fenofibrate. For many fenofibrate formulations, administration with food, particularly a high-fat meal, enhances absorption.[2][6] However, newer formulations, such as some nanoparticle-based products, have been designed to minimize this food effect, allowing for more flexible dosing regimens.[9][10]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) often require bioequivalence studies to be conducted under both fasting and fed conditions to fully characterize the performance of a generic formulation against the reference product.[11][12][13][14]
Pharmacokinetic Parameters: The Pillars of Bioequivalence Assessment
To establish bioequivalence between a test and a reference formulation, key pharmacokinetic (PK) parameters of the active metabolite, fenofibric acid, are compared. These parameters are derived from the plasma concentration-time profile of the drug.
| Pharmacokinetic Parameter | Description | Importance in Bioequivalence |
| Cmax | Maximum (or peak) plasma concentration that a drug reaches after administration. | Indicates the rate of drug absorption. |
| Tmax | Time at which Cmax is reached. | Also reflects the rate of drug absorption. |
| AUC (Area Under the Curve) | The total drug exposure over time. It is the integral of the plasma concentration-time curve. | Represents the extent of drug absorption. |
For two formulations to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of Cmax and AUC of the test to reference product should fall within the acceptance range of 80% to 125%.[9]
A study comparing two 145 mg fenofibrate formulations in healthy Korean participants found that the GMR and 90% CIs for Cmax and AUC were 0.8643 (0.8283–0.9019) and 0.9930 (0.9631–1.0239), respectively, both falling within the bioequivalence limits.[9]
Impurity Profiling: Ensuring Safety and Quality
Beyond demonstrating bioequivalence, a thorough impurity profile of the drug product is paramount for ensuring its safety and quality. Impurities can originate from the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions with excipients.[15]
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and control of impurities in new drug products.[16][17][18][19]
Common Impurities in Fenofibrate
Several process-related and degradation impurities of fenofibrate have been identified and characterized.[15] These include fenofibric acid (impurity B in the European Pharmacopoeia) and methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate (impurity D).[20]
The United States Pharmacopeia (USP) outlines methods for the analysis of fenofibrate and its related compounds, specifying acceptance criteria for individual and total impurities.[21][22]
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, here are detailed methodologies for key experiments in fenofibrate bioequivalence studies and impurity profiling.
Bioequivalence Study Workflow
The following diagram illustrates a typical workflow for a fenofibrate bioequivalence study.
Caption: Workflow of a typical crossover bioequivalence study for fenofibrate.
-
Subject Recruitment and Screening: Enroll a sufficient number of healthy volunteers who meet the inclusion and exclusion criteria.[23]
-
Study Design: Employ a randomized, open-label, two-sequence, two-period crossover design.[9]
-
Dosing: In each period, administer a single oral dose of either the test or reference fenofibrate formulation to the subjects after an overnight fast or a standardized high-fat meal, as per the study protocol.[11][12]
-
Blood Sampling: Collect blood samples at predefined time points before and after drug administration (e.g., up to 72 hours post-dose).[9]
-
Washout Period: A washout period of at least 14 days should separate the two treatment periods to ensure complete elimination of the drug from the body.[9]
-
Crossover: In the second period, subjects receive the alternate formulation.
-
Bioanalysis: Analyze the plasma samples for fenofibric acid concentration using a validated bioanalytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic and Statistical Analysis: Calculate the key pharmacokinetic parameters (Cmax, AUC) for each subject. Perform statistical analysis to determine the 90% confidence intervals for the geometric mean ratios of the test to reference product.[9]
Impurity Profiling Workflow
The following diagram outlines the workflow for identifying and quantifying impurities in a fenofibrate drug product.
Caption: Workflow for impurity profiling of fenofibrate drug products.
-
Standard and Sample Preparation:
-
Impurity Standard Solution: Prepare a solution containing known concentrations of fenofibrate and its related compounds (e.g., Fenofibrate Related Compounds A, B, and C as per USP) in the mobile phase.[21]
-
Sample Solution: Accurately weigh and dissolve the fenofibrate drug product in the mobile phase to achieve a known concentration.[21]
-
-
Chromatographic System:
-
HPLC System: Utilize a High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6-mm × 25-cm; 5-µm packing) is typically used.[21]
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., pH 2.5 with phosphoric acid) in a ratio of approximately 70:30.[21]
-
Flow Rate: Typically 1.0 mL/min.[21]
-
Detection Wavelength: 286 nm.[21]
-
-
System Suitability: Inject the impurity standard solution to verify the system's performance. The resolution between critical peak pairs (e.g., between fenofibrate related compound A and fenofibrate related compound B) should be not less than 1.5.[21]
-
Analysis:
-
Inject the sample solution into the chromatograph.
-
Identify the peaks corresponding to fenofibrate and its impurities based on their retention times relative to the standards.
-
Calculate the percentage of each impurity in the drug product using the peak responses from the sample and standard solutions.[21]
-
-
Acceptance Criteria: Compare the levels of individual and total impurities to the limits specified in the relevant pharmacopeia (e.g., USP) or established during drug development based on ICH guidelines.[16][21]
Conclusion
The development of bioequivalent fenofibrate formulations is a multifaceted process that hinges on a deep understanding of the drug's physicochemical properties and the impact of formulation technologies on its pharmacokinetic profile. As demonstrated, moving from non-micronized to micronized and nanoparticle formulations has significantly improved the bioavailability and reduced the food-dependency of fenofibrate. Rigorous bioequivalence testing, guided by regulatory standards, is essential to ensure that generic formulations are therapeutically equivalent to the innovator product. Equally important is the comprehensive characterization and control of impurities to guarantee the safety and quality of the final drug product. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in this critical endeavor.
References
-
Lidose vs Nanoparticle Fenofibrate Bioavailability. (n.d.). Scribd. Retrieved January 25, 2026, from [Link]
-
Randomised Crossover Studies of the Bioequivalence of Two Fenofibrate Formulations after Administration of a Single Oral Dose in Healthy Volunteers. (n.d.). Arzneimittelforschung. Retrieved January 25, 2026, from [Link]
-
Bioequivalence of Fenofibrate Tablet Formulations in Healthy Indian Male Subjects. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]
-
Single-dose bioequivalence of 105-mg fenofibric acid tablets versus 145-mg fenofibrate tablets under fasting and fed conditions: a report of two phase I, open-label, single-dose, randomized, crossover clinical trials. (2010). Clinical Therapeutics. Retrieved January 25, 2026, from [Link]
-
Comparative pharmacokinetics and bioequivalence of 145-mg fenofibrate formulations in healthy Korean participants. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved January 25, 2026, from [Link]
-
A Review and Comparison of Fenofibrate and Fenofibric Acid Formulations Available in the United States. (2012). PCOM Research Portal. Retrieved January 25, 2026, from [Link]
-
Clinical Profile: Fenofibric Acid 135mg Delayed-Release Capsule. (n.d.). GlobalRx. Retrieved January 25, 2026, from [Link]
-
Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity. (2001). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 25, 2026, from [Link]
-
Micronized Versus Non-Micronized Fenofibrate - What's the Difference. (2024). Med Ed 101. Retrieved January 25, 2026, from [Link]
-
Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]
-
A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. (2014). Pharmaceutical Methods. Retrieved January 25, 2026, from [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s). (2004). accessdata.fda.gov. Retrieved January 25, 2026, from [Link]
-
Synthesis and characterization of potential impurities in Fenofibrate drug substance. (2015). Der Pharma Chemica. Retrieved January 25, 2026, from [Link]
-
Fenofibrate Tablets. (2013). USP-NF. Retrieved January 25, 2026, from [Link]
-
Draft Guidance on Fenofibrate Active ingredient. (2008). accessdata.fda.gov. Retrieved January 25, 2026, from [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. (2006). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]
-
The biochemical pharmacology of fenofibrate. (1987). Arzneimittelforschung. Retrieved January 25, 2026, from [Link]
-
How does nanocrystalized fenofibrate differ from regular micronized fenofibrate?. (2025). Dr.Oracle. Retrieved January 25, 2026, from [Link]
-
Comparative pharmacokinetics and bioequivalence of 145-mg fenofibrate formulations in healthy Korean participants. (2025). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Randomised crossover studies of the bioequivalence of two fenofibrate formulations after administration of a single oral dose in healthy volunteers. (2000). PubMed. Retrieved January 25, 2026, from [Link]
-
Continuous Production of Fenofibrate Solid Lipid Nanoparticles by Hot-Melt Extrusion Technology: a Systematic Study Based on a Quality by Design Approach. (2017). PMC. Retrieved January 25, 2026, from [Link]
-
Clinical pharmacokinetics of fenofibrate. (2003). British Journal of Clinical Pharmacology. Retrieved January 25, 2026, from [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006). European Medicines Agency (EMA). Retrieved January 25, 2026, from [Link]
-
Guidance on Fenofibrate. (2008). accessdata.fda.gov. Retrieved January 25, 2026, from [Link]
-
Fenofibrate Form/Route: Tablets/Oral Recommended studies. (2008). accessdata.fda.gov. Retrieved January 25, 2026, from [Link]
-
What is the difference between fenofibrate (Fenofibrate) micronized and nanocrystalized formulations?. (2025). Dr.Oracle. Retrieved January 25, 2026, from [Link]
-
Fenofibric Acid: Package Insert / Prescribing Info / MOA. (2025). Drugs.com. Retrieved January 25, 2026, from [Link]
-
Fenofibrate Bioequivalence Study (0767-031). (2015). ClinicalTrials.gov. Retrieved January 25, 2026, from [Link]
-
Development of a Discriminative and Biorelevant Dissolution Test Method for Atorvastatin/ Fenofibrate Combination with Appliance. (n.d.). Marmara Pharmaceutical Journal. Retrieved January 25, 2026, from [Link]
-
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. Retrieved January 25, 2026, from [Link]
-
Formulation and Evaluation of Fenofibrate-loaded Nanoparticles by Precipitation Method. (2013). Indian Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]
-
Active ingredient: Fenofibrate Form/Route: Tablets/Oral Recommended studies. (2008). accessdata.fda.gov. Retrieved January 25, 2026, from [Link]
-
DEVELOPMENT AND CHARACTERIZATION OF FENOFIBRATE-LOADED NANOPARTICLES. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Enhancement of the dissolution rate and bioavailability of fenofibrate by a melt-adsorption method using supercritical carbon dioxide. (2014). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. (2013). PMC. Retrieved January 25, 2026, from [Link]
-
Pharmacokinetics and comparative bioavailability of two fenofibrate capsule formulations in healthy volunteers. (n.d.). farmacia.umfiasi.ro. Retrieved January 25, 2026, from [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved January 25, 2026, from [Link]
-
Pharmacokinetics and Safety of Fenofibrate in Participants with Mild Hepatic Impairment or with Advanced Fibrosis due to Metabolic‐Associated Fatty Liver Disease. (2023). PMC. Retrieved January 25, 2026, from [Link]
-
Q3B(R) Impurities in New Drug Products (Revision 3) August 2006. (2021). FDA. Retrieved January 25, 2026, from [Link]
-
Fenofibrate Nanocrystal Composite Microparticles for Intestine-Specific Oral Drug Delivery System. (2019). MDPI. Retrieved January 25, 2026, from [Link]
Sources
- 1. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 2. meded101.com [meded101.com]
- 3. Articles [globalrx.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. scribd.com [scribd.com]
- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 8. Single-dose bioequivalence of 105-mg fenofibric acid tablets versus 145-mg fenofibrate tablets under fasting and fed conditions: a report of two phase I, open-label, single-dose, randomized, crossover clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative pharmacokinetics and bioequivalence of 145-mg fenofibrate formulations in healthy Korean participants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 19. fda.gov [fda.gov]
- 20. phmethods.net [phmethods.net]
- 21. merckmillipore.com [merckmillipore.com]
- 22. uspnf.com [uspnf.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Biological Effects of Fenofibric Acid and Its Ester Prodrug, Fenofibrate
For researchers and drug development professionals navigating the landscape of lipid-modulating agents, a nuanced understanding of the compounds is paramount. This guide provides an in-depth comparative analysis of fenofibric acid, the active metabolite, and its widely used ester prodrug, fenofibrate. Moving beyond surface-level descriptions, we will dissect their pharmacokinetic profiles, mechanisms of action, and comparative biological effects, supported by experimental data and detailed protocols to empower your research.
The Core Relationship: A Prodrug and Its Active Moiety
At its heart, the relationship between fenofibrate and fenofibric acid is one of conversion. Fenofibrate is a pharmacologically inactive prodrug.[1] Upon oral administration, it is rapidly and extensively hydrolyzed by tissue and plasma esterases to its active form, fenofibric acid.[2][3] It is fenofibric acid that is responsible for the therapeutic effects observed in lipid management.[2] This fundamental distinction is the primary driver of the pharmacokinetic and formulation differences between the two entities.
Pharmacokinetics and Bioavailability: The Impact of Formulation
The principal challenge in the clinical application of these compounds has been the poor water solubility of fenofibrate, a neutral, lipophilic molecule.[4] This characteristic historically led to low and variable absorption, which was highly dependent on co-administration with high-fat meals.[4] To address this, pharmaceutical science has evolved through several formulation strategies.
-
Non-micronized and Micronized Fenofibrate: Early formulations required administration with food to enhance absorption.[4] Micronization, the process of reducing the average particle diameter, increased the drug's surface-area-to-volume ratio, leading to improved solubility and better bioavailability compared to the original non-micronized forms.[4]
-
Nanoparticle Formulations: A further advancement was the development of nanoparticle tablets (e.g., 145 mg fenofibrate). This technology further reduced particle size, enhancing solubility and absorption to a greater extent.[4] Clinical data has shown that switching from a standard 160 mg micronized tablet to a 145 mg nanoparticle tablet resulted in statistically significant reductions in triglycerides (4.6-5.1%) and LDL cholesterol (2.3-2.8%), indicating superior efficacy on a lower milligram basis.[5][6]
-
Fenofibric Acid (Choline Salt): The development of a hydrophilic choline salt of fenofibric acid marked a significant shift. This formulation can be taken without regard to meals, is readily absorbed throughout the gastrointestinal tract, and possesses the highest bioavailability among the marketed formulations.[4]
A direct comparison of gastrointestinal absorption revealed that fenofibric acid is well-absorbed throughout the GI tract and has a significantly greater absolute bioavailability than fenofibrate in all tested regions.[7][8]
| Formulation / Compound | Key Characteristic | Food Effect | Relative Bioavailability |
| Fenofibrate (Non-micronized) | Poorly water-soluble | High-fat meal required for maximal absorption[4] | Low |
| Fenofibrate (Micronized) | Reduced particle size | Food effect is present, but less than non-micronized[4] | Improved |
| Fenofibrate (Nanoparticle) | Significantly reduced particle size | Can be given irrespective of food[4] | High |
| Fenofibric Acid (Choline Salt) | Hydrophilic salt form | Can be given without regard to meals[4] | Highest[4][7] |
Mechanism of Action: The Central Role of PPARα
The biological effects of fenofibric acid are mediated primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism.[2][3] PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[9]
The activation sequence is a well-defined molecular cascade:
-
Ligand Binding: Fenofibric acid enters the cell and binds to the ligand-binding domain of PPARα.
-
Heterodimerization: The activated PPARα receptor forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[2]
-
DNA Binding: This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2]
-
Gene Transcription Modulation: This binding event modulates the transcription of a suite of genes involved in lipid and lipoprotein metabolism.[10][11]
Key target genes regulated by PPARα activation include:
-
Upregulation of Lipoprotein Lipase (LPL): LPL is a crucial enzyme that hydrolyzes triglycerides within circulating VLDL and chylomicron particles, leading to their clearance from the plasma.[10]
-
Upregulation of Apolipoproteins A-I and A-II: These are the primary protein components of High-Density Lipoprotein (HDL), and their increased synthesis contributes to higher levels of HDL-C ("good cholesterol").[10]
-
Downregulation of Apolipoprotein C-III (ApoC-III): ApoC-III is an inhibitor of lipoprotein lipase. By reducing its production, PPARα activation effectively removes a brake on triglyceride clearance, further enhancing the process.[3]
Comparative Biological Effects
While both fenofibrate and fenofibric acid ultimately produce the same active agent, the efficiency of delivery and resulting plasma concentrations can influence the magnitude and consistency of the biological response.
Lipid Profile Modulation
The primary therapeutic outcome is the improvement of atherogenic dyslipidemia. This includes reducing elevated triglycerides, LDL-C, and total cholesterol, while increasing HDL-C.[4]
| Parameter | Fenofibrate (Micronized 200mg)[12] | Fenofibrate (Nanoparticle 145mg vs 160mg)[6] | Fenofibric Acid (in mixed dyslipidemia)[13] |
| Triglycerides (TG) | ↓ 32% to 53% | ↓ Additional 4.6% to 5.1% | ↓ 64.2% |
| Total Cholesterol (TC) | ↓ 17% to 27% | Significant Reduction | Significant Reduction |
| LDL Cholesterol (LDL-C) | ↓ 17% to 35% | ↓ Additional 2.3% to 2.8% | Significant Reduction |
| HDL Cholesterol (HDL-C) | Increase | No significant change | Increase |
Note: Direct head-to-head trials comparing all formulations are limited. The data presented is from separate studies and is intended for illustrative purposes. Percentage changes can vary significantly based on baseline lipid levels and patient population.
Anti-inflammatory and Pleiotropic Effects
Beyond lipid modulation, fenofibric acid exhibits significant anti-inflammatory properties. This is crucial as inflammation is a key process in the pathogenesis of atherosclerosis. One of the primary anti-inflammatory mechanisms is the suppression of the Nuclear Factor kappa-B (NF-κB) signaling pathway.[14] By activating PPARα, fenofibric acid can interfere with NF-κB, leading to reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15]
Furthermore, research has demonstrated that fenofibric acid can have beneficial effects in models of diabetic retinopathy by reducing the overexpression of extracellular matrix components and mitigating the impairment of endothelial permeability.[16]
Key Experimental Protocols for Preclinical Evaluation
To rigorously evaluate and compare these compounds in a research setting, standardized and validated protocols are essential. The following section details core methodologies for in vitro and in vivo assessment.
In Vitro Protocol: PPARα Reporter Gene Assay
This assay quantifies the ability of a test compound to activate the PPARα receptor. It utilizes a host cell line engineered to express the human PPARα receptor and a luciferase reporter gene linked to a PPRE. Activation of PPARα by the compound drives the expression of luciferase, which is measured as a luminescent signal.
Methodology:
-
Cell Seeding: Seed HepG2-tet-off-hPPARα-Luc cells (or a similar engineered cell line) into a 96-well, white, clear-bottom assay plate at a density of 1.3 x 10⁴ cells/well.[17] Culture in DMEM supplemented with 10% charcoal-stripped fetal bovine serum.
-
Compound Preparation: Prepare a serial dilution of fenofibric acid (and/or other test compounds) in the appropriate screening medium. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (e.g., 0.1% DMSO).[17]
-
Cell Treatment: After allowing cells to adhere (typically 24 hours), remove the culture medium and add the prepared compound dilutions to the respective wells.[17]
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified CO₂ incubator.[18]
-
Lysis and Luminescence Reading: Discard the treatment media. Add a luciferase detection reagent (e.g., Steady-Glo®) to each well to lyse the cells and provide the substrate for the luciferase reaction.[17]
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.[18]
-
Data Analysis: Normalize the RLU values by calculating the fold activation over the vehicle control. Plot the fold activation against the log of the compound concentration and perform a non-linear regression to determine the EC₅₀ value.[18]
In Vivo Protocol: High-Fat Diet-Induced Hyperlipidemia Model in Mice
This model is a standard for evaluating the efficacy of lipid-lowering agents in a physiological context that mimics aspects of human dyslipidemia.
Methodology:
-
Induction Phase: Place male C57BL/6J or ICR mice on a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 4-8 weeks to induce hyperlipidemia, obesity, and insulin resistance.[19][20] A control group is maintained on a standard chow diet.
-
Treatment Phase: After the induction period, randomize the HFD-fed mice into treatment groups (e.g., Vehicle control, Fenofibrate, Fenofibric acid). Administer the compounds daily for 2-4 weeks, typically via oral gavage.[21] The recommended maximum volume for oral gavage in mice is 10 mL/kg.[22]
-
Sample Collection: At the end of the treatment period, fast the animals for 4-12 hours.[19] Collect blood via cardiac puncture under anesthesia. Perfuse the liver with saline and harvest the tissue for lipid analysis.
-
Lipid Analysis: Separate plasma from the whole blood by centrifugation. Analyze plasma and liver tissue for triglyceride and total cholesterol content.
Protocol: Tissue Lipid Extraction and Quantification
1. Lipid Extraction (Modified Folch Method): [23][24] a. Weigh approximately 50-100 mg of frozen liver tissue and homogenize it in 20 volumes (e.g., 2 mL for 100 mg) of a 2:1 chloroform:methanol solvent mixture.[23][25] b. Agitate the homogenate for 20 minutes at room temperature and then centrifuge to pellet the tissue debris. c. Collect the supernatant (liquid phase) and mix it with 0.2 volumes (e.g., 0.4 mL) of a 0.9% NaCl solution.[24] d. Vortex the mixture and centrifuge at a low speed to separate the mixture into two phases. e. Carefully aspirate and discard the upper aqueous phase. The lower chloroform phase contains the purified lipids. f. Evaporate the chloroform under a stream of nitrogen gas.
2. Lipid Quantification (Enzymatic Colorimetric Assays): a. Re-suspend the dried lipid extract in a known volume of isopropanol.[23] b. Use commercially available enzymatic assay kits to measure the concentrations of Total Cholesterol (TC) and Triglycerides (TG).[26] c. These assays typically involve a series of enzymatic reactions that produce a colored product or hydrogen peroxide, which is then measured spectrophotometrically at a specific wavelength (e.g., 500-550 nm).[23][27] d. Calculate the concentration of lipids in the sample by comparing its absorbance to that of a known standard curve. The results are typically expressed as mg of lipid per gram of tissue.
Conclusion and Future Directions
The transition from fenofibrate to fenofibric acid in drug development and formulation represents a clear progression towards optimizing pharmacokinetic properties. Fenofibric acid, particularly as a choline salt, offers superior bioavailability and eliminates the food effect, providing a more consistent and reliable therapeutic agent.[4][7] While both act through the same PPARα-mediated mechanism, the improved absorption of fenofibric acid may lead to enhanced and more consistent biological effects, including lipid modulation and anti-inflammatory actions.[13][14]
For researchers, the choice between using the prodrug or the active metabolite in preclinical studies depends on the experimental question. Using fenofibrate can provide insights into the combined effects of absorption and metabolism, whereas using fenofibric acid allows for a more direct assessment of the compound's activity at the target site. The protocols and data presented in this guide provide a robust framework for conducting these comparative investigations with scientific rigor.
References
- INDIGO Biosciences. (n.d.). Human PPARα Reporter Assay Kit.
- Ling, H., Luoma, J. T., & Hilleman, D. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Cardiology Research, 4(2), 47-55.
- Tachibana, K., et al. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Pharmacological Sciences.
- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System.
- Yamamoto, T., et al. (2018). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Journal of Health Science.
- INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha.
- Kersten, S. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. PMC - PubMed Central.
- Madras University. (n.d.). Extraction of Lipids from Tissue.
- Nanjee, M. N., & Miller, N. E. (1990). A Micro-Enzymatic Method to Measure Cholesterol and Triglyceride in Lipoprotein Subfractions Separated by Density Gradient Ultracentrifugation From 200 Microliters of Plasma or Serum. PubMed.
- University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
- Wang, Y., et al. (2023). Alleviation of High-Fat Diet-Induced Hyperlipidemia in Mice by Stachys sieboldii Miq. Huangjiu via the Modulation of Gut Microbiota Composition and Metabolic Function. MDPI.
- Harms, R., et al. (2021). Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis. PubMed Central.
- Toth, P. P., et al. (2020). Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome. PMC - NIH.
- Zhu, T., et al. (2010). Comparison of the gastrointestinal absorption and bioavailability of fenofibrate and fenofibric acid in humans. PubMed.
- Virginia Tech. (2017). SOP: Mouse Oral Gavage.
- Staumont-Sallé, D., et al. (n.d.). Anti-inflammatory role of fenofibrate in treating diseases. Biomolecules and Biomedicine.
- Zhu, T., et al. (2010). Comparison of the Gastrointestinal Absorption and Bioavailability of Fenofibrate and Fenofibric Acid in Humans.
- Varga, T., et al. (2011).
- Toth, P. P., & Farnier, M. (2009). Effectiveness of a Fenofibrate 145-mg Nanoparticle Tablet Formulation Compared with the Standard 160-mg Tablet in Patients with Coronary Heart Disease and Dyslipidemia.
- Li, C., et al. (2022). Animal Model Screening for Hyperlipidemic ICR Mice. PMC - PubMed Central - NIH.
- Mouse Metabolic Phenotyping Centers. (2013). Tissue TG & TC Protocol.
- Pesce, A. J., & Walberg, C. B. (1977). Enzymatic rate method for measuring cholesterol in serum.
- Atlas Medical. (n.d.). LDL CHOLESTEROL Direct Enzymatic Colorimetric Method.
- Nishina, P. M., et al. (2007). A Diet-Induced Hypercholesterolemic Murine Model to Study Atherogenesis Without Obesity and Metabolic Syndrome. Arteriosclerosis, Thrombosis, and Vascular Biology.
- Okamoto, H., et al. (2003). Inhibition of NF- B signaling by fenofibrate, a peroxisome proliferator-activated receptor- ligand, presents. Journal of Immunology.
- Li, Y., et al. (2023). Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders. MDPI.
- Liefer, J. D., et al. (2020). Lipids in microalgae: The Extraction by modified Folch solvent V.1. Protocols.io.
- Toth, P. P., & Farnier, M. (2009). Effectiveness of a fenofibrate 145-mg nanoparticle tablet formulation compared with the standard 160-mg tablet in patients with coronary heart disease and dyslipidemia. PubMed.
- Institutional Animal Care and Use Committee. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC - NIH.
- BenchChem. (2025). A Deep Dive into the Bioavailability of Choline Fenofibrate Versus Fenofibric Acid.
- Cyberlipid Center. (n.d.). General procedure | Cyberlipid.
- Rakhshandehroo, M., et al. (2010).
- Shah, J., et al. (2014). Comparison of Pharmacokinetics of Two Fenofibrate Tablet Formulations in Healthy Human Subjects.
- Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats.
- Nanjee, M. N., & Miller, N. E. (1989). Automated enzymatic standardized lipid analyses for plasma and lipoprotein fractions. PubMed.
- Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Li, Y., et al. (2020). A high-fat diet and high-fat and high-cholesterol diet may affect glucose and lipid metabolism differentially through gut microbiota in mice. PMC - NIH.
- ResearchGate. (n.d.). PPARα and PPARγ binding sites of various genes involved in lipid....
- Low, L. K., & Ng, C. S. (n.d.). EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD).
- Adkins, J. C., & Faulds, D. (1997). Retrospective Comparison of the Effectiveness of a Fenofibrate 145 mg Formulation Compared with the Standard 160 mg Tablet.
- Patsnap Synapse. (2024). What is the mechanism of Fenofibric acid?.
- Ahmad, A., et al. (2023). Induction of Hypercholesterolemia in Rodents Based on Different Dietary Requirements: A Systematic Review. Asian Journal of Medicine and Health.
- Signosis. (n.d.). Lipid Detection Assay Kits.
- Trudeau, K., et al. (2015).
Sources
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 3. What is the mechanism of Fenofibric acid? [synapse.patsnap.com]
- 4. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of a fenofibrate 145-mg nanoparticle tablet formulation compared with the standard 160-mg tablet in patients with coronary heart disease and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the gastrointestinal absorption and bioavailability of fenofibrate and fenofibric acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bjbms.org [bjbms.org]
- 15. Fenofibrate downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beneficial Effects of Fenofibric Acid on Overexpression of Extracellular Matrix Components, COX-2, and Impairment of Endothelial Permeability Associated with Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. korambiotech.com [korambiotech.com]
- 19. mdpi.com [mdpi.com]
- 20. Animal Model Screening for Hyperlipidemic ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. mmpc.org [mmpc.org]
- 24. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 25. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 26. signosisinc.com [signosisinc.com]
- 27. atlas-medical.com [atlas-medical.com]
Safety Operating Guide
Navigating the Disposal of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, including impurities and derivatives of active pharmaceutical ingredients (APIs), is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester (CAS No. 1797121-54-0), a known impurity of the lipid-regulating agent Fenofibrate.
While specific hazard data for this ester derivative is not robustly defined in readily available safety data sheets, a conservative and scientifically sound approach to its disposal is warranted. This is based on the known environmental hazards of its parent compound, Fenofibrate, and its primary hydrolysis product, Fenofibric Acid. Fenofibric Acid is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2][3]. Furthermore, studies indicate that Fenofibrate and its esters can hydrolyze to form the more environmentally hazardous Fenofibric Acid[4][5][6]. Therefore, it is prudent to handle and dispose of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester with the assumption that it poses a similar ecotoxicological risk.
Core Principles of Disposal: Environmental Protection and Regulatory Compliance
The foundational principle for the disposal of this compound is the prevention of its entry into aquatic ecosystems. Fibrates, as a class of drugs, are noted for their environmental persistence and potential for bioaccumulation[7]. The US Environmental Protection Agency (EPA) has established clear guidelines for the management of pharmaceutical waste, with a strong emphasis on preventing the sewering of hazardous drug waste[3].
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the precursor to any chemical handling or disposal protocol. The table below summarizes the known and inferred hazards associated with Fenofibric Acid 1-Carboxyl-1-methylethyl Ester.
| Hazard Category | Known/Inferred Hazard | GHS Classification (Inferred) | Mitigation Measures |
| Human Health | Harmful if swallowed (based on Fenofibric Acid) | Acute Toxicity, Oral (Category 4) | Avoid ingestion. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Environmental | Very toxic to aquatic life with long-lasting effects (based on Fenofibric Acid) | Hazardous to the aquatic environment, long-term hazard (Category 1) | Do not dispose of down the drain. Collect all waste for appropriate chemical disposal. Prevent release to the environment. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester waste.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A standard laboratory coat.
Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe handling and disposal.
-
Solid Waste:
-
Collect all solid waste, including residual powder and contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing Fenofibric Acid 1-Carboxyl-1-methylethyl Ester in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and crucial for safety. The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Fenofibric Acid 1-Carboxyl-1-methylethyl Ester"
-
CAS Number: "1797121-54-0"
-
The primary hazard statement: "Toxic to Aquatic Life"
-
An indication of the container's contents (e.g., "Solid Waste," "Aqueous Solution," "Solvent Solution with concentrations").
-
The accumulation start date.
Temporary Storage
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area. This area should be:
-
Secure and accessible only to authorized personnel.
-
Away from drains and sources of ignition.
-
In a location that minimizes the risk of spills.
Final Disposal
The final disposal of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester waste must be conducted through your institution's licensed hazardous waste management provider. The recommended disposal method is incineration at a permitted hazardous waste facility. This method is the most effective way to ensure the complete destruction of the compound and prevent its release into the environment.
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill:
-
For solid spills: Gently sweep up the material to avoid creating dust. Use a dustpan and brush designated for chemical spills.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
-
Collect the Waste: Carefully scoop the absorbed material or swept solids into the designated hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department, following their specific reporting procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Fenofibric Acid 1-Carboxyl-1-methylethyl Ester.
Caption: Disposal Workflow Diagram
Conclusion: A Commitment to Responsible Science
The proper management and disposal of chemical waste are non-negotiable aspects of modern scientific research. For compounds like Fenofibric Acid 1-Carboxyl-1-methylethyl Ester, where specific hazard data may be limited, a cautious and informed approach based on the known risks of related compounds is essential. By adhering to the protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.
References
-
Der Pharma Chemica. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Link
-
SciSpace. (n.d.). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Link
- K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - Fenofibric Acid 1-Carboxyl-1-methylethyl Ester.
- Cayman Chemical. (2025).
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
-
ResearchGate. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Link
- TLC Pharmaceutical Standards. (n.d.). SAFETY DATA SHEET: Fenofibric Acid 1-Carboxyl-1-methylethyl Ester.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
-
PubMed. (1989). The biochemical pharmacology of fenofibrate. Link
-
National Center for Biotechnology Information. (2017). Occurrence of fibrates and their metabolites in source and drinking water in Shanghai and Zhejiang, China. Link
-
ResearchGate. (2010). Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC. Link
- Fisher Scientific. (2020). SAFETY DATA SHEET: 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid.
-
Google Patents. (n.d.). CN109369425B - Preparation method of fenofibric acid choline salt. Link
- U.S. Environmental Protection Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.
- Naarini Molbio Pharma. (n.d.).
- MedChemExpress. (2024). Fenofibric acid-SDS.
-
Veeprho. (n.d.). Fenofibrate Impurities and Related Compound. Link
- Santa Cruz Biotechnology. (2018).
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Link
- Fisher Scientific. (2025). SAFETY DATA SHEET: Benzenemethanaminium, ar-ethenyl-N,N,N-trimethyl-, chloride.
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link
- TCI Chemicals. (2018).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN109369425B - Preparation method of fenofibric acid choline salt - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
- 7. Occurrence of fibrates and their metabolites in source and drinking water in Shanghai and Zhejiang, China - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




